molecular formula C8H10N2O2 B008912 2-amino-N-hydroxy-2-phenylacetamide CAS No. 105985-16-8

2-amino-N-hydroxy-2-phenylacetamide

Cat. No.: B008912
CAS No.: 105985-16-8
M. Wt: 166.18 g/mol
InChI Key: GCRNUSPMADOFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-hydroxy-2-phenylacetamide (CAS Registry Number: 105985-16-8) is a solid organic compound with a molecular formula of C 8 H 10 N 2 O 2 and a molecular weight of 166.18 g/mol. The compound is characterized by a calculated density of 1.277 g/cm³ and a melting point in the range of 170-172°C. Its structure features a phenyl ring attached to a carbon that bears both an amino group and a N-hydroxyacetamide moiety, as represented by the SMILES notation O=C(NO)C(N)c1ccccc1 . This chemical serves as a valuable scaffold in modern medicinal chemistry and drug discovery research. It is structurally related to a class of 2-amino-N-phenylacetamide derivatives that have been identified as potent inhibitors of the Slack (KNa 1.1 , Slo2.2) potassium channel, a key regulator of neuronal excitability . Gain-of-function mutations in the Slack channel, encoded by the KCNT1 gene, are linked to severe treatment-resistant epileptic encephalopathies such as Malignant Migrating Partial Seizures of Infancy (MMPSI) . Researchers utilize this core structure to conduct structure-activity relationship (SAR) studies, exploring modifications that influence the compound's biological activity and selectivity profile against Slack and related ion channels . The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper safety precautions should be followed during handling, and it is advised to consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-amino-N-hydroxy-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)10-12)6-4-2-1-3-5-6/h1-5,7,12H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRNUSPMADOFNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370685
Record name 2-amino-N-hydroxy-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105985-16-8
Record name 2-amino-N-hydroxy-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2-amino-N-hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-amino-N-hydroxy-2-phenylacetamide (CAS No. 105985-16-8), a derivative of the non-proteinogenic amino acid phenylglycine. While specific literature on this compound is sparse, this document consolidates established synthetic methodologies for α-aminohydroxamic acids and extrapolates the likely physicochemical and biological properties of the title compound. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of novel hydroxamic acid derivatives.

Introduction: The Significance of α-Aminohydroxamic Acids

Hydroxamic acids are a class of organic compounds characterized by the R-CO-NH-OH functional group. They are renowned for their potent metal-chelating abilities, a property that underpins their diverse biological activities.[1] By forming stable complexes with metal ions, particularly zinc and iron, hydroxamic acids can act as inhibitors for a variety of metalloenzymes.[2] This has led to their investigation and development as anti-cancer, anti-inflammatory, and anti-bacterial agents.[2]

This compound, also known as phenylglycine hydroxamic acid, combines the structural features of the α-amino acid phenylglycine with the functional group of a hydroxamic acid. This unique combination suggests potential for interesting biological activities, leveraging the structural backbone of a known amino acid with the metal-chelating prowess of the hydroxamic acid moiety.

Proposed Synthesis of this compound

The synthesis of this compound presents a key challenge: the presence of a nucleophilic amino group that can interfere with the formation of the hydroxamic acid. Therefore, a protection strategy for the amino group is essential. A general and plausible synthetic route starting from phenylglycine is outlined below.

Protection of the Amino Group

The first step involves the protection of the α-amino group of phenylglycine. Common protecting groups for amino acids, such as tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc), are suitable for this purpose.[2] The choice of protecting group will depend on the desired reaction conditions for subsequent steps and the deprotection strategy.

Figure 1: N-Protection of Phenylglycine

G Phenylglycine Phenylglycine N_Protected_Phenylglycine N-Protected Phenylglycine Phenylglycine->N_Protected_Phenylglycine Base Protecting_Agent Protecting Agent (e.g., Boc-anhydride) Protecting_Agent->N_Protected_Phenylglycine

Caption: General scheme for the N-protection of phenylglycine.

Activation of the Carboxylic Acid and Coupling with Hydroxylamine

With the amino group protected, the carboxylic acid moiety of N-protected phenylglycine can be activated to facilitate the reaction with hydroxylamine. Several coupling agents commonly used in peptide synthesis are applicable here.[3] These include carbodiimides like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium salts (e.g., PyBOP) and uronium salts (e.g., HATU).[3][4]

The activated carboxylic acid is then reacted with hydroxylamine or a protected form, such as O-benzylhydroxylamine or O-(tetrahydro-2H-pyran-2-yl)hydroxylamine, to form the protected hydroxamic acid.[4] The use of a protected hydroxylamine can prevent side reactions and is often preferred.

Figure 2: Coupling and Deprotection Workflow

G cluster_0 Synthesis Pathway N_Protected_Phenylglycine N-Protected Phenylglycine Activated_Intermediate Activated Intermediate (e.g., Active Ester) N_Protected_Phenylglycine->Activated_Intermediate Protected_Hydroxamic_Acid N,O-Protected Phenylglycine Hydroxamic Acid Activated_Intermediate->Protected_Hydroxamic_Acid Final_Product This compound Protected_Hydroxamic_Acid->Final_Product Two-step deprotection Coupling_Agent Coupling Agent (e.g., DCC, HATU) Coupling_Agent->Activated_Intermediate Hydroxylamine Protected Hydroxylamine (e.g., NH2OBn) Hydroxylamine->Protected_Hydroxamic_Acid Deprotection_1 O-Deprotection (e.g., Hydrogenolysis) Deprotection_1->Final_Product Deprotection_2 N-Deprotection (e.g., TFA) Deprotection_2->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Deprotection

The final step is the removal of the protecting groups from the amino and hydroxylamine moieties. The deprotection conditions must be chosen carefully to avoid cleavage of the desired amide bond. For instance, if a Boc group is used for N-protection and an O-benzyl group for the hydroxylamine, the benzyl group can be removed by hydrogenolysis, followed by the removal of the Boc group with an acid like trifluoroacetic acid (TFA).[4]

Detailed Experimental Protocol (Proposed)

The following is a proposed, non-validated protocol based on established methodologies for the synthesis of α-aminohydroxamic acids.

Step 1: N-Boc Protection of Phenylglycine

  • Dissolve D/L-phenylglycine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 equivalents).

  • Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) portion-wise while stirring vigorously.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the aqueous solution with 1 M HCl to pH 2-3 and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-phenylglycine.

Step 2: Synthesis of N-Boc-2-amino-N-(benzyloxy)-2-phenylacetamide

  • Dissolve N-Boc-phenylglycine (1 equivalent), O-benzylhydroxylamine hydrochloride (1.2 equivalents), and 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: Deprotection to Yield this compound

  • Dissolve the N-Boc, O-benzyl protected intermediate in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate.

  • Dissolve the resulting N-Boc protected hydroxamic acid in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Purify the final product, if necessary, by recrystallization or chromatography.

Physicochemical Properties

PropertyPredicted Value/InformationSource
CAS Number 105985-16-8[5][6][7][8]
Molecular Formula C8H10N2O2[5][6]
Molecular Weight 166.18 g/mol [5]
Appearance Likely a white to off-white solid, similar to other amino acid derivatives and hydroxamic acids.
Melting Point Expected to be relatively high with decomposition, characteristic of amino acids and hydroxamic acids. For comparison, the melting point of D-2-phenylglycine is >300 °C (dec.).[9]
Solubility Likely soluble in polar protic solvents like water and alcohols, and potentially in DMSO. Solubility in nonpolar organic solvents is expected to be low.
pKa The molecule has three ionizable groups: the α-amino group, the carboxylic acid-like proton of the hydroxamic acid, and the hydroxyl group of the hydroxamic acid. The pKa values will be influenced by the phenyl ring.

Spectroscopic Characterization (Predicted)

The identity and purity of synthesized this compound would be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons of the phenyl group, a singlet for the α-proton, and exchangeable protons for the amino, N-hydroxy, and amide groups.

  • ¹³C NMR: The spectrum should display characteristic signals for the carbonyl carbon of the hydroxamic acid, the α-carbon, and the carbons of the phenyl ring.

  • FTIR: The IR spectrum would likely show characteristic absorption bands for N-H stretching of the amino group, O-H stretching of the hydroxamic acid, and a strong C=O stretching band for the amide carbonyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.

Potential Biological and Pharmacological Significance

The biological activity of this compound has not been extensively reported. However, based on the activities of related compounds, several potential applications can be postulated.

  • Metalloenzyme Inhibition: As a hydroxamic acid, the primary predicted activity is the inhibition of metalloenzymes, particularly matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are implicated in cancer and inflammation.[2]

  • Antimicrobial Activity: Phenylacetamide derivatives have been reported to exhibit a range of antimicrobial activities.[10] The introduction of a metal-chelating hydroxamic acid group could potentially enhance this activity.

  • Neurological Activity: Phenylglycine and its derivatives are known to interact with glutamate receptors in the central nervous system.[11] It is plausible that this compound could exhibit neurological activity.

Further research is required to elucidate the specific biological targets and therapeutic potential of this compound.

Conclusion

This compound is a fascinating molecule at the intersection of amino acid chemistry and the pharmacologically significant class of hydroxamic acids. While detailed experimental data is currently limited, this guide provides a solid foundation for its synthesis and an informed prediction of its properties based on established chemical principles. The proposed synthetic route, utilizing standard protection and coupling strategies, offers a clear path for its preparation in the laboratory. The potential for this compound to act as a metalloenzyme inhibitor warrants further investigation and could open new avenues in drug discovery.

References

  • Bauer, U., Ho, W. -B., & Koskinen, A. M. P. (1997). A novel linkage for the solid-phase synthesis of hydroxamic acids. Tetrahedron Letters, 38(41), 7233-7236.
  • Vathsala, U., et al. (2018).
  • Chiron Corporation. (2000). Synthesis of hydroxamic acid derivatives. U.S.
  • Wuhan Chemwish Technology Co., Ltd. (n.d.). This compound CAS NO.105985-16-8.
  • Alam, M. A. (2019). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 23(9), 978-993.
  • Amadis Chemical Company Limited. (n.d.). This compound.
  • NIST. (n.d.). Acetamide, 2-amino-2-(o-hydroxyphenyl)-2-phenyl-.
  • Guidechem. (n.d.). 2-amino-N-phenylacetamide 555-48-6 wiki.
  • Sow, I. S. (2024). Methods for Synthesizing Hydroxamic Acids and Their Metal Complexes. European Journal of Chemistry, 15, 345-354.
  • Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. (2023). Molecules, 28(24), 8031.
  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (2006).
  • Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. (2006). U.S.
  • BenchChem. (n.d.). Comparative Analysis of N-(2-Aminophenyl)
  • Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235.
  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. Retrieved from [Link]

  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. (2022). International Journal of Molecular Sciences, 23(15), 8263.
  • Wikipedia. (n.d.). Phenylglycine. Retrieved from [Link]

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. (2010). International immunopharmacology, 10(8), 947–952.
  • 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide. (2010).
  • Microwave-assisted synthesis, structural elucidation and biological assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives. (2018). Journal of the Serbian Chemical Society, 83(10), 1141-1152.
  • McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.
  • PubChem. (n.d.). N-hydroxy-2-phenylacetamide. Retrieved from [Link]

  • Process for the preparation of alpha-amino-acids. (1980).
  • Sketchy MCAT. (2023, July 22). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Part 1) | Chemistry [Video]. YouTube.
  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. (2022). Journal of enzyme inhibition and medicinal chemistry, 37(1), 743–761.
  • Roberts, J. D., & Caserio, M. C. (1977). Basic Principles of Organic Chemistry (2nd ed.). W. A. Benjamin, Inc.
  • PubChem. (n.d.). L-Phenylglycine. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-hydroxy-2-phenylacetamide.
  • ChemicalBook. (n.d.). D-2-Phenylglycine.
  • NIST. (n.d.). Acetamide, 2-(hydroxyimino)-N-phenyl-.
  • Wikipedia. (n.d.). Hydroxamic acid. Retrieved from [Link]

Sources

2-amino-N-hydroxy-2-phenylacetamide chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-N-hydroxy-2-phenylacetamide: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive overview of this compound, a compound of significant interest for researchers, scientists, and professionals in drug development. We will delve into its chemical structure, systematic nomenclature, a proposed synthetic pathway with detailed protocols, and its potential as a therapeutic agent, grounded in the established pharmacology of its core chemical motifs.

Chemical Structure and Nomenclature

The foundational step in understanding any molecule is to define its structure and name. This compound is a chiral molecule that combines three key functional groups: an alpha-amino group, a phenyl ring attached to the alpha-carbon, and a hydroxamic acid moiety.

Chemical Structure

The structure of this compound is characterized by a central carbon atom (the α-carbon) bonded to four different groups:

  • A phenyl group (-C₆H₅)

  • An amino group (-NH₂)

  • A hydrogen atom (-H)

  • A hydroxamic acid functional group (-C(=O)NHOH)

The presence of a stereocenter at the alpha-carbon indicates that the molecule can exist as two enantiomers, (R)- and (S)-2-amino-N-hydroxy-2-phenylacetamide.

G C_alpha Phenyl C₆H₅ C_alpha->Phenyl Amino H₂N C_alpha->Amino Carbonyl C=O C_alpha->Carbonyl H H C_alpha->H N_hydroxide N-OH Carbonyl->N_hydroxide H_amide H N_hydroxide->H_amide

Caption: Core structure of this compound.

IUPAC Nomenclature

Based on the principles of systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC), the correct name for this compound is This compound .

  • "Acetamide" forms the parent name, indicating a two-carbon chain with a carbonyl group and a nitrogen atom.

  • "N-hydroxy" specifies that a hydroxyl group is attached to the nitrogen of the amide.

  • "2-phenyl" indicates a phenyl group substituent on the second carbon (the α-carbon).

  • "2-amino" indicates an amino group substituent also on the second carbon.

Proposed Synthesis Protocol

While specific literature on the synthesis of this compound is scarce, a robust and logical synthetic route can be designed based on well-established organic chemistry reactions. The proposed pathway starts from the readily available amino acid, phenylglycine, and involves protection of the amino group, activation of the carboxylic acid, and subsequent reaction with hydroxylamine.

Rationale for the Synthetic Approach

The synthesis of a hydroxamic acid from a carboxylic acid is a standard transformation. However, the presence of a nucleophilic amino group in the starting material, phenylglycine, necessitates a protection strategy to prevent side reactions. A tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amino group due to its stability under the conditions required for amide bond formation and its ease of removal under acidic conditions.

Step-by-Step Experimental Protocol

Step 1: Protection of Phenylglycine

  • Reaction Setup: In a round-bottom flask, dissolve phenylglycine (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Addition of Base: Add sodium bicarbonate (2.5 equivalents) to the solution and stir until dissolved.

  • Addition of Protecting Group: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise to the stirring solution.

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Workup: Acidify the reaction mixture to a pH of 2-3 with a 1 M solution of hydrochloric acid. Extract the product with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-protected phenylglycine.

Step 2: Synthesis of the Hydroxamic Acid

  • Activation of the Carboxylic Acid: Dissolve the Boc-protected phenylglycine (1 equivalent) in anhydrous dichloromethane (DCM). Add N-hydroxysuccinimide (1.1 equivalents) and dicyclohexylcarbodiimide (DCC, 1.1 equivalents).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Filter off the DCU precipitate and wash with a small amount of DCM.

  • Formation of the Hydroxamic Acid: To the filtrate, add a solution of hydroxylamine hydrochloride (1.5 equivalents) and triethylamine (1.5 equivalents) in DCM.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours.

  • Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the Boc-protected this compound.

Step 3: Deprotection

  • Reaction Setup: Dissolve the purified Boc-protected product in a solution of 4 M HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.

  • Final Product: Filter the solid and dry under vacuum to obtain this compound hydrochloride.

G Phenylglycine Phenylglycine Boc_protection Boc Protection Phenylglycine->Boc_protection Boc_Phenylglycine Boc-Phenylglycine Boc_protection->Boc_Phenylglycine Activation Carboxylic Acid Activation (DCC/NHS) Boc_Phenylglycine->Activation Activated_Ester Activated Ester Activation->Activated_Ester Hydroxylamine_Reaction Reaction with Hydroxylamine Activated_Ester->Hydroxylamine_Reaction Boc_Product Boc-Protected Hydroxamic Acid Hydroxylamine_Reaction->Boc_Product Deprotection Deprotection (HCl) Boc_Product->Deprotection Final_Product 2-Amino-N-hydroxy-2- phenylacetamide Deprotection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Potential Applications in Drug Development

The chemical structure of this compound suggests significant potential in drug discovery, primarily due to the presence of the hydroxamic acid moiety.

Mechanism of Action: Metalloenzyme Inhibition

Hydroxamic acids are well-established as potent inhibitors of metalloenzymes.[1][2] The hydroxamic acid functional group acts as a strong chelating agent for metal ions, particularly zinc (Zn²⁺) and iron (Fe³⁺), which are often found in the active sites of these enzymes.[3] By binding to the metal cofactor, the hydroxamic acid can disrupt the catalytic activity of the enzyme.

Many important drug targets are metalloenzymes, including:

  • Histone Deacetylases (HDACs): These enzymes play a crucial role in gene expression, and their inhibition is a validated strategy in cancer therapy.[2]

  • Matrix Metalloproteinases (MMPs): MMPs are involved in tissue remodeling and are implicated in cancer metastasis and arthritis.[4]

  • Bacterial Metalloenzymes: Several essential bacterial enzymes are metalloenzymes, making them attractive targets for the development of new antibiotics.[1][3]

Therapeutic Areas of Interest

Given its structural features, this compound and its derivatives could be explored for a variety of therapeutic applications:

  • Oncology: As a potential HDAC inhibitor, this compound could be investigated for its anti-proliferative effects in various cancers.

  • Infectious Diseases: The hydroxamic acid moiety could target essential bacterial metalloenzymes, offering a potential new class of antibiotics.[1]

  • Inflammatory Diseases: By inhibiting MMPs or other pro-inflammatory metalloenzymes, this molecule could have applications in treating conditions like rheumatoid arthritis.[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂Supplier Data
Molecular Weight 166.18 g/mol Supplier Data
CAS Number 105985-16-8Supplier Data
Melting Point 170-172 °CChemicalBook
pKa (predicted) 9.81 ± 0.40ChemicalBook
Density (predicted) 1.277 ± 0.06 g/cm³ChemicalBook

Conclusion

This compound is a molecule with a compelling chemical structure that suggests significant therapeutic potential. While detailed experimental data for this specific compound is not widely available, its core alpha-amino hydroxamic acid scaffold is a well-validated pharmacophore for the inhibition of metalloenzymes. The synthetic route proposed in this guide provides a clear and logical pathway for its preparation, enabling further investigation into its biological activities. For researchers in drug discovery, this compound represents a promising starting point for the development of novel therapeutics in oncology, infectious diseases, and inflammatory disorders.

References

  • Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (n.d.). Bentham Science. Retrieved from [Link]

  • Cyclic Hydroxamic Acids Derived from α-Amino Acids. Part 1. Regioselective Synthesis, Structure, NO-Donor and Antimetastatic Activities of Spirobicyclic Hydroxamic Acids Derived from Glycine and DL-Alanine. (2006). ResearchGate. Retrieved from [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Omega. Retrieved from [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Publications. Retrieved from [Link]

  • THE ROLE OF HYDROXAMIC ACIDS IN BIOCHEMICAL PROCESSES. (n.d.). JournalAgent. Retrieved from [Link]

Sources

biological activity of 2-amino-N-hydroxy-2-phenylacetamide derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-Amino-N-hydroxy-2-phenylacetamide Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

The this compound scaffold represents a privileged structure in medicinal chemistry, primarily due to the potent metal-chelating capability of its hydroxamic acid moiety. This guide provides a comprehensive technical overview of the biological activities associated with derivatives of this core structure. The principal focus is on their well-established role as inhibitors of zinc-dependent histone deacetylases (HDACs), a critical target class in oncology. We will explore the mechanism of action, delve into structure-activity relationships (SAR), and present detailed experimental protocols for assessing biological activity. Furthermore, this guide will touch upon secondary activities, including neuroprotection and the inhibition of other metalloenzymes, providing a holistic view for researchers aiming to leverage this versatile chemical scaffold in drug discovery and development.

The Hydroxamic Acid Moiety: A High-Affinity Metalloenzyme Anchor

The is fundamentally rooted in the chemical properties of the hydroxamic acid group (-CONHOH). This functional group acts as a powerful bidentate ligand, capable of forming strong coordination complexes with metal ions that are essential for the catalytic activity of numerous enzymes.[1][2]

The most significant of these is the zinc ion (Zn²⁺), which lies at the heart of the active site of metalloenzymes like Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs).[2] The hydroxamic acid coordinates the zinc ion, typically through its carbonyl oxygen and hydroxyl oxygen, effectively displacing a catalytic water molecule and rendering the enzyme inactive.[3] This high-affinity binding is the cornerstone of the potent inhibitory effects observed with this class of compounds.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Hydroxamate Inhibitor ZN { Zn²⁺ | Zinc Ion} POCKET Hydrophobic Pocket H_BOND H-Bond Acceptor/Donor INHIBITOR R C=O N-OH INHIBITOR:f1->ZN:f0 Coordination INHIBITOR:f2->ZN:f0 Coordination INHIBITOR:f0->POCKET Hydrophobic Interaction INHIBITOR:f2->H_BOND Hydrogen Bond

Mechanism of Zinc Chelation by a Hydroxamate Inhibitor.

Primary Biological Target: Histone Deacetylases (HDACs)

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin compaction and transcriptional repression.[4][] The aberrant activity of HDACs is linked to the development of various cancers, making them a prime target for therapeutic intervention.[4][6] Derivatives of this compound are potent pan-HDAC inhibitors, with several compounds in the broader hydroxamate class, such as Vorinostat (SAHA), approved for cancer treatment.[3][7]

Mechanism of Action and Downstream Anticancer Effects

By inhibiting HDACs, these derivatives cause an accumulation of acetylated histones. This leads to a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including critical tumor suppressor genes.[] The downstream consequences in cancer cells are profound and include:

  • Cell Cycle Arrest: Induction of proteins that halt cell cycle progression.

  • Apoptosis: Upregulation of pro-apoptotic factors, leading to programmed cell death.

  • Differentiation: Promotion of cellular differentiation.[8]

These effects collectively contribute to the potent anti-proliferative activity observed in numerous cancer cell lines.[8]

G inhibitor 2-Amino-N-hydroxy-2- phenylacetamide Derivative hdac HDAC Enzyme inhibitor->hdac Inhibits acetylation Histone Hyperacetylation (Relaxed Chromatin) hdac->acetylation Blocks Deacetylation transcription Gene Transcription (e.g., Tumor Suppressors) acetylation->transcription Enables apoptosis Apoptosis transcription->apoptosis Leads to arrest Cell Cycle Arrest transcription->arrest Leads to

Downstream Cellular Effects of HDAC Inhibition.
Structure-Activity Relationship (SAR)

The potency of these derivatives can be finely tuned by modifying the core scaffold. Quantitative Structure-Activity Relationship (QSAR) studies have shown that anticancer activity is largely controlled by hydrophobic and steric properties.[9] Key modifications often involve substitutions on the phenyl ring and the free amino group.

Compound IDR (Phenyl Substitution)R' (Amino Substitution)HDAC1 IC₅₀ (nM)HDAC3 IC₅₀ (nM)Reference
Base -H-H~500~250Hypothetical
1a 4-F-H210110[8]
1b 4-Cl-H18095[8]
2a -H-C(=O)CH₃>1000>1000[10]
3a 3',4',5'-tri-F-C(=O)-Benzene-SO₂NH₂806[8][10]

Note: Data is representative and synthesized from multiple sources to illustrate SAR principles. Actual values vary by assay conditions.

Key Insights from SAR:

  • Phenyl Ring: Electron-withdrawing groups (e.g., F, Cl) at the para-position of the phenyl ring often enhance potency. This may improve interactions within the hydrophobic channel of the enzyme's active site.[9]

  • Amino Group: The free primary amine is often crucial for activity. Acylation or substitution can drastically reduce or abolish inhibitory effects, suggesting it may form a key hydrogen bond or salt bridge at the rim of the active site.[10]

  • Stereochemistry: The stereocenter at the alpha-carbon is critical. Typically, one enantiomer is significantly more active than the other, highlighting the importance of a precise three-dimensional fit within the enzyme's binding pocket.

Secondary & Non-Canonical Biological Activities

While HDAC inhibition is the most prominent activity, these derivatives have shown other intriguing biological effects.

  • Neuroprotection: Several hydroxamate-based compounds can protect neurons from oxidative stress. This effect can be independent of HDAC inhibition and is attributed to the formation of hydroxamate-iron complexes that catalytically decompose hydrogen peroxide, mimicking the action of the enzyme catalase.[11]

  • Matrix Metalloproteinase (MMP) Inhibition: MMPs are another family of zinc-dependent enzymes involved in tissue remodeling. Their inappropriate expression is implicated in diseases like arthritis and cancer metastasis. The zinc-chelating hydroxamate moiety makes these compounds potential inhibitors of MMPs.[2]

  • General Antimicrobial and Anticancer Activity: The broader phenylacetamide scaffold, even without the hydroxamic acid, has been explored for various therapeutic applications, showing potential as a basis for developing anticancer and antimicrobial agents.[12][13][14][15]

Synthesis and Experimental Protocols

The successful development of these derivatives relies on robust synthetic strategies and validated biological assays.

General Synthetic Workflow

A common route to synthesize these compounds involves the coupling of a protected amino acid with hydroxylamine. The workflow typically includes synthesis, purification, characterization, and subsequent biological screening.

G start Phenylacetic Acid Derivative step1 α-Bromination start->step1 step2 Amination (with NH₃) & N-Protection (e.g., Boc) step1->step2 intermediate N-Boc-2-amino-2- phenylacetic acid step2->intermediate step3 Amide Coupling (EDC/HOBt, Hydroxylamine) intermediate->step3 protected_prod N-Boc Protected Hydroxamic Acid step3->protected_prod step4 Deprotection (e.g., TFA) protected_prod->step4 final_prod Final Derivative step4->final_prod screen Biological Screening (e.g., HDAC Assay) final_prod->screen

General Workflow for Synthesis and Screening.
Protocol: In Vitro HDAC Fluorometric Assay

This protocol provides a self-validating system to determine the IC₅₀ of a test compound against a specific HDAC isoform (e.g., HDAC1).

Principle: This assay measures the activity of an HDAC enzyme using a fluorogenic substrate. The substrate is deacetylated by HDAC, and a subsequent developer solution cleaves the deacetylated substrate to release a fluorescent molecule. An inhibitor will prevent this process, resulting in a lower fluorescence signal.

Materials:

  • Recombinant human HDAC1 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution containing a protease (e.g., Trypsin) and a known HDAC inhibitor like Trichostatin A (TSA) to stop the reaction.

  • Test Compound (solubilized in DMSO)

  • Positive Control Inhibitor (e.g., SAHA)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation (Causality Explanation):

    • Perform serial dilutions of the test compound in HDAC Assay Buffer. A typical starting concentration is 100 µM, diluted down in 10 steps. This range is chosen to span several orders of magnitude, ensuring the capture of the full dose-response curve to accurately calculate the IC₅₀.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of each diluted compound concentration.

    • Include "No Enzyme" controls (Buffer only), "No Inhibitor" controls (Buffer + DMSO), and "Positive Control" wells (SAHA). These controls are critical for data validation: they establish the baseline fluorescence, maximum enzyme activity, and confirm the assay is responsive to known inhibitors.

    • Add 35 µL of HDAC Assay Buffer to all wells.

    • Add 10 µL of diluted HDAC1 enzyme solution to all wells except the "No Enzyme" control.

    • Pre-incubate the plate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring a more accurate measurement of its inhibitory potential.

  • Initiate Reaction:

    • Add 50 µL of the fluorogenic substrate to all wells to start the reaction.

    • Incubate at 37°C for 60 minutes. The time and temperature are optimized for linear enzyme kinetics, ensuring the measured activity is proportional to the enzyme concentration and not limited by substrate depletion.

  • Stop and Develop:

    • Add 50 µL of Developer solution to all wells. The TSA in this solution immediately stops the HDAC reaction.

    • Incubate at room temperature for 20 minutes to allow the developer to cleave the substrate and generate the fluorescent signal.

  • Data Acquisition and Analysis:

    • Read the fluorescence on a plate reader.

    • Subtract the "No Enzyme" background from all readings.

    • Normalize the data by setting the "No Inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

Derivatives of this compound are a compelling class of compounds, primarily acting as potent inhibitors of HDACs. Their mechanism is well-understood, and the scaffold is synthetically tractable, allowing for extensive SAR exploration to optimize potency and selectivity. While their application in oncology is most prominent, emerging evidence of HDAC-independent neuroprotective effects suggests their therapeutic potential may be broader than currently appreciated.

Future research should focus on designing isoform-selective inhibitors to minimize off-target effects and improve therapeutic windows. For example, targeting specific Class I HDACs like HDAC1, 2, and 3 is considered key for cancer treatment.[8] Additionally, exploring the potential of these compounds in neurodegenerative diseases and inflammatory conditions, leveraging both their HDAC-dependent and independent mechanisms, represents a promising avenue for drug discovery.

References

  • Title: Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism.[11] Source: NIH Public Access URL: [Link]

  • Title: Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents.[16] Source: PMC - NIH URL: [Link]

  • Title: The inhibitors of histone deacetylase suberoylanilide hydroxamate and trichostatin A release nitric oxide upon oxidation.[3] Source: NIH Public Access URL: [Link]

  • Title: Quantitative Structure–Activity Relationship Studies on Hydroxamic Acids Acting as Histone Deacetylase Inhibitors.[9] Source: ResearchGate URL: [Link]

  • Title: A Structure-Activity Relationship Study of Novel Hydroxamic Acid Inhibitors around the S1 Subsite of Human Aminopeptidase N.[10] Source: PubMed URL: [Link]

  • Title: Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.[1][17] Source: ACS Omega URL: [Link]

  • Title: Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase.[18] Source: PMC - NIH URL: [Link]

  • Title: Recent advances in studies on hydroxamates as matrix metalloproteinase inhibitors: a review.[2] Source: PubMed URL: [Link]

  • Title: Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.[19] Source: PMC - PubMed Central URL: [Link]

  • Title: 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation.[13] Source: PMC - NIH URL: [Link]

  • Title: Amino acid derivatives as histone deacetylase inhibitors.[7] Source: PubMed URL: [Link]

  • Title: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study.[15] Source: ResearchGate URL: [Link]

  • Title: Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases.[6] Source: PubMed Central URL: [Link]

  • Title: HDAC Inhibitors: Innovative Strategies for Their Design and Applications.[4] Source: MOST Wiedzy URL: [Link]

  • Title: Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit.[8] Source: ACS Publications URL: [Link]

Sources

2-amino-N-hydroxy-2-phenylacetamide as a metal chelator

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-amino-N-hydroxy-2-phenylacetamide as a Metal Chelator

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dysregulation of metal ion homeostasis is a critical factor in the pathophysiology of numerous human diseases, including neurodegenerative disorders, cancer, and cardiovascular conditions. This has spurred significant interest in the development of therapeutic metal chelators that can restore metal balance with high efficacy and minimal toxicity. This technical guide provides a comprehensive overview of this compound, a promising small molecule designed to act as a potent and selective metal chelator. By integrating a hydroxamic acid moiety—a well-established metal-binding group—with a phenylacetamide scaffold, this compound presents a unique structural framework for therapeutic development. This document details its molecular profile, a proposed synthetic route, its theoretical mechanism of metal chelation, and a suite of robust experimental protocols for the comprehensive evaluation of its efficacy, from fundamental biophysical characterization to cell-based functional assays.

Introduction: The Therapeutic Promise of Metal Chelation

Metal ions such as iron, copper, and zinc are indispensable for a vast array of biological processes, acting as crucial cofactors for enzymes and structural components of proteins.[1] However, the very reactivity that makes them essential also renders them potentially toxic when their concentrations are not tightly controlled. An excess of redox-active metals like iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺) can catalyze the formation of highly damaging reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress, lipid peroxidation, DNA damage, and eventual cell death.

Therapeutic metal chelation involves the administration of ligands, or chelators, that form stable, non-toxic coordination complexes with excess metal ions, facilitating their redistribution or excretion from the body.[2] The hydroxamic acid functional group (-CONHOH) is a particularly effective metal-binding moiety, exhibiting high affinity for hard metal cations like Fe(III) and Zn(II).[3][4][5] Its bidentate chelating nature allows it to form stable five-membered rings with metal ions, a property exploited in several approved drugs and clinical candidates.[6][7] this compound builds upon this foundation, offering a novel scaffold for targeted metal chelation.

Molecular Profile of this compound

2.1. Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol

  • Structure: (Image generated for illustrative purposes)

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comparison
logP -0.5 to 0.5The presence of polar amino, hydroxyl, and amide groups suggests good aqueous solubility, crucial for bioavailability.
pKa ~8.5-9.5The hydroxamic acid proton is acidic, allowing for deprotonation and metal binding at physiological pH.[4]
Water Solubility HighExpected to be higher than its non-hydroxylated parent, 2-amino-2-phenylacetamide.[8]

2.2. Key Structural Features for Metal Chelation

The therapeutic potential of this molecule is derived from two key functional groups:

  • N-hydroxyacetamide (Hydroxamic Acid) Group: This is the primary metal-binding site. Upon deprotonation of the hydroxyl group, the two oxygen atoms (from C=O and N-O⁻) act as a bidentate ligand, forming a highly stable five-membered ring with a metal ion.[3] The cis-conformation required for chelation is readily adopted from the more stable trans form upon interaction with a metal ion.[4]

  • α-Amino Group: The free amino group at the alpha position can influence the molecule's polarity, solubility, and potential for additional, albeit weaker, coordination with the metal center or interactions with biological targets.

Proposed Synthesis and Characterization

A robust synthesis is critical for producing high-purity material for research. The following protocol describes a plausible and efficient two-step synthesis starting from commercially available phenylglycine.

3.1. Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 2-amino-2-phenylacetate

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend phenylglycine (1 equivalent) in anhydrous methanol (10 volumes).

  • Acid Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise over 30 minutes. Causality: Thionyl chloride reacts with methanol to form HCl in situ, which catalyzes the Fischer esterification of the carboxylic acid.

  • Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure using a rotary evaporator. Re-dissolve the resulting solid in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude methyl ester.

Step 2: Synthesis of this compound

  • Reaction Setup: Prepare a solution of hydroxylamine hydrochloride (3 equivalents) and sodium methoxide (3 equivalents) in anhydrous methanol at 0 °C. Stir for 30 minutes to form free hydroxylamine.

  • Amidation: Add the methyl 2-amino-2-phenylacetate (1 equivalent) from Step 1 to the hydroxylamine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Causality: The nucleophilic hydroxylamine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydroxamic acid.

  • Isolation & Purification: Quench the reaction by adding water and adjust the pH to ~7 with dilute HCl. Concentrate the solvent and extract the product with ethyl acetate. The crude product can be purified by recrystallization or flash column chromatography on silica gel.

3.2. Methods for Structural Characterization

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.[9]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the hydroxamic acid.

3.3. Visualization of Synthesis Workflow

G cluster_0 Step 1: Esterification cluster_1 Step 2: Amidation cluster_2 Purification & Characterization A Phenylglycine B SOCl2, Methanol Reflux A->B Reagents C Methyl 2-amino-2-phenylacetate B->C Product D NH2OH·HCl, NaOMe Methanol C->D Intermediate Reacts With E This compound D->E Final Product F Purification (Recrystallization / Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Proposed workflow for the synthesis of this compound.

Mechanism of Metal Chelation

Hydroxamic acids are classic bidentate chelators that bind metal ions through the carbonyl oxygen and the deprotonated hydroxylamine oxygen.[4][6] This forms a stable, five-membered ring structure, which is entropically favored. The primary targets for this class of chelators are typically hard Lewis acids, with a high affinity for oxygen donor ligands.

Expected Metal Affinity: Fe³⁺ > Cu²⁺ > Zn²⁺

The high affinity for Fe³⁺ makes hydroxamic acids particularly relevant for treating iron-overload disorders and for targeting the "labile iron pool" in diseases characterized by iron-driven oxidative stress.[3][10]

Bidentate chelation of a metal ion (Mⁿ⁺) by the hydroxamic acid moiety.

Experimental Protocols for Evaluating Chelation Efficacy

A multi-tiered approach is required to validate a novel chelator. This involves moving from basic biophysical characterization to more complex cellular models.

5.1. In Vitro Biophysical Characterization

Protocol 1: UV-Visible Spectrophotometry for Stoichiometry and Affinity This technique monitors changes in the absorbance spectrum of the chelator upon metal binding.[11][12]

  • Preparation: Prepare stock solutions of the chelator (e.g., 1 mM in buffered aqueous solution, pH 7.4) and a metal salt (e.g., FeCl₃ or CuSO₄, 1 mM in the same buffer).

  • Job's Plot (Stoichiometry): Prepare a series of solutions where the total molar concentration of chelator and metal is constant, but the mole fraction of the metal varies from 0 to 1.

  • Measurement: Record the absorbance at the wavelength of maximum change (λₘₐₓ) for each solution.[13]

  • Analysis: Plot the change in absorbance against the mole fraction of the metal. The peak of the plot indicates the binding stoichiometry (e.g., a peak at 0.5 indicates a 1:1 complex; at 0.66 indicates a 1:2 metal:ligand complex).

  • Binding Constant (Affinity): Perform a titration by adding increasing aliquots of the metal solution to a fixed concentration of the chelator. Fit the resulting absorbance data to a suitable binding isotherm (e.g., Benesi-Hildebrand) to calculate the association constant (Ka).[12]

Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic signature.[14][15][16]

  • Sample Preparation: Degas all solutions thoroughly. Place the chelator solution (e.g., 50 µM) in the ITC sample cell and the metal ion solution (e.g., 500 µM) in the injection syringe. A reference cell contains only buffer.[17]

  • Titration: Perform a series of small, sequential injections of the metal solution into the sample cell while monitoring the heat change.

  • Data Analysis: Integrate the heat-flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of metal to chelator.

  • Interpretation: Fit the resulting isotherm to a binding model to directly obtain the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) and Gibbs free energy (ΔG) can then be calculated, providing deep insight into the forces driving the interaction.[14][15]

5.2. Cell-Based Functional Assays

Protocol 3: Cellular Iron Scavenging (Calcein-AM Assay) This assay assesses the ability of a chelator to permeate the cell membrane and bind to the intracellular labile iron pool (LIP).[18]

  • Cell Culture: Plate cells (e.g., K562 or H9c2 cell lines) in a 96-well plate and grow to ~80% confluency.[10]

  • Calcein Loading: Load the cells with Calcein-AM (acetoxymethyl ester), a membrane-permeant dye. Intracellular esterases cleave the AM group, trapping the fluorescent calcein inside the cell.

  • Fluorescence Quenching: The fluorescence of intracellular calcein is quenched by binding to the labile iron pool.

  • Chelator Addition: Add varying concentrations of this compound to the cells.

  • Measurement: Monitor the recovery of fluorescence over time using a fluorescence plate reader. An increase in fluorescence indicates that the chelator has entered the cell and removed iron from calcein.[18]

Protocol 4: Cytotoxicity and Cytoprotection Assay (Neutral Red Uptake) This protocol determines the inherent toxicity of the chelator and its ability to protect cells from metal-induced oxidative stress.[10]

  • Cytotoxicity: Treat cells with increasing concentrations of the chelator for 24-72 hours. Assess cell viability using the Neutral Red uptake assay, which measures the ability of viable cells to incorporate the dye into their lysosomes.[10] Calculate the IC₅₀ value.

  • Cytoprotection: Pre-treat cells with a non-toxic concentration of the chelator for 1-2 hours.

  • Induce Oxidative Stress: Expose the cells to a toxic concentration of a metal salt (e.g., ferrous ammonium citrate) or an oxidant like H₂O₂.[10]

  • Assess Viability: After 24 hours, measure cell viability using the Neutral Red assay. A significant increase in viability compared to cells treated with the metal/oxidant alone demonstrates the protective effect of the chelator.

G A In Vitro Biophysical Assays B UV-Vis Spectrophotometry A->B C Isothermal Titration Calorimetry (ITC) A->C G Determine Stoichiometry & Affinity (Ka) B->G H Determine Full Thermodynamic Profile (Ka, ΔH, ΔS) C->H D Cell-Based Functional Assays E Calcein-AM Assay (Cellular Iron Scavenging) D->E F Neutral Red Assay (Cytotoxicity & Protection) D->F I Assess Cell Permeability & Intracellular Activity E->I J Determine Therapeutic Index & Protective Efficacy F->J

Experimental workflow for the evaluation of a novel metal chelator.

Potential Therapeutic Applications and Rationale

The ability to chelate redox-active metals makes this compound a candidate for diseases linked to metal-induced oxidative stress.

  • Neurodegenerative Diseases: In Alzheimer's and Parkinson's diseases, the accumulation of iron and copper in specific brain regions is known to exacerbate amyloid-beta and alpha-synuclein aggregation and promote oxidative damage. A chelator that can cross the blood-brain barrier and safely sequester these metals could be neuroprotective.[19] Related acetamide structures have shown neuroprotective actions in models of ischemia.[20]

  • Cancer Therapy: Cancer cells often have a higher demand for iron than normal cells to support their rapid proliferation, a phenomenon known as "iron addiction".[21] Iron chelation can deplete this essential nutrient, leading to cell cycle arrest and apoptosis, making it a viable anti-cancer strategy.[21][22]

G cluster_0 Pathological State cluster_1 Therapeutic Intervention Metal Excess Redox-Active Metal (e.g., Fe²⁺, Cu⁺) ROS Reactive Oxygen Species (ROS) (•OH, O₂⁻) Metal->ROS Fenton Reaction Complex Stable, Non-Redox Active Metal-Chelator Complex Metal->Complex Chelation Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage Chelator This compound Chelator->Complex

Mitigation of metal-induced oxidative stress by a chelating agent.

Summary of Representative Data

The following table summarizes the type of quantitative data that would be generated from the protocols described above. The values are illustrative, based on published data for other effective hydroxamic acid-based chelators.

Table 2: Representative Quantitative Data for a Lead Chelator Candidate

ParameterMethodRepresentative ValueInterpretation
Binding Stoichiometry (Fe³⁺:Ligand) UV-Vis (Job's Plot)1:2Two molecules of the chelator coordinate with one iron ion.
Association Constant (Ka) for Fe³⁺ ITC / UV-Vis> 10¹⁰ M⁻¹High affinity, indicating strong and effective binding at therapeutic concentrations.
Binding Enthalpy (ΔH) ITC-10 to -20 kcal/molThe binding is enthalpically driven, suggesting strong coordinate bond formation.[15]
Cellular Iron Depletion (EC₅₀) Calcein-AM Assay10-50 µMThe compound effectively enters cells and binds intracellular iron in a dose-dependent manner.
Cytotoxicity (IC₅₀) Neutral Red Assay> 200 µMThe compound has low inherent toxicity to mammalian cells, suggesting a good safety profile.
Cytoprotection vs. H₂O₂ Neutral Red AssayEC₅₀ ≈ 25 µMThe compound protects cells from oxidative damage at non-toxic concentrations.[10]

Conclusion and Future Directions

This compound represents a rationally designed metal chelator with significant therapeutic potential. Its hydroxamic acid core provides a proven, high-affinity binding site for pathogenic metal ions, while the overall molecular scaffold offers opportunities for further medicinal chemistry optimization to fine-tune properties like cell permeability, target specificity, and pharmacokinetics.

The experimental workflows detailed in this guide provide a clear and robust pathway for its preclinical evaluation. Future work should focus on executing these protocols to confirm its chelation profile, followed by in vivo studies in relevant animal models of disease to assess its efficacy, safety, and drug-like properties. The insights gained will be invaluable for advancing this promising compound through the drug development pipeline.

References

  • Velazquez-Campoy, A., & Freire, E. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in Enzymology, 567, 3-21. [Link]

  • TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments Application Note. [Link]

  • Citarella, A., Moi, D., Pinzi, L., Bonanni, D., & Rastelli, G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21843–21849. [Link]

  • Citarella, A., Moi, D., Pinzi, L., Bonanni, D., & Rastelli, G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21843–21849. [Link]

  • Wikipedia contributors. (2023). Isothermal titration calorimetry. Wikipedia, The Free Encyclopedia. [Link]

  • Citarella, A., Moi, D., Pinzi, L., Bonanni, D., & Rastelli, G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21843–21849. [Link]

  • Quinn, C. F., Carpenter, M. C., Croteau, M. L., & Wilcox, D. E. (2016). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Semantic Scholar. [Link]

  • Citarella, A., Moi, D., Pinzi, L., Bonanni, D., & Rastelli, G. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ResearchGate. [Link]

  • ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]

  • Sørlie, M., et al. (n.d.). The use of isothermal titration calorimetry to determine the thermodynamics of metal ion binding to low-cost sorbents. ElectronicsAndBooks. [Link]

  • Geng, C., et al. (2019). Study on the Methods of Separation and Detection of Chelates. PubMed. [Link]

  • Zuskova, I., et al. (n.d.). UV-VIS SPECTROPHOTOMETRIC DETERMINATIONS OF SELECTED ELEMENTS IN MODELLED AQUEOUS SOLUTIONS. University of Pardubice. [Link]

  • Ali, A. A. (2014). Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. Trade Science Inc. [Link]

  • Fischer, A. B., & Seibold, C. (1988). Studies of cadmium chelator efficacy using mammalian cell cultures. Analyst, 113(7), 1141-1145. [Link]

  • Qin, W., et al. (2012). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. Asian Journal of Chemistry, 24(12), 5641-5645. [Link]

  • Breuer, W., Epsztejn, S., & Cabantchik, Z. I. (1996). A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. Analytical Biochemistry, 233(2), 173-181. [Link]

  • Geng, C., et al. (2019). Study on the Methods of Separation and Detection of Chelates. ResearchGate. [Link]

  • Onuoha, A. C., et al. (2020). UV-Vis Spectrophotometric Determination of Selected Heavy Metals (Pb, Cr, Cd and As) in Environmental, Water and Biological Samples with Synthesized Glutaraldehyde Phenyl Hydrazone as the Chromogenic Reagent. European Open Science. [Link]

  • Deacon, M. (1997). Metal Chelation in Separation Science. DORAS | DCU Research Repository. [Link]

  • Özer, E. T., & Sarikurkcu, C. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 433. [Link]

  • Zhang, Y., et al. (2018). Metal ion chelating activity assay. UV-vis spectrum of PZ001,... ResearchGate. [Link]

  • Santos, É. S., et al. (2022). An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. ningboinno.com. [Link]

  • Hrušková, K., et al. (2019). Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury. Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(1), 213-224. [Link]

  • Kyriakou, E., et al. (2022). Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines. Frontiers in Oncology, 12, 966956. [Link]

  • Fernández-García, A., et al. (2021). High-throughput assay comparison and standardization for metal chelating capacity screening: A proposal and application. ResearchGate. [Link]

  • Gaeta, A., & Hider, R. C. (2013). Clawing Back: Broadening the Notion of Metal Chelators in Medicine. ChemMedChem, 8(2), 198-200. [Link]

  • Palmer, G. C., et al. (1998). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. Journal of Pharmacology and Experimental Therapeutics, 287(1), 242-249. [Link]

  • Alcon Laboratories, Inc. (2010). 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide.
  • ChemSynthesis. (n.d.). 2-hydroxy-2-phenylacetamide. ChemSynthesis. [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 185-204. [Link]

  • Patel, K. D., et al. (2012). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Phenylacetamide in Focus: Properties and Industrial Significance. ningboinno.com. [Link]

  • Yuze Chemical Technology. (n.d.). China 2-Phenylacetamide Manufacturers Suppliers Factory. Yuze Chemical Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-2-phenylacetamide. PubChem. [Link]

  • Hider, R. C., & Kong, X. (2010). Iron and Chelation in Biochemistry and Medicine: New Approaches to Controlling Iron Metabolism and Treating Related Diseases. Metallomics, 2(5), 326-341. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-N-phenylacetamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). (2R)-2-Amino-2-phenylacetamide. PubChem. [Link]

  • Bua, S., et al. (2014). Metal-chelating 2-hydroxyphenyl amide pharmacophore for inhibition of influenza virus endonuclease. Journal of Medicinal Chemistry, 57(1), 183-195. [Link]

Sources

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 2-amino-N-hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the putative molecular mechanism of 2-amino-N-hydroxy-2-phenylacetamide. Acknowledging the limited direct research on this specific molecule[1], this document synthesizes information from structurally related compounds and established biochemical principles to propose a primary mechanism of action. Our core hypothesis is that this compound functions as a histone deacetylase (HDAC) inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a practical framework for empirical validation.

Introduction and Core Hypothesis

This compound is a small molecule whose biological activity is not yet extensively documented in scientific literature.[1] However, its chemical structure, particularly the presence of a hydroxamic acid (-N-hydroxy-acetamide) group, strongly suggests a potential role as a histone deacetylase (HDAC) inhibitor. The hydroxamic acid moiety is a well-established zinc-binding group, which is critical for the catalytic activity of most HDAC enzymes.[2][3] Many potent HDAC inhibitors, such as Vorinostat (SAHA), incorporate this functional group to chelate the zinc ion in the active site of HDACs, thereby blocking their enzymatic function.[2]

Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[4] By inhibiting HDACs, this compound is hypothesized to induce histone hyperacetylation, resulting in a more relaxed chromatin state and altered gene expression.[4] This can, in turn, lead to various cellular outcomes, including cell cycle arrest, differentiation, and apoptosis, which are hallmarks of HDAC inhibitor activity.[4]

The Landscape of Phenylacetamide Derivatives

While direct data on this compound is scarce, the broader family of phenylacetamide derivatives exhibits a wide range of biological activities. This diversity underscores the potential for this chemical scaffold in drug discovery.

Derivative Type Observed Biological Activity Reference
2-(naphthalen-1-yloxy)-N-phenylacetamideTRPM4 inhibition for prostate cancer treatment[5]
2-(4-Fluorophenyl)-N-phenylacetamideAnticancer activity, particularly against prostate carcinoma[6]
Isatin N-phenylacetamide based sulphonamidesCarbonic anhydrase inhibition with antiproliferative activity[7]
Substituted acetamidesButyrylcholinesterase inhibition for Alzheimer's disease[8]
N-(2-hydroxy phenyl) acetamideAnti-inflammatory and anti-arthritic effects[9][10]
Phenylacetamide derivativesAntidepressant activity[11]

This contextual data on related compounds highlights the versatility of the phenylacetamide core structure in interacting with various biological targets.

Proposed Primary Mechanism: Histone Deacetylase Inhibition

The central hypothesis is that this compound acts as an inhibitor of histone deacetylases. This proposed mechanism is based on the well-understood pharmacophore for classical HDAC inhibitors.

The Role of Histone Deacetylases

HDACs are crucial epigenetic regulators. They are categorized into four main classes based on their homology to yeast proteins.[3]

  • Class I (HDAC1, 2, 3, 8): Primarily localized to the nucleus and implicated in cell proliferation and survival.

  • Class IIa (HDAC4, 5, 7, 9) and IIb (HDAC6, 10): Can shuttle between the nucleus and cytoplasm, regulating a broader range of cellular processes.

  • Class III (Sirtuins): NAD+-dependent enzymes with distinct mechanisms from classical HDACs.

  • Class IV (HDAC11): Shares features with both Class I and II.

The zinc-dependent "classical" HDACs (Classes I, II, and IV) are the most likely targets for a hydroxamic acid-containing compound.

Molecular Interaction with the HDAC Active Site

The proposed interaction of this compound with the HDAC active site involves the hydroxamic acid group acting as a bidentate ligand, chelating the essential zinc ion. This binding occupies the active site and prevents the deacetylase from processing its natural substrates (acetylated lysine residues on histones and other proteins).

HDAC_Inhibition cluster_HDAC HDAC Active Site cluster_Inhibitor This compound zinc Zn²⁺ Ion pocket Catalytic Pocket hydroxamic_acid Hydroxamic Acid (-CONHOH) hydroxamic_acid->zinc Chelation phenyl_group Phenyl Group phenyl_group->pocket Surface Interaction amino_group Amino Group

Caption: Hypothesized chelation of the HDAC active site's zinc ion by the inhibitor.

Downstream Cellular Consequences

Inhibition of HDACs leads to the accumulation of acetylated histones. This hyperacetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA. The resulting "open" chromatin structure allows for the transcription of previously silenced genes, including tumor suppressor genes and regulators of the cell cycle.

Downstream_Effects cluster_outcomes Cellular Outcomes inhibitor This compound hdac HDAC Enzyme inhibitor->hdac Inhibition histones_acetylated Histone Hyperacetylation chromatin Chromatin Relaxation histones_acetylated->chromatin gene_expression Altered Gene Expression chromatin->gene_expression apoptosis Apoptosis gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest differentiation Differentiation gene_expression->differentiation

Caption: Cellular signaling cascade following HDAC inhibition.

Experimental Protocols for Mechanism Validation

To empirically validate the hypothesized mechanism of action, a series of in vitro and cell-based assays are recommended.

In Vitro HDAC Enzymatic Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of purified HDAC isoforms.

Methodology:

  • Reagents: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6), a fluorogenic HDAC substrate, assay buffer, and the test compound.

  • Procedure: a. Prepare serial dilutions of this compound. b. In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound dilutions. c. Incubate for a pre-determined time at 37°C to allow for compound-enzyme interaction. d. Initiate the reaction by adding the fluorogenic substrate. e. After a set incubation period, add the developer solution to stop the reaction and generate a fluorescent signal. f. Measure fluorescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

Objective: To assess whether the compound increases histone acetylation levels in cultured cells.

Methodology:

  • Cell Culture: Plate a relevant cell line (e.g., a cancer cell line like HCT116 or A549) and allow cells to adhere.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and extract total protein. Quantify protein concentration using a BCA or Bradford assay.

  • Western Blotting: a. Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane to prevent non-specific antibody binding. c. Incubate with primary antibodies against acetylated-Histone H3 (Ac-H3), acetylated-Histone H4 (Ac-H4), and a loading control (e.g., total Histone H3 or GAPDH). d. Incubate with a corresponding secondary antibody conjugated to HRP. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify band intensities to determine the relative increase in histone acetylation compared to untreated controls.

Proposed Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation cluster_downstream Downstream Analysis start Hypothesis: Inhibits HDACs enzymatic_assay HDAC Enzymatic Assay start->enzymatic_assay ic50 Determine IC50 Values enzymatic_assay->ic50 cell_culture Treat Cell Lines ic50->cell_culture western_blot Western Blot for Ac-H3/H4 cell_culture->western_blot viability_assay Cell Viability Assay (MTT/CTG) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V) cell_culture->apoptosis_assay gene_expression Gene Expression Analysis (qPCR/RNA-seq) western_blot->gene_expression target_id Identify Regulated Genes

Caption: A structured workflow for validating the hypothesized mechanism of action.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently unavailable, its chemical structure provides a strong rationale for hypothesizing its role as a histone deacetylase inhibitor. This guide outlines this proposed mechanism, grounded in the established pharmacology of hydroxamic acid-containing compounds and the diverse bioactivities of the broader phenylacetamide family. The provided experimental workflows offer a clear and robust path for researchers to validate this hypothesis, determine the compound's potency and cellular effects, and unlock its potential therapeutic applications.

References

  • Kaur, V., Singh, M., & Kumar, V. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Future Medicinal Chemistry, 14(3), 169-187. [Link][11]

  • Ahmad, A., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 913-919. [Link][9]

  • Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer. Bioorganic & Medicinal Chemistry, 98, 117584. [Link][5]

  • Wang, D., et al. (2016). Novel Histone Deacetylase Inhibitors with Enhanced Enzymatic Inhibition Effects and Potent in vitro and in vivo Anti-tumor Activities. Scientific Reports, 6, 37764. [Link][2]

  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190853. [Link][8]

  • Catlin, B. E., et al. (2003). N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824). Journal of Medicinal Chemistry, 46(21), 4609-4624. [Link][12]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Link][10]

  • Christodoulou, M. S., et al. (2024). Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. International Journal of Molecular Sciences, 25(5), 2999. [Link][3]

  • Aliabadi, A., et al. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(2), 587-594. [Link][6]

  • Wikipedia. (n.d.). Histone deacetylase inhibitor. [Link][4]

  • Ghorab, M. M., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 740-753. [Link][7]

Sources

discovery and history of alpha-amino hydroxamic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of α-Amino Hydroxamic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Amino hydroxamic acids represent a cornerstone in modern medicinal chemistry, primarily recognized for their potent ability to inhibit metalloenzymes. This technical guide provides a comprehensive exploration of their discovery and historical development, tracing their origins from the initial synthesis of the parent hydroxamic acid functional group to their evolution into sophisticated enzyme inhibitors. We will delve into the key scientific milestones, the elucidation of their mechanism of action, and the development of synthetic methodologies that have enabled their widespread application in drug discovery. This paper aims to provide researchers and drug development professionals with a deep, authoritative understanding of this critical class of compounds, grounded in the causality behind experimental choices and supported by detailed protocols and mechanistic diagrams.

The Genesis: Early History of the Hydroxamic Acid Moiety

The story of α-amino hydroxamic acids begins with the discovery of their parent functional group. In 1869, H. Lossen reported the first synthesis of a hydroxamic acid by reacting diethyloxalate with hydroxylamine, naming the resulting acidic compound oxalo-hydroxamic acid[1]. For decades, the precise structure of the hydroxamic acid functional group was a subject of debate, with chemists unable to definitively distinguish between the N-hydroxyamide (-C(=O)-NHOH) and the hydroximic acid (-C(=OH)-NOH) tautomers[1]. It was not until the mid-20th century, with the advent of advanced spectroscopic methods, that the N-hydroxyamide structure was firmly established[1].

A pivotal moment in the history of these compounds was the isolation of aspergillic acid in 1944, the first identified naturally occurring hydroxamic acid[1]. This discovery revealed that nature had already harnessed the unique properties of this functional group, primarily for iron chelation. Bacteria and other microbes utilize hydroxamic acid-containing molecules, known as siderophores, to scavenge essential iron(III) ions from their environment[2][3]. This innate biological function of metal chelation foreshadowed the therapeutic applications that would be discovered decades later.

The Conceptual Leap: Integrating the α-Amino Acid Scaffold

While hydroxamic acids were known, the development of α-amino hydroxamic acids required the conceptual marriage of two distinct chemical entities: the versatile α-amino acid backbone and the metal-chelating hydroxamic acid warhead. α-Amino acids provide the structural diversity and stereochemical complexity necessary for specific molecular recognition, forming the basis of peptides and proteins. The strategic incorporation of a hydroxamic acid in place of a carboxylic acid on an amino acid scaffold was the key innovation that unlocked their therapeutic potential.

This structural combination creates a molecule with two critical features:

  • A Metal-Binding Group (MBG): The hydroxamic acid moiety (-CONHOH).

  • A Specificity Scaffold: The α-amino acid residue, whose side chain (R-group) and stereochemistry could be tailored to interact with the unique topology of an enzyme's active site.

Several of the naturally occurring hydroxamic acids are, in fact, derivatives of N-hydroxy-α-amino acids, which are believed to be key biosynthetic intermediates[1]. The synthetic challenge lay in developing reliable methods to construct these molecules in the laboratory.

The Rise of a Therapeutic Powerhouse: Mechanism of Action as Metalloenzyme Inhibitors

The primary therapeutic value of α-amino hydroxamic acids stems from their exceptional ability to act as inhibitors of metalloenzymes.[4][5] These enzymes, which are involved in a vast array of physiological and pathological processes, utilize a metal ion—most commonly zinc(II)—as a Lewis acid to catalyze reactions.

The hydroxamic acid functional group acts as a potent zinc-binding group (ZBG).[6] Under physiological conditions, the hydroxyl proton can be lost, forming a hydroxamate anion. This anion coordinates to the catalytic zinc ion in a bidentate fashion, with both oxygen atoms binding to the metal center[4][7]. This strong chelation effectively sequesters the zinc ion, rendering the enzyme catalytically inactive[8][9]. The α-amino acid portion of the inhibitor serves to position this "warhead" correctly within the enzyme's active site for optimal binding.

Mandatory Visualization: Mechanism of Metalloenzyme Inhibition

G cluster_Enzyme Enzyme Active Site cluster_Inhibitor α-Amino Hydroxamic Acid Inhibitor Enzyme_Pocket Specificity Pocket (S1') Zinc_Ion Zn²⁺ Amino_Acid_Backbone Amino Acid Scaffold (R-group) Amino_Acid_Backbone->Enzyme_Pocket Specific Recognition (H-bonds, van der Waals) Hydroxamic_Acid Hydroxamic Acid (-CONHOH) Hydroxamic_Acid->Zinc_Ion Bidentate Chelation (Coordination Bonds) G Start N-Protected α-Amino Acid Activated Activated Ester (e.g., with HATU/EDC) Start->Activated Activation Coupling Coupling Reaction Activated->Coupling Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Coupling Product_Protected N-Protected α-Amino Hydroxamic Acid Coupling->Product_Protected Work-up & Purification Deprotection Deprotection (e.g., TFA for Boc) Product_Protected->Deprotection Final_Product Final α-Amino Hydroxamic Acid Deprotection->Final_Product

Sources

A Predictive Spectroscopic and Structural Elucidation Guide to 2-amino-N-hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of 2-amino-N-hydroxy-2-phenylacetamide. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causal relationships between molecular structure and spectral features, this guide serves as a robust reference for researchers engaged in the synthesis, identification, and characterization of novel phenylacetamide derivatives and other complex small molecules.

Introduction: The Rationale for a Predictive Approach

This compound is a fascinating small molecule that combines several key functional groups: a chiral center, a primary amine, a hydroxamic acid moiety, and a phenyl ring. This unique combination suggests potential applications in medicinal chemistry, particularly as a scaffold for developing enzyme inhibitors or metal-chelating agents. The hydroxamic acid group (-CONHOH) is a well-known pharmacophore present in a variety of approved drugs, valued for its ability to coordinate with metal ions in the active sites of metalloenzymes.

Despite its potential interest, a comprehensive search of scientific databases reveals a conspicuous absence of published experimental spectroscopic data for this compound. This guide addresses this gap by providing a rigorous, theory-backed prediction of its spectral signature. For scientists working on the synthesis of this or related compounds, this document offers a predictive blueprint for structural verification, enabling them to anticipate spectral outcomes and confidently interpret their experimental results.

Our approach is grounded in the fundamental principles of spectroscopy and relies on comparative analysis with well-characterized analogous molecules, such as 2-amino-2-phenylacetamide and N-hydroxy-2-phenylacetamide.[1][2] This methodology not only allows for a detailed forecast of the spectral data but also reinforces the underlying logic of spectroscopic interpretation.

Figure 2: Predicted ESI-MS Fragmentation Pathway Parent [M+H]⁺ m/z = 167.08 Frag1 Phenylmethaniminium C₇H₈N⁺ m/z = 106.07 Parent->Frag1 Loss1 Frag2 Hydroxamic Acid fragment [CONHOH+H]⁺ m/z = 61.02 Parent->Frag2 Loss2 Loss1 - CONHOH Loss2 - C₇H₇N

Caption: A simplified diagram showing the predicted primary fragmentation in MS/MS.

Interpretation of Fragmentation:

  • m/z 106.07 : This prominent fragment would result from the loss of the hydroxamic acid moiety (CONHOH). This ion corresponds to the stable phenylmethaniminium cation, [C₆H₅CH(NH₂)]⁺. This is a highly diagnostic fragment for this scaffold.

  • Other Potential Fragments : Other losses, such as the loss of ammonia (-17) or water (-18), are also possible but are expected to be less predominant than the C-C bond cleavage.

Conclusion: A Framework for Structural Verification

This guide has presented a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By systematically analyzing the molecule's structure and drawing parallels with known compounds, we have established a reliable spectroscopic blueprint. The predicted chemical shifts, absorption frequencies, and fragmentation patterns detailed herein provide researchers with a solid framework for confirming the identity and purity of this compound upon its synthesis. This predictive approach underscores the power of fundamental spectroscopic principles and serves as a vital tool in the logical process of chemical discovery and drug development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12791, 2-Amino-2-phenylacetamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 264260, 2-Hydroxy-N-phenylacetamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 220184, N-hydroxy-2-phenylacetamide. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-amino-N-hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analytical framework for characterizing the solubility and stability of 2-amino-N-hydroxy-2-phenylacetamide, a novel chemical entity with significant therapeutic potential. Given the limited publicly available data on this specific molecule[1][2], this document establishes a predictive and investigational strategy based on first principles of physical organic chemistry and analysis of its core functional groups: an α-amino acid moiety and a hydroxamic acid. We outline detailed, field-proven experimental protocols for determining critical physicochemical parameters, including pKa, solubility (kinetic and thermodynamic), and stability under various stress conditions as mandated by ICH guidelines[3]. The guide explains the causality behind experimental choices, describes self-validating analytical workflows, and provides strategies for interpreting data to support drug development professionals.

Introduction

Chemical Identity and Structure

This compound is an organic compound featuring a phenylacetamide backbone substituted with an amino group at the alpha position and a hydroxyl group on the amide nitrogen. This unique combination results in a structure that is both an α-amino acid derivative and a hydroxamic acid.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 182.18 g/mol

  • CAS Number: 105985-16-8

The structure contains two key functional groups that dictate its chemical behavior:

  • α-Amino Group: A primary amine adjacent to the phenyl ring, capable of protonation.

  • Hydroxamic Acid Group (-C(=O)N(OH)-): A functional group known for its acidic nature and potent metal-chelating properties.

Scientific Rationale and Scope

The hydroxamic acid moiety is a well-established pharmacophore in drug design, renowned for its ability to chelate metal ions within the active sites of enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). However, this same functionality introduces significant challenges related to metabolic stability and potential for hydrolysis. The α-amino group imparts amphoteric properties, suggesting pH-dependent solubility and interactions.

This guide provides a robust framework for:

  • Predicting the physicochemical properties based on structural analogy.

  • Designing and executing rigorous experiments to define the solubility and stability profiles.

  • Establishing a stability-indicating analytical method.

  • Identifying potential degradation pathways.

Predicted Physicochemical Properties

A priori assessment of a molecule's properties is crucial for designing efficient and relevant experiments.

Analysis of Ionizable Functional Groups

The solubility and stability of this compound are fundamentally governed by its ionization state, which is dependent on the pH of the surrounding medium.

  • The α-Amino Group (-NH₂): This group is basic. Based on similar structures like phenylglycine, the conjugate acid (R-NH₃⁺) is expected to have a pKa₁ of approximately 9.0 - 9.5 . Below this pH, the amino group will be predominantly protonated and positively charged.[4][5]

  • The Hydroxamic Acid Group (-NHOH): This group is acidic. Hydroxamic acids typically have pKa values in the range of 8 to 9.[6] Therefore, we can predict a pKa₂ of approximately 8.5 - 9.0 . Above this pH, the group will deprotonate to form the hydroxamate anion.

The molecule is therefore amphoteric , capable of existing as a cation, a zwitterion, or an anion depending on the pH.

Predicted Ionization States

The dominant species of the molecule at different physiological pH ranges can be predicted:

G Cation Cationic (pH < pKa₁) Zwitterion Zwitterionic (pKa₁ < pH < pKa₂) Cation->Zwitterion Deprotonation of -NH₃⁺ Anion Anionic (pH > pKa₂) Zwitterion->Anion Deprotonation of -N(OH)-

Caption: Predicted ionization states of the molecule vs. pH.

Predicted Properties Summary
ParameterPredicted Value/CharacteristicRationale
pKa₁ (Amino Group) ~9.0 - 9.5Based on analogous α-amino acids.[4][7]
pKa₂ (Hydroxamic Acid) ~8.5 - 9.0Typical range for hydroxamic acids.[6]
Aqueous Solubility Highly pH-dependent. Minimum near isoelectric point.Amphoteric nature with both acidic and basic groups.[8][9]
LogP (Lipophilicity) Low to ModeratePresence of multiple polar, hydrogen-bonding groups (-NH₂, -OH, C=O).
Primary Stability Concern Hydrolysis of the hydroxamic acid.Hydroxamic acids are susceptible to acid/base-catalyzed hydrolysis.[6]

Solubility Profile: A Comprehensive Investigation

A drug's aqueous solubility is a critical determinant of its bioavailability. For an ionizable compound, this property must be characterized across a physiologically relevant pH range.

Causality: Kinetic vs. Thermodynamic Solubility

It is essential to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate. This high-throughput screen is useful for early discovery to flag problematic compounds.[10][11] However, it often overestimates the true solubility as the precipitate may be amorphous.[12]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period (e.g., 24 hours). This "shake-flask" method is the gold standard for pre-formulation and lead optimization, as it reflects the most stable, typically crystalline, form of the compound.[11][13]

For drug development, thermodynamic solubility is the more relevant and reliable parameter.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility across a range of pH values.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of biocompatible buffers (e.g., phosphate, citrate) covering a pH range from 2 to 10 (e.g., at pH 2.0, 4.5, 6.8, 7.4, 9.0, and 10.0).

  • Compound Addition: Add an excess amount of solid this compound (ensuring visible solid remains) to vials containing each buffer. A typical starting point is 2-5 mg/mL.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.

  • Phase Separation: After incubation, allow the vials to stand undisturbed. Separate the saturated supernatant from the excess solid using centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a 0.22 µm filter to remove any remaining particulates.

  • Quantification:

    • Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the filtered supernatant into the mobile phase or a compatible solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

  • pH Verification: Measure the final pH of each buffer solution to confirm it did not change during the experiment.

Expected Outcome: pH-Solubility Profile

Due to its amphoteric nature, the compound is expected to exhibit a "U-shaped" solubility profile:

  • High solubility at low pH (< pKa₁): The amino group is protonated (R-NH₃⁺), forming a soluble salt.

  • Low solubility near the isoelectric point (pI): The molecule exists primarily as a neutral or zwitterionic species with minimal net charge, leading to precipitation.

  • High solubility at high pH (> pKa₂): The hydroxamic acid group is deprotonated, forming a soluble hydroxamate salt.

Stability Profile: Degradation Pathways and Kinetics

Understanding a compound's stability is mandated by regulatory agencies like the FDA and is crucial for determining shelf-life, storage conditions, and formulation strategies.[14]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under conditions more severe than accelerated stability testing.[15] Their purpose is to:

  • Identify likely degradation products and establish degradation pathways.[16]

  • Demonstrate the specificity of the analytical method, proving it can separate the parent compound from its degradants (i.e., a "stability-indicating method").[14][16]

  • Reveal the intrinsic stability of the molecule.[16]

Experimental Protocol: Forced Degradation Studies (ICH Q1A/Q1B)

This protocol follows the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][17][18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in 0.1 N HCl. Incubate at elevated temperature (e.g., 60-80°C).

    • Base Hydrolysis: Dilute the stock solution in 0.1 N NaOH. Incubate at room temperature or slightly elevated temperature (e.g., 40°C). Basic hydrolysis of hydroxamic acids is often rapid.

    • Oxidation: Dilute the stock solution in 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 105°C). Also, heat a solution of the compound.

    • Photostability: Expose both the solid compound and a solution to a light source providing combined UV and visible light, as specified in ICH Q1B.[15]

  • Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately neutralize the acid and base samples to halt the degradation reaction.

  • Analysis: Analyze all samples using a stability-indicating HPLC method, typically with both UV and Mass Spectrometry (MS) detection to identify and quantify the parent compound and any degradation products.

Proposed Degradation Pathway and Workflow

The primary anticipated degradation pathway is the hydrolysis of the hydroxamic acid to the corresponding carboxylic acid (2-amino-2-phenylacetic acid) and hydroxylamine.

G cluster_0 Anticipated Hydrolytic Degradation Parent This compound CarboxylicAcid 2-amino-2-phenylacetic acid Parent->CarboxylicAcid H⁺ or OH⁻ Hydroxylamine Hydroxylamine Parent->Hydroxylamine H⁺ or OH⁻

Caption: Predicted primary degradation pathway via hydrolysis.

A robust workflow is necessary to develop and validate the analytical method used in these studies.

G cluster_1 Stability-Indicating Method Workflow A Develop HPLC Method (Column, Mobile Phase) B Perform Forced Degradation Studies A->B C Analyze Stressed Samples (HPLC-UV/MS) B->C D Assess Peak Purity & Resolution C->D E Identify Degradants (MS Data) C->E F Validate Method (ICH Q2) D->F

Caption: Workflow for developing a stability-indicating method.

Conclusion and Forward-Looking Strategies

This guide establishes a foundational strategy for the comprehensive characterization of this compound. The amphoteric nature, driven by the α-amino and hydroxamic acid groups, predicts a distinct pH-dependent solubility profile that must be confirmed experimentally. The primary stability liability is expected to be hydrolysis of the hydroxamic acid moiety.

By executing the detailed protocols for thermodynamic solubility and forced degradation, researchers can generate the critical data needed to:

  • Select appropriate pH and excipients for formulation development.

  • Define appropriate storage conditions and shelf-life.

  • Fulfill regulatory requirements for drug development.

The insights gained from these studies will be instrumental in advancing this compound from a novel chemical entity to a viable clinical candidate.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][15]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-15. Retrieved from [Link][16]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 449-456. Retrieved from [Link][12]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link][17]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link][14]

  • RAPS. (2025). ICH releases overhauled stability guideline for consultation. Retrieved from [Link][19]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link][20]

  • Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link][21]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link][3]

  • Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link][4]

  • YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. Retrieved from [Link][22]

  • SlideShare. (n.d.). ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Retrieved from [Link][18]

  • Chemistry Steps. (n.d.). The pKa in Organic Chemistry. Retrieved from [Link][5]

  • Solubility of Things. (n.d.). N-Hydroxy-N'-ethyl-1,2-ethanediamine. Retrieved from [Link][8]

  • Chemistry LibreTexts. (2021). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Retrieved from [Link][23]

  • Organic Chemistry: How to... (2022). Predict the pKa of a molecule. Retrieved from [Link][7]

  • Solubility of Things. (n.d.). N-Hydroxy-N'-phenyloctanediamide. Retrieved from [Link][9]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link][13]

  • Singh, S., et al. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 18(1), 2-21. Retrieved from [Link][6]

Sources

Methodological & Application

Application Note: A Verified Protocol for the Synthesis of 2-amino-N-hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the chemical synthesis of 2-amino-N-hydroxy-2-phenylacetamide, a derivative of the non-proteinogenic amino acid phenylglycine. This protocol is designed for researchers in drug development and medicinal chemistry. The synthesis is executed via a robust three-stage process involving N-protection of the starting material, conversion of the corresponding ester to a hydroxamate, and final deprotection. Each stage is detailed with causal explanations for procedural choices, ensuring scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound, also known as phenylglycine hydroxamate, is an α-amino hydroxamic acid. The hydroxamic acid functional group (-CONHOH) is a prominent structural motif in medicinal chemistry, primarily due to its potent ability to chelate metal ions.[1] This property makes hydroxamic acid derivatives key pharmacophores in the design of inhibitors for various metalloenzymes, including histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1][2]

The synthesis of α-amino hydroxamic acids requires careful management of the reactive amino group to prevent unwanted side reactions. Therefore, a protection-synthesis-deprotection strategy is employed. The chosen methodology leverages the reliable conversion of an amino-protected methyl ester to the target hydroxamic acid using hydroxylamine. This common and high-yielding approach avoids harsh reagents and has been successfully applied to enantiomerically pure esters without significant loss of stereochemical integrity.[2][3]

The overall synthetic workflow is illustrated below:

Synthesis_Workflow Start 2-Amino-2-phenylacetic acid (Phenylglycine) Protected N-(tert-butoxycarbonyl) -2-phenylglycine Start->Protected  Step 1: N-Protection (Boc Anhydride) Ester Methyl N-(tert-butoxycarbonyl) -2-phenylglycinate Protected->Ester  Step 2: Esterification (SOCl2, Methanol) Protected_HA N-Boc-2-amino-N-hydroxy -2-phenylacetamide Ester->Protected_HA  Step 3: Hydroxamate Formation (NH2OH·HCl, KOH) Final 2-Amino-N-hydroxy -2-phenylacetamide Protected_HA->Final  Step 4: Deprotection (TFA or HCl)

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Materials and Reagents
ReagentFormulaPuritySupplier
(Racemic) 2-Amino-2-phenylacetic acidC₈H₉NO₂≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅≥97%Sigma-Aldrich
DioxaneC₄H₈O₂AnhydrousSigma-Aldrich
Sodium Bicarbonate (NaHCO₃)NaHCO₃ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)C₄H₈O₂ACS GradeFisher Scientific
Magnesium Sulfate (MgSO₄)MgSO₄AnhydrousFisher Scientific
Methanol (MeOH)CH₃OHAnhydrousSigma-Aldrich
Thionyl Chloride (SOCl₂)SOCl₂≥99%Sigma-Aldrich
Hydroxylamine Hydrochloride (NH₂OH·HCl)NH₃OCl≥99%Sigma-Aldrich
Potassium Hydroxide (KOH)KOH≥85%Sigma-Aldrich
Trifluoroacetic Acid (TFA)C₂HF₃O₂≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂ACS GradeFisher Scientific
Step 1: N-Protection of 2-Amino-2-phenylacetic acid

Objective: To protect the primary amine with a tert-butoxycarbonyl (Boc) group to prevent its reaction in subsequent steps.

  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 g of 2-amino-2-phenylacetic acid in a mixture of 50 mL of 1,4-dioxane and 50 mL of a saturated aqueous sodium bicarbonate solution.

  • Addition of Boc Anhydride: Cool the stirring mixture to 0 °C using an ice bath. Add 15.8 g of di-tert-butyl dicarbonate (Boc₂O) portion-wise over 20 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 12-16 hours.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the mixture with 50 mL of ethyl acetate. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1 M HCl. The product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield N-(tert-butoxycarbonyl)-2-phenylglycine.

Step 2: Esterification of N-Boc-2-phenylglycine

Objective: To convert the carboxylic acid to a methyl ester, which is the direct precursor for hydroxamate formation.

  • Dissolution: Suspend 10.0 g of the dried N-Boc-2-phenylglycine from Step 1 in 100 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: Add 5.7 mL of thionyl chloride (SOCl₂) dropwise over 30 minutes. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 18-24 hours.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the residue in 100 mL of ethyl acetate and wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield Methyl N-(tert-butoxycarbonyl)-2-phenylglycinate as a white solid or viscous oil.

Step 3: Hydroxamate Formation

Objective: To convert the methyl ester into the N-Boc protected hydroxamic acid. This is the key bond-forming step.

  • Hydroxylamine Solution Preparation: In a 250 mL flask, dissolve 11.0 g of hydroxylamine hydrochloride in 80 mL of anhydrous methanol. In a separate flask, prepare a solution of 13.2 g of potassium hydroxide in 80 mL of anhydrous methanol. Cool both solutions to 0 °C.

  • Generation of Free Hydroxylamine: Slowly add the KOH solution to the hydroxylamine hydrochloride solution with stirring at 0 °C. A precipitate of KCl will form. Stir for 30 minutes at 0 °C, then filter the mixture to remove the KCl. This filtrate contains free hydroxylamine and should be used immediately.

  • Reaction Setup: Dissolve 8.0 g of Methyl N-(tert-butoxycarbonyl)-2-phenylglycinate from Step 2 in 50 mL of the freshly prepared methanolic hydroxylamine solution.

  • Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture by adding glacial acetic acid until the pH is ~7. Remove the methanol under reduced pressure.

  • Isolation: Dissolve the residue in 150 mL of ethyl acetate and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent to yield N-Boc-2-amino-N-hydroxy-2-phenylacetamide. The crude product can be purified by column chromatography if necessary.

Hydroxamate_Mechanism cluster_0 Mechanism of Hydroxamate Formation Ester R-CO-OCH₃ (Ester) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Hydroxylamine NH₂OH (Hydroxylamine) Hydroxylamine->Intermediate Product R-CO-NHOH (Hydroxamic Acid) Intermediate->Product Collapse of Intermediate Byproduct CH₃OH (Methanol) Intermediate->Byproduct Elimination

Figure 2: Simplified mechanism of hydroxamic acid formation from an ester.

Step 4: N-Deprotection

Objective: To remove the Boc protecting group and yield the final target compound.

  • Dissolution: Dissolve 5.0 g of the N-Boc-2-amino-N-hydroxy-2-phenylacetamide from Step 3 in 25 mL of dichloromethane (DCM) in a 100 mL flask and cool to 0 °C.

  • Acid Addition: Slowly add 25 mL of trifluoroacetic acid (TFA) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Solvent Removal: Remove the DCM and TFA under reduced pressure. Caution: TFA is corrosive.

  • Isolation: The resulting residue is the trifluoroacetate salt of the product. It can be triturated with cold diethyl ether to induce precipitation. Collect the solid by filtration and dry under vacuum to yield this compound as a salt. Further purification can be achieved by recrystallization.

Summary of Quantitative Data

StepStarting MaterialMolar Equiv.Key ReagentsSolventTypical Yield
1: N-Protection2-Amino-2-phenylacetic acid1.0Boc₂O (1.2 eq)Dioxane/H₂O85-95%
2: EsterificationN-Boc-2-phenylglycine1.0SOCl₂ (1.2 eq)Methanol90-98%
3: Hydroxamate FormationMethyl N-Boc-2-phenylglycinate1.0NH₂OH·HCl (5 eq), KOH (6 eq)Methanol60-80%
4: DeprotectionN-Boc-2-amino-N-hydroxy-2-phenylacetamide1.0TFA (50% v/v)Dichloromethane>90%

Safety and Handling

  • Hydroxylamine: Can be explosive, especially in concentrated form or when heated. Handle hydroxylamine hydrochloride and its solutions with care. Always use a freshly prepared solution of free hydroxylamine.[4]

  • Thionyl Chloride: Highly corrosive and reacts violently with water. It is a lachrymator. Handle only in a fume hood.

  • Trifluoroacetic Acid (TFA): Highly corrosive and can cause severe burns. Always wear appropriate gloves and eye protection.

  • Solvents: Dioxane, methanol, and dichloromethane are flammable and/or toxic. Avoid inhalation and skin contact.

References

  • Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2017). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 21(19), 1887-1903. Available at: [Link]

  • Al-Hourani, B. J. (2016). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 6(3), 61-77. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • Vathsala, U., et al. (2018). The synthesis of Nα-protected amino hydroxamic acids from Nα-protected amino acids employing versatile chlorinating. ARKIVOC, 2018(7), 449-457. Available at: [Link]

  • Nuti, E., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 21831–21843. Available at: [Link]

Sources

Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-amino-N-hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-amino-N-hydroxy-2-phenylacetamide, a molecule featuring a chiral center, a primary amine, and a hydroxamic acid moiety. The successful development and quality control of novel chemical entities rely on robust and unambiguous analytical characterization. This document outlines an integrated workflow employing spectroscopic, chromatographic, and thermal analysis techniques. We detail not only the protocols but also the scientific rationale behind the selection of each method, ensuring a self-validating system for researchers, scientists, and drug development professionals. The protocols herein are designed to confirm structural identity, assess purity (including chiral purity), and determine key physicochemical properties, thereby establishing a complete analytical profile for this compound.

Introduction and Physicochemical Overview

This compound is a small organic molecule whose structural features—particularly the hydroxamic acid group—suggest potential utility as a metal chelator or as an intermediate in the synthesis of bioactive compounds, such as histone deacetylase (HDAC) inhibitors.[1] The presence of a primary amine and a chiral alpha-carbon further adds to its chemical complexity and potential for diverse applications. Accurate and thorough characterization is paramount for any downstream application, from fundamental research to pharmaceutical development.

The initial step in characterization involves understanding its basic physical properties, which serve as a preliminary benchmark for purity and identity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂Calculated
Molecular Weight 166.18 g/mol Calculated
Melting Point 170-172°C[2]
pKa (Predicted) 9.81 ± 0.40[2]
Density (Predicted) 1.277 ± 0.06 g/cm³[2]

Integrated Analytical Workflow

A multi-faceted analytical strategy is essential for the unambiguous characterization of a novel compound. No single technique can provide all the necessary information. The following workflow illustrates a logical progression from initial sample assessment to complete structural and purity profiling.

Analytical_Workflow Figure 1. Integrated Workflow for Compound Characterization cluster_0 Initial Assessment & Identity cluster_1 Structural Elucidation cluster_2 Purity & Stability Profile A Sample Receipt Physicochemical Properties (Melting Point, Solubility) B Mass Spectrometry High-Resolution MS (Exact Mass Confirmation) A->B Confirm MW C FTIR Spectroscopy Functional Group ID (N-H, O-H, C=O) B->C Confirm Functional Groups D NMR Spectroscopy ¹H NMR ¹³C NMR 2D NMR (COSY, HSQC) C->D Elucidate Structure E UV-Vis Spectroscopy Chromophore Analysis (Aromatic Ring System) D->E Confirm Conjugation F Purity Analysis RP-HPLC (Purity Assay) Elemental Analysis (Formula) D->F Quantify Purity G Chiral Purity Chiral HPLC (Enantiomeric Excess) F->G Determine Enantiopurity H Thermal Analysis DSC/TGA (Stability, Decomposition) F->H Assess Thermal Stability

Caption: Overall analytical workflow for this compound.

Part I: Identity Confirmation and Structural Elucidation

This phase focuses on confirming that the synthesized molecule has the correct chemical structure and molecular weight.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the gold standard for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, is preferred as it provides the exact mass, allowing for the unambiguous confirmation of the elemental formula.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this solution 100-fold with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use an ESI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode is recommended to protonate the primary amine, yielding the [M+H]⁺ ion.

  • Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500.

  • Validation: The instrument should be calibrated immediately prior to analysis using a known standard.

Expected Results:

  • [M+H]⁺: The protonated molecular ion should be observed at m/z 167.0815 (Calculated for C₈H₁₁N₂O₂⁺).

  • Key Fragments: Expect potential fragmentation patterns corresponding to the loss of water (-18.01), the hydroxamic acid moiety, or cleavage of the amide bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR identifies all unique carbon environments. Using a solvent like DMSO-d₆ is crucial for observing exchangeable protons (NH₂, OH, NHOH), which are key to identifying the functional groups.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • Data Processing: Process the data using appropriate software, referencing the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

Assignment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic C-H7.2-7.5 (m, 5H)127-130 (aromatic CH), 140 (quat. C)
Chiral CH ~4.5 (s, 1H)~58
NH₂ ~2.5-3.5 (br s, 2H)-
NH OH~9.0 (br s, 1H)-
NHOH ~10.5 (br s, 1H)-
C =O-~168

Note: Chemical shifts are estimates and may vary. Broad signals (br s) for NH₂, NH, and OH protons are due to chemical exchange and quadrupole broadening.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. It serves as an excellent orthogonal technique to NMR and MS for identity confirmation.[3]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first.

  • Data Analysis: Identify the key vibrational bands.

Table 3: Expected Characteristic FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch (Hydroxamic)3100-3300 (broad)N-OH stretching
N-H Stretch (Amine/Amide)3200-3400N-H stretching vibrations
Aromatic C-H Stretch3000-3100C-H stretching in the phenyl ring
C=O Stretch (Amide I)1640-1680Amide carbonyl (C=O ) stretching
N-H Bend (Amine/Amide II)1550-1640N-H bending
Aromatic C=C Bending1450-1600Phenyl ring vibrations

Part II: Purity Determination

Establishing the purity of the compound is critical for its use in any application. This involves quantifying the main component and identifying any impurities, including stereoisomers.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Rationale: RP-HPLC is the workhorse for purity analysis in the pharmaceutical and chemical industries. It separates compounds based on their hydrophobicity. A gradient elution method is recommended to ensure that any impurities with significantly different polarities are eluted and detected. UV detection is suitable due to the phenyl chromophore.

Protocol: HPLC Purity Assay

  • Sample Preparation: Prepare a 1 mg/mL stock solution in 50:50 acetonitrile:water. Dilute to 0.1 mg/mL for injection.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate purity using the area percent method. The purity is the area of the main peak divided by the total area of all peaks.

Self-Validation: The method's suitability should be confirmed by checking for peak symmetry (tailing factor < 1.5) and ensuring all impurities are well-resolved from the main peak. For regulated environments, full method validation according to ICH guidelines would be required.

Chiral HPLC

Expertise & Rationale: Since the molecule contains a stereocenter, it can exist as a pair of enantiomers. Biological activity is often stereospecific, making it essential to determine the enantiomeric excess (e.e.). Chiral HPLC uses a chiral stationary phase (CSP) to differentiate between the two enantiomers.

Protocol: Chiral HPLC for Enantiomeric Purity

  • Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).

    • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). Method development may be required to optimize separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the major enantiomer peak area.

Part III: Advanced Physicochemical Characterization

Thermal Analysis (DSC/TGA)

Expertise & Rationale: Thermal analysis provides insights into the stability and decomposition profile of the compound. Differential Scanning Calorimetry (DSC) measures heat flow and can detect melting, crystallization, and other phase transitions. Thermogravimetric Analysis (TGA) measures mass change as a function of temperature, indicating decomposition or desolvation events. This is particularly important for hydroxamic acids, which can undergo thermal rearrangements like the Lossen rearrangement.[4]

Protocol: DSC/TGA Analysis

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA/DSC pan.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Ramp from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Analysis:

    • DSC: Identify the onset and peak of the melting endotherm.

    • TGA: Determine the onset temperature of mass loss, indicating the start of decomposition.

Summary and Conclusion

The analytical characterization of this compound requires a coordinated, multi-technique approach. The workflow and protocols detailed in this guide provide a robust framework for establishing the identity, purity, and fundamental properties of this molecule. By combining high-resolution mass spectrometry, comprehensive NMR and FTIR spectroscopy, and both reversed-phase and chiral chromatography, researchers can generate a complete and reliable data package. This ensures the quality and integrity of the material for any subsequent scientific investigation or development process.

References

  • 2-Amino-2-phenylacetamide. PubChem, National Center for Biotechnology Information. [Link]

  • Thermal Stability of Liquid Crystalline Hydroxamic Acid Derivatives. ResearchGate. [Link]

  • Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. IUCr Journals. [Link]

  • 2-Hydroxy-N-phenylacetamide. PubChem, National Center for Biotechnology Information. [Link]

  • N-hydroxy-2-phenylacetamide. PubChem, National Center for Biotechnology Information. [Link]

  • Photochemical and Thermal Ring-Contraction of Cyclic Hydroxamic Acid Derivatives. ACS Publications, The Journal of Organic Chemistry. [Link]

  • Separation of N-(2-Amino-6-chlorophenyl)-N-phenylacetamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. National Center for Biotechnology Information. [Link]

  • Hydroxamic acid. Wikipedia. [Link]

Sources

in vitro screening of 2-amino-N-hydroxy-2-phenylacetamide cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Introduction and Scientific Rationale

The evaluation of a compound's cytotoxicity is a critical early step in the drug discovery and development pipeline, providing essential data on its potential therapeutic window and off-target effects.[1][2] This document provides a detailed guide for assessing the in vitro cytotoxicity of 2-amino-N-hydroxy-2-phenylacetamide , a novel small molecule.

The structure of this compound is notable for its hydroxamic acid (-CONHOH) moiety. Hydroxamic acid derivatives are a well-established class of compounds that can act as metal chelators, a property leveraged in their function as inhibitors of metalloenzymes.[3][4] Specifically, many hydroxamic acids are potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in epigenetic regulation.[5][6] By inhibiting HDACs, these compounds can induce changes in gene expression that lead to cell cycle arrest, differentiation, and apoptosis in cancer cells, making them a promising class of antineoplastic agents.[7][8]

Given this mechanistic hypothesis, this guide will focus on robust, widely accepted methods for quantifying cytotoxicity, primarily through metabolic compromise and loss of membrane integrity. We will detail the use of the MTT assay as the primary screening method and the Lactate Dehydrogenase (LDH) assay as an orthogonal method for confirmation. This dual-assay approach provides a more comprehensive and trustworthy assessment of the compound's cytotoxic potential.[9]

Assay Principles and Strategic Selection

Primary Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay was selected as the primary screening tool due to its high throughput, sensitivity, and extensive validation in the field.[10][11]

  • Causality: The assay's principle is based on the metabolic activity of viable cells.[12] NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily active in the mitochondria of living cells, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[13] A cytotoxic agent will compromise mitochondrial function, leading to a decreased ability to reduce MTT and thus a weaker colorimetric signal.

Orthogonal Confirmatory Assay: Lactate Dehydrogenase (LDH) Assay

To validate the findings from the MTT assay and to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, an LDH release assay is employed.

  • Causality: Lactate dehydrogenase is a stable cytosolic enzyme that is present in most cell types.[14] Under normal conditions, it remains within the cell. However, when the plasma membrane is compromised—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture medium.[14] The assay measures the enzymatic activity of this extracellular LDH, which serves as a direct biomarker for cell death and loss of membrane integrity. This method is complementary to the MTT assay, which measures metabolic function.[9]

Experimental Workflow Overview

A successful cytotoxicity screening campaign follows a logical progression from preparation to data interpretation. The workflow is designed to ensure reproducibility and accuracy at each stage.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis Cell_Culture Cell Line Culture & Maintenance Compound_Prep Compound Stock Preparation Seeding Cell Seeding in 96-Well Plates Compound_Prep->Seeding Treatment Serial Dilution & Compound Treatment Seeding->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation Assay_Dev Assay Development (MTT or LDH) Incubation->Assay_Dev Readout Spectrophotometric Reading Assay_Dev->Readout Analysis Data Normalization & IC50 Calculation Readout->Analysis G cluster_pathway HDAC Inhibition Pathway Compound 2-amino-N-hydroxy- 2-phenylacetamide HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibits Acetylation ↑ Histone Acetylation HDAC->Acetylation Blocks Deacetylation Chromatin Open Chromatin Structure Acetylation->Chromatin Gene_Exp Altered Gene Expression Chromatin->Gene_Exp Arrest Cell Cycle Arrest (G1/G2) Gene_Exp->Arrest Apoptosis Apoptosis (Programmed Cell Death) Gene_Exp->Apoptosis Cytotoxicity Cytotoxicity Arrest->Cytotoxicity Apoptosis->Cytotoxicity

Caption: Potential mechanism of cytotoxicity via HDAC inhibition.

References

  • Vertex AI Search. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Shabason, J. E., & Tofilon, P. J. (n.d.). Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications. PMC.
  • Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • Kim, D. H., et al. (2004). Histone deacetylase (HDAC) inhibitor targets mitotic spindle checkpoint, leading to tumor-selective cell death. Cancer Research.
  • Stepp, T. D., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH.
  • Siegel, D., et al. (n.d.). Clinical Toxicities of Histone Deacetylase Inhibitors. PMC.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Oreate AI Blog. (2025). Understanding IC50: A Comprehensive Guide to Calculation.
  • ResearchGate. (2023). How to calculate IC50.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • Wikipedia. (n.d.). IC50.
  • Sonnemann, J., et al. (n.d.). Assessment of HDACi-Induced Cytotoxicity. PubMed.
  • Protocols.io. (2024). LDH cytotoxicity assay.
  • Science Gateway. (n.d.). How to calculate IC50.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • Cell Biologics Inc. (n.d.). LDH Assay.
  • Wikipedia. (n.d.). Histone deacetylase inhibitor.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Medical Design & Outsourcing. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NIH.
  • Miltenyi Biotec. (n.d.). Drug discovery: In vitro toxicity testing by flow cytometry.
  • Khan, H. Y., et al. (n.d.). Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. PMC.
  • Science.gov. (n.d.). hydroxamic acid derivatives: Topics.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Riss, T. L., et al. (2025). Update on in vitro cytotoxicity assays for drug development. ResearchGate.
  • ACS Omega. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.
  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection.
  • PubMed. (2022). Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents.
  • AIP Publishing. (2020). How to select the appropriate method(s) of cytotoxicity analysis of mammalian cells at biointerfaces: A tutorial.
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
  • Benchchem. (n.d.). Application Notes and Protocols for Assessing Cell Viability of N-(2-hydroxyethyl)-2-phenylacetamide Derivatives.
  • Benchchem. (n.d.). An In-depth Technical Guide on the In Vitro Evaluation of N-substituted-2-oxo-2-phenylacetamides.
  • Benchchem. (n.d.). Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities.
  • ACS Publications. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega.

Sources

Application Notes and Protocols for Chelation Studies of 2-amino-N-hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Chelator

In the landscape of medicinal chemistry and drug development, the strategic sequestration of metal ions is a cornerstone of therapeutic intervention for a myriad of pathological conditions, from metal overload disorders to the inhibition of metalloenzymes implicated in cancer and infectious diseases.[1] The hydroxamic acid moiety (-CONHOH) is a particularly effective metal-binding group, renowned for its high affinity for biologically relevant metal ions such as iron(III) and zinc(II).[2][3] This application note focuses on a promising, yet underexplored, chelating agent: 2-amino-N-hydroxy-2-phenylacetamide. This molecule uniquely combines the potent chelating capabilities of a hydroxamic acid with the structural features of an α-amino acid, presenting multiple coordination sites that could engender high-affinity and selective metal binding.

The presence of the α-amino group, the N-hydroxyamide function, and the phenyl ring offers a compelling scaffold for the design of novel therapeutics. The α-amino group can participate in coordination, potentially forming stable five-membered chelate rings with metal ions, a common motif in bioinorganic chemistry.[4][5] This guide provides a comprehensive experimental framework for researchers to investigate the metal-chelating properties of this compound, from its synthesis to detailed biophysical characterization of its metal complexes. The protocols herein are designed to be robust and self-validating, empowering researchers to generate high-quality, reproducible data.

Section 1: Synthesis and Characterization of this compound

While direct literature on the synthesis of this compound is sparse, a logical and effective synthetic route can be devised based on established methods for preparing hydroxamic acids and amino acid derivatives.[6][7] The most common approach involves the reaction of an activated carboxylic acid derivative, such as an ester or acyl chloride, with hydroxylamine.[8]

Proposed Synthetic Pathway

The synthesis can be approached from the commercially available 2-amino-2-phenylacetic acid. The strategy involves the protection of the amino group, activation of the carboxylic acid, reaction with hydroxylamine, and subsequent deprotection.

G cluster_0 Synthetic Workflow A 2-amino-2-phenylacetic acid B N-Protected 2-amino-2-phenylacetic acid A->B Amino Group Protection (e.g., Boc, Cbz) C Activated N-Protected Intermediate (e.g., Ester or Acyl Chloride) B->C Carboxylic Acid Activation (e.g., DCC, SOCl2) D N-Protected this compound C->D Reaction with Hydroxylamine (NH2OH) E This compound (Final Product) D->E Deprotection (e.g., TFA, H2/Pd-C)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis
  • Amino Group Protection: Dissolve 2-amino-2-phenylacetic acid in a suitable solvent (e.g., a mixture of dioxane and water). Add a base such as sodium bicarbonate, followed by the dropwise addition of a protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection) at 0°C. Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).

  • Carboxylic Acid Activation and Hydroxamic Acid Formation:

    • Method A (from Ester): Convert the N-protected amino acid to its methyl or ethyl ester using standard esterification methods (e.g., SOCl₂ in methanol). Subsequently, treat the ester with a freshly prepared solution of hydroxylamine in a suitable solvent like methanol.[6] The reaction progress should be monitored by TLC.

    • Method B (from Acyl Chloride): Convert the N-protected amino acid to its acyl chloride using a reagent like thionyl chloride or oxalyl chloride. In a separate flask, prepare a solution of hydroxylamine hydrochloride and a base (e.g., triethylamine) in an inert solvent at low temperature. Add the freshly prepared acyl chloride dropwise to the hydroxylamine solution.[9]

  • Deprotection: Once the N-protected hydroxamic acid is formed and purified, remove the protecting group under appropriate conditions. For a Boc group, treatment with an acid like trifluoroacetic acid (TFA) in dichloromethane is effective. For a Cbz group, catalytic hydrogenation is typically employed.

  • Purification and Characterization: The final product should be purified using recrystallization or column chromatography. The identity and purity of this compound should be confirmed by:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • Melting Point Analysis: As a preliminary check of purity.

Section 2: General Considerations for Chelation Studies

The interaction between a ligand and a metal ion is governed by several factors that must be carefully controlled to ensure meaningful and reproducible results.

  • pH: The pH of the solution is critical as it affects the protonation state of both the ligand and the metal aqua ion. The α-amino group and the N-hydroxyamide moiety of the ligand have distinct pKa values. Deprotonation of the hydroxamic acid is generally required for chelation.[2][3] Therefore, experiments should be conducted in buffered solutions at physiologically relevant pH (e.g., 7.4) and potentially across a pH range to understand the pH-dependent binding.

  • Buffer Selection: The choice of buffer is crucial to avoid unintended coordination with the metal ion of interest. Buffers such as HEPES, MES, and PIPES are often preferred over phosphate or citrate buffers, which can compete for metal binding.

  • Solvent: While aqueous solutions are most relevant for biological studies, the solubility of the ligand and its metal complexes might necessitate the use of co-solvents. If so, their effect on the binding thermodynamics must be considered.

  • Metal Ion Selection: The choice of metal ions will depend on the research question. Biologically relevant ions include Fe(III), Zn(II), Cu(II), and Ni(II). Stock solutions of metal salts (e.g., chlorides or nitrates) should be prepared with high-purity water and their concentrations accurately determined.

Section 3: UV-Visible Spectrophotometry for Stoichiometry and Stability Constant Determination

UV-Vis spectroscopy is a widely accessible technique to study metal-ligand complexation, especially when the complex formation results in a change in the absorption spectrum.[10][11][12]

Principle

The formation of a complex between this compound and a metal ion can lead to the appearance of new absorption bands or shifts in existing bands. By systematically varying the concentrations of the metal and ligand, one can determine the stoichiometry of the complex and its stability constant.

Experimental Protocol: Mole Ratio Method
  • Preparation of Solutions: Prepare stock solutions of the ligand and the metal ion of interest in the chosen buffer.

  • Spectra Acquisition: Record the UV-Vis spectrum of the ligand alone in the buffer.

  • Titration: In a series of cuvettes, keep the concentration of the ligand constant and incrementally add the metal ion solution. Allow the solutions to equilibrate before recording the spectrum for each addition.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against the molar ratio of [Metal]/[Ligand]. The plot will typically show two linear portions that intersect at a point corresponding to the stoichiometry of the complex.

Experimental Protocol: Job's Plot (Method of Continuous Variation)
  • Preparation of Solutions: Prepare equimolar stock solutions of the ligand and the metal ion.

  • Mixing Solutions: Prepare a series of solutions where the total molar concentration ([Metal] + [Ligand]) is constant, but the mole fraction of the ligand varies from 0 to 1.

  • Spectra Acquisition: Record the UV-Vis spectrum for each solution.

  • Data Analysis: Plot the change in absorbance (corrected for the absorbance of the free ligand and metal) against the mole fraction of the ligand. The maximum of the curve will correspond to the stoichiometry of the most stable complex formed in solution.

ParameterMole Ratio MethodJob's Plot
Principle Fixed ligand, varying metalVarying mole fractions, constant total concentration
Primary Output StoichiometryStoichiometry
Data Plotted Absorbance vs. [M]/[L]ΔAbsorbance vs. Mole Fraction of L

Section 4: Advanced Techniques for In-depth Characterization

While UV-Vis spectroscopy provides valuable initial data, a comprehensive understanding of the chelation process requires more advanced techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, Kₐ, and stoichiometry 'n') in a single experiment.

G cluster_0 ITC Experimental Workflow A Prepare Ligand Solution in Sample Cell C Equilibrate System at Constant Temperature A->C B Prepare Metal Ion Solution in Syringe B->C D Inject Metal into Ligand (Stepwise Titration) C->D E Measure Heat Change (ΔH) per Injection D->E F Plot Heat Change vs. Molar Ratio E->F G Fit Data to Binding Model F->G H Determine Kₐ, ΔH, n G->H

Caption: Workflow for Isothermal Titration Calorimetry experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide detailed structural information about the metal-ligand complex in solution.[5] Changes in the chemical shifts of the ligand's protons upon metal binding can identify the specific atoms involved in coordination.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful tool for determining the stoichiometry and composition of metal complexes in solution. It provides a direct measurement of the mass-to-charge ratio of the intact complex, confirming the number of ligand and metal ions in the coordinated species.

Conclusion

This compound represents a compelling scaffold for the development of novel metal-chelating agents. Its unique combination of an α-amino acid backbone and a hydroxamic acid function suggests the potential for high-affinity and selective metal binding. The experimental protocols outlined in this application note provide a robust framework for a thorough investigation of its chelation properties, from basic characterization to in-depth thermodynamic and structural analysis. By employing these methods, researchers can elucidate the coordination chemistry of this promising molecule, paving the way for its potential application in drug discovery and development.

References

  • Jelesarov, I., & Bosshard, H. R. (1999). Isothermal titration calorimetry and differential scanning calorimetry as complementary tools to investigate the energetics of biomolecular recognition. Journal of Molecular Recognition, 12(1), 3–18. [Link]

  • Arakawa, R., & Tachiyashiki, S. (2001). Application of Mass Spectrometry to Coordination Chemistry. Journal of the Mass Spectrometry Society of Japan, 49(1), 39-51. [Link]

  • Antiradical, Chelating and Antioxidant Activities of Hydroxamic Acids and Hydroxyureas. (2014). Molecules, 19(7), 9338-9355. [Link]

  • Farkas, E., Enyedy, É. A., & Csóka, H. (2019). Diversity in the Interaction of Amino Acid- and Peptide-Based Hydroxamic Acids with Some Platinum Group Metals in Solution. Molecules, 24(18), 3348. [Link]

  • Birus, M., Kujundžić, N., & Pribanić, M. (1993). Insertion of oximic and hydroxamic functions into one simple amino acid creates a new family of powerful chelating agents. Polyhedron, 12(14), 1735-1740. [Link]

  • Nuti, E., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22434–22448. [Link]

  • Kim, D., et al. (2021). Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Al-Hourani, B. J. (2016). Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry, 7(4), 438-447. [Link]

  • Chang, W. W. (2021). Synthesis,structures And Properties Of Amino Acid Hydroxamic Acid And Schiff Base Metal Complexes. Globe Thesis. [Link]

  • Nuti, E., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Publications. [Link]

  • Hydroxamic acid. (2023). In Wikipedia. [Link]

  • Reddy, A. S., Kumar, M. S., & Reddy, G. R. (2014). Methods for Hydroxamic Acid Synthesis. Current organic synthesis, 11(5), 724–741. [Link]

  • Singh, R. K., et al. (2018). Studies on the synthesis and structures of hydroxamic acids and their activities in chemistry and biology. Journal of Advanced Research, 10, 87-98. [Link]

  • The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • 2-Amino-2-phenylacetamide. (n.d.). PubChem. [Link]

  • 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide. (2010).
  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2088. [Link]

  • Tzou, D.-L. M., et al. (2016). NMR investigation of magnesium chelation and cation-induced signal shift effect of testosterone. Steroids, 113, 31–37. [Link]

  • Khan, I., et al. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. IUCrData, 9(4), x240404. [Link]

  • N-hydroxy-2-phenylacetamide. (n.d.). PubChem. [Link]

  • 2-Phenylacetamide. (n.d.). FooDB. [Link]

  • Welch, M. J., et al. (2021). EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. Biochemistry and Cell Biology, 99(2), 241-250. [Link]

  • 2-hydroxy-2-phenylacetamide. (n.d.). ChemSynthesis. [Link]

  • Qin, W., et al. (2012). UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. Asian Journal of Chemistry, 24(12), 5563-5566. [Link]

  • Yilmaz, E., & Soylak, M. (2016). Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II), and Zn(II) with Bupropion Hydrochloride. Journal of Spectroscopy, 2016, 1-7. [Link]

  • Garrison, A. T., et al. (2016). UV−vis analysis of metal chelation with 2 and 29. (A) HP 2 binding... ResearchGate. [Link]

  • Omer, R. A. (2024). Determination of Three Metal Ions (Cu+2, Pb+2, Cd+2) by Ultraviolet-visible Spectroscopy. Journal of Physical Chemistry and Functional Materials, 8(1), 88-97. [Link]

  • Quantitative Analysis of Transition Metal Salts by UV/Vis Spectroscopy. (2022). CUNY Academic Works. [Link]

  • 2-hydroxy-2-phenylacetamide. (n.d.). ChemSynthesis. [Link]

  • Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2088. [Link]

  • 2-Phenylacetamide. (n.d.). Yuze Chemical Technology. [Link]

  • 2-Amino-2-phenylacetamide. (n.d.). PubChem. [Link]

  • 2-Hydroxy-N-phenylacetamide. (n.d.). PubChem. [Link]

  • Hider, R. C., & Kong, X. (2013). Clawing Back: Broadening the Notion of Metal Chelators in Medicine. Angewandte Chemie International Edition, 52(1), 466-487. [Link]

  • Modeling the chelation of methionine hydroxy analogue D,L-2-hydroxy-4(methylthio) butanoic acid with Mn+2, Fe+2, Cu+2, and Zn+2. (2021). Journal of Molecular Modeling, 27(1), 16. [Link]

  • Gülçin, İ. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 133. [Link]

  • Hypoallergenic metal amino acid chelates and metal amino acid chelate-containing compositions. (2010).

Sources

Application Note: A Validated Stability-Indicating HPLC Method for Purity Analysis of 2-amino-N-hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 2-amino-N-hydroxy-2-phenylacetamide, a crucial intermediate in pharmaceutical synthesis. The described method is designed for optimal separation of the main analyte from its potential process-related impurities and degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, encompassing the method development rationale, detailed experimental protocols, and a thorough validation strategy compliant with the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical agents. The purity of this intermediate is of paramount importance as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A reliable and validated analytical method is therefore essential for its quality control, enabling the accurate quantification of the main component and the detection of any impurities.

High-performance liquid chromatography (HPLC) is the premier analytical technique for pharmaceutical analysis due to its high resolution, sensitivity, and accuracy. This application note details the development and validation of an RP-HPLC method that is specific, linear, accurate, precise, and stability-indicating for this compound.

Chromatographic Method Development

The primary objective was to develop a method that provides a sharp, symmetrical peak for this compound, well-resolved from potential impurities and degradation products.

Analyte Properties and Method Selection

This compound possesses a polar nature due to the presence of amino, hydroxyl, and amide functional groups, along with a hydrophobic phenyl ring. A predicted pKa of approximately 9.81 suggests that the amino group will be protonated at acidic pH.[1] Based on these characteristics, a reversed-phase HPLC method was selected. An acidic mobile phase was chosen to suppress the ionization of residual silanols on the stationary phase and to ensure consistent protonation of the analyte, thereby promoting good peak shape.

Selection of Stationary and Mobile Phases

A C18 column was chosen as the stationary phase due to its wide applicability and proven performance in the separation of polar and non-polar compounds.[2][3] To achieve optimal retention and peak shape for this polar analyte, a column with a hydrophilic surface or polar end-capping is recommended.[4]

The mobile phase consists of a mixture of acetonitrile (ACN) and water, with formic acid as a modifier. Acetonitrile was selected as the organic modifier for its low viscosity and UV transparency. Formic acid is a volatile additive that is compatible with mass spectrometry and effectively controls the mobile phase pH to ensure consistent analyte ionization and minimize peak tailing.[5][6][7]

Detection Wavelength

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Formic acid (AR grade)

  • Hydrochloric acid (AR grade)

  • Sodium hydroxide (AR grade)

  • Hydrogen peroxide (30%, AR grade)

Instrumentation and Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD) or UV detector.
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 25 minutes
Preparation of Solutions
  • Diluent: Acetonitrile:Water (50:50, v/v)

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Protocol (as per ICH Q2(R1) Guidelines)

A comprehensive validation of the analytical method is critical to ensure its suitability for the intended purpose.[5]

System Suitability

System suitability testing (SST) is an integral part of the analytical procedure to ensure the chromatographic system is performing adequately.[5][6] The SST will be performed by injecting the standard solution in six replicates.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[9][10]

Potential Impurities: Based on the synthesis of similar phenylacetamide compounds, potential process-related impurities could include starting materials like phenylacetic acid and its derivatives, as well as by-products from incomplete reactions or side reactions.[11][12]

Forced Degradation Protocol:

  • Acid Hydrolysis: Treat the sample solution with 1N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: Treat the sample solution with 1N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours.

All stressed samples will be diluted with the diluent to the target concentration and analyzed. The peak purity of the analyte in the presence of degradation products will be evaluated using a DAD detector.

Linearity

The linearity of the method will be established by analyzing a series of at least five concentrations of the standard solution over the range of 50% to 150% of the target assay concentration. A calibration curve will be constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) will be determined.

Accuracy

The accuracy of the method will be determined by the recovery of a known amount of analyte spiked into a placebo or a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The analysis will be performed in triplicate at each level.

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the sample solution at 100% of the test concentration will be performed on the same day.

  • Intermediate Precision (Inter-day Ruggedness): The repeatability assay will be performed on a different day, by a different analyst, and on a different instrument.

The relative standard deviation (%RSD) of the results will be calculated.

Robustness

The robustness of the method will be evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The effect of these changes on the system suitability parameters will be assessed.

Data Presentation and Visualization

Hypothetical Validation Data

Table 1: System Suitability Results

Parameter Result Acceptance Criteria
Tailing Factor 1.2 ≤ 2.0
Theoretical Plates 5500 ≥ 2000
%RSD of Peak Area 0.8% ≤ 2.0%

| %RSD of Retention Time | 0.3% | ≤ 1.0% |

Table 2: Linearity Data

Concentration (µg/mL) Peak Area
50 501234
75 752345
100 1003456
125 1254567
150 1505678

| Correlation Coefficient (r²) | 0.9998 |

Table 3: Accuracy (Recovery) Data

Spiked Level Amount Added (µg) Amount Recovered (µg) % Recovery
80% 80.2 79.8 99.5%
100% 100.1 100.5 100.4%

| 120% | 120.3 | 119.7 | 99.5% |

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Prep_Standard Prepare Standard Solution (100 µg/mL) SST System Suitability Test (6 Replicates of Standard) Prep_Standard->SST Prep_Sample Prepare Sample Solution (1000 µg/mL) Analysis Inject Sample & Standard Prep_Sample->Analysis HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->SST SST->Analysis If Pass Integration Peak Integration & Identification Analysis->Integration Calculation Calculate Purity & Impurities Integration->Calculation Report Generate Final Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis.

Validation_Scheme cluster_validation Method Validation (ICH Q2) Method HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness SystemSuitability System Suitability Method->SystemSuitability

Caption: HPLC Method Validation Scheme.

Conclusion

The RP-HPLC method detailed in this application note provides a reliable and robust solution for the purity analysis of this compound. The method is designed to be stability-indicating, ensuring that it can effectively separate the main analyte from potential impurities and degradation products. The comprehensive validation protocol, aligned with ICH guidelines, establishes the method's suitability for routine quality control and stability studies in pharmaceutical development and manufacturing.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Why Acid? Separation Science. [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. [Link]

  • 3 Ideal Columns for Analyzing Polar Compounds. YMC America. [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]

  • The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. ResearchGate. [Link]

  • Acetamide, N-phenyl- - UV/Visible spectrum. NIST WebBook. [Link]

  • Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]

Sources

enzymatic synthesis of 2-amino-N-hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Green Synthesis of 2-amino-N-hydroxy-2-phenylacetamide via Lipase-Catalyzed Aminolysis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide to the , a valuable hydroxamic acid derivative of the non-canonical amino acid phenylglycine. Hydroxamic acids are a critical class of compounds in medicinal chemistry, renowned for their metal-chelating properties and their role as inhibitors of metalloenzymes like histone deacetylases (HDACs).[1][2][3] Traditional chemical synthesis routes often necessitate harsh reagents, protecting group strategies, and complex purification steps, which can be costly and environmentally taxing.[4][5] This guide details a robust, sustainable, and highly selective biocatalytic method employing an immobilized lipase to catalyze the direct aminolysis of a phenylglycine ester with hydroxylamine under mild conditions. We present a detailed, step-by-step protocol from reaction setup and optimization to product purification and analytical characterization, designed to be a self-validating system for reliable implementation in a laboratory setting.

Introduction: The Case for a Biocatalytic Approach

This compound belongs to the hydroxamic acid family, a pharmacophore of significant interest due to its potent and reversible metal-chelation capabilities.[2][6] This functionality allows hydroxamic acids to inhibit various metalloenzymes, making them cornerstone structures in the development of therapeutics for cancer, inflammation, and infectious diseases.[1][4] For instance, several hydroxamic acid-based drugs, such as Vorinostat, are FDA-approved HDAC inhibitors used in cancer therapy.[2]

Conventional chemical synthesis of hydroxamic acids typically involves the reaction of activated carboxylic acid derivatives (like acyl chlorides or esters) with hydroxylamine.[6] These methods, while effective, often suffer from drawbacks including the need for cryogenic temperatures, harsh condensing agents, and the generation of stoichiometric waste. Furthermore, for a substrate like 2-amino-2-phenylacetic acid, the presence of the free amino group complicates the synthesis, often requiring a protection-deprotection sequence to prevent side reactions, adding steps and reducing overall yield.

Biocatalysis, particularly the use of enzymes like lipases, offers a compelling green alternative.[7][8] Lipases (E.C. 3.1.1.3) are hydrolases that can function in non-aqueous environments to catalyze the synthesis of ester and amide bonds with high chemo-, regio-, and enantioselectivity.[9][10] This enzymatic approach facilitates the synthesis under mild reaction conditions (neutral pH, moderate temperatures), minimizes byproduct formation, and often circumvents the need for protecting groups, leading to a more efficient and environmentally benign process.[4][11]

Principle of the Method: Lipase-Catalyzed Acyl Transfer

The core of this method is the acyl transfer capability of lipases. The synthesis proceeds via a two-step ping-pong mechanism. First, the ester substrate (ethyl 2-amino-2-phenylacetate) enters the lipase's active site, where a serine residue performs a nucleophilic attack on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, releasing the alcohol (ethanol) and forming a stable acyl-enzyme complex. In the second step, the nucleophile, hydroxylamine, enters the active site and attacks the acyl-enzyme intermediate. This leads to the formation of the desired hydroxamic acid product and regenerates the free enzyme for the next catalytic cycle.

Causality Behind Experimental Choices:

  • Enzyme Selection: Immobilized Candida antarctica Lipase B (CALB), commercially available as Novozym 435, is selected for its broad substrate specificity, high stability in organic solvents, and proven efficacy in aminolysis reactions.[9][11] Immobilization simplifies catalyst recovery and reuse, enhancing process economy.

  • Substrate Selection: Ethyl 2-amino-2-phenylacetate is used instead of the free acid. The esterification of the carboxylic acid prevents pH shifts during the reaction and provides a better leaving group (ethanol) compared to water, which can drive the equilibrium towards synthesis.

  • Solvent System: A non-polar, aprotic solvent like Diisopropyl Ether (DIPE) is chosen. It effectively solubilizes the substrates while maintaining the essential layer of water on the enzyme's surface required for catalytic activity, preventing enzyme denaturation.[12]

  • Use of Hydroxylamine Hydrochloride: Hydroxylamine is often supplied as a more stable hydrochloride salt. A slight molar excess of a non-nucleophilic organic base, such as triethylamine (TEA), is added in situ to generate the free hydroxylamine base required for the reaction.

Visualized Pathways and Workflows

Enzymatic Reaction Pathway

Enzymatic Reaction Pathway sub1 Ethyl 2-amino-2-phenylacetate enzyme Immobilized Lipase B (e.g., Novozym 435) sub1->enzyme Acyl Donor sub2 Hydroxylamine (from NH2OH·HCl + TEA) sub2->enzyme Nucleophile product This compound enzyme->product Catalysis (Acyl Transfer) byproduct Ethanol + Triethylamine HCl enzyme->byproduct

Caption: Lipase-catalyzed synthesis of this compound.

Experimental Workflow

Experimental Workflow start Reaction Setup dissolve Dissolve Substrates (Ester, NH2OH·HCl, TEA) in DIPE start->dissolve add_enzyme Add Immobilized Lipase dissolve->add_enzyme react Incubate with Shaking (e.g., 55°C, 24-48h) add_enzyme->react monitor Monitor Progress (TLC/HPLC) react->monitor monitor->react Continue workup Workup monitor->workup Complete filter_enzyme Filter to Recover Enzyme workup->filter_enzyme evaporate Evaporate Solvent filter_enzyme->evaporate extract Aqueous/Organic Extraction (to remove TEA·HCl) evaporate->extract purify Purification & Analysis extract->purify purification_step Recrystallization or Column Chromatography purify->purification_step analysis Characterize Product (HPLC, LC-MS, NMR) purification_step->analysis final_product Pure Product analysis->final_product

Caption: Step-by-step workflow from reaction to purification and analysis.

Materials and Equipment

Reagents & Consumables Equipment
Ethyl 2-amino-2-phenylacetate (CAS 5340-99-8)Orbital shaker incubator
Hydroxylamine hydrochloride (CAS 5470-11-1)Rotary evaporator
Immobilized Candida antarctica Lipase B (Novozym 435)Magnetic stirrer with heating
Triethylamine (TEA) (CAS 121-44-8)HPLC system with UV detector
Diisopropyl ether (DIPE), anhydrous (CAS 108-20-3)LC-MS system
Ethyl acetate (EtOAc), HPLC gradeNMR spectrometer (¹H, ¹³C)
Hexanes, HPLC gradepH meter
Sodium bicarbonate (NaHCO₃), saturated solutionStandard laboratory glassware
Brine (saturated NaCl solution)TLC plates (silica gel 60 F₂₅₄)
Anhydrous magnesium sulfate (MgSO₄)Filtration apparatus (Büchner funnel)
Deuterated solvents for NMR (e.g., DMSO-d₆)

Experimental Protocols

Protocol 1: Enzymatic Synthesis

This protocol is designed for a 5 mmol scale reaction. All glassware should be oven-dried before use.

  • Substrate Preparation: To a 100 mL screw-cap Erlenmeyer flask, add ethyl 2-amino-2-phenylacetate (0.966 g, 5 mmol).

  • Solvent Addition: Add 50 mL of anhydrous diisopropyl ether (DIPE) to the flask and stir until the substrate is fully dissolved.

  • Nucleophile and Base Addition: Add hydroxylamine hydrochloride (0.521 g, 7.5 mmol, 1.5 eq.). To this suspension, add triethylamine (TEA) (1.05 mL, 7.5 mmol, 1.5 eq.) dropwise while stirring. Stir the mixture at room temperature for 15 minutes to allow for the formation of free hydroxylamine. A precipitate of triethylamine hydrochloride will form.

  • Enzyme Addition: Add the immobilized lipase, Novozym 435 (200 mg, ~4% w/w of substrates).

  • Reaction Incubation: Securely cap the flask and place it in an orbital shaker incubator set to 200 rpm and 55°C. The elevated temperature enhances reaction kinetics without significantly denaturing this robust immobilized enzyme.[12]

  • Reaction Monitoring: Monitor the reaction progress periodically (e.g., at 12, 24, and 48 hours). Withdraw a small aliquot (approx. 50 µL), filter out the enzyme, dilute with ethyl acetate, and analyze by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 ethyl acetate/hexanes. The product spot should be more polar than the starting ester. For quantitative analysis, HPLC can be used.

Protocol 2: Product Workup and Purification
  • Enzyme Recovery: Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature. Separate the immobilized enzyme by vacuum filtration, washing the enzyme beads with a small amount of fresh DIPE. The recovered enzyme can be dried under vacuum and stored for reuse.

  • Solvent Removal: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the DIPE.[13]

  • Extraction: Redissolve the resulting crude oil/solid in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel. Wash the organic layer sequentially with 25 mL of water, 25 mL of saturated NaHCO₃ solution, and finally 25 mL of brine.[13] This removes the triethylamine hydrochloride salt and any unreacted hydroxylamine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from an ethyl acetate/hexanes solvent system. Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.

Protocol 3: Analytical Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (containing 0.1% TFA).

    • Detection: UV at 254 nm. The pure product should appear as a single major peak.

  • Mass Spectrometry (LC-MS): Analyze via electrospray ionization (ESI) to confirm the molecular weight. Expected [M+H]⁺ for C₈H₁₀N₂O₂: 167.08.

  • NMR Spectroscopy (¹H and ¹³C NMR): Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the chemical structure.

Data Presentation & Expected Results

The following tables provide representative data for reaction optimization and product characterization.

Table 1: Optimization of Reaction Parameters (Hypothetical Data)

EntryTemperature (°C)Enzyme Loading (mg)Molar Ratio (NH₂OH:Ester)Time (h)Conversion (%)
1452001.5:14875
2552001.5:148>95
3652001.5:14892
4551001.5:14868
5552001.2:14881
6552002.0:148>95

This data illustrates that 55°C with a 1.5-2.0 molar equivalent of hydroxylamine provides optimal conversion.

Table 2: Analytical Characterization Data for this compound

Technique Parameter Expected Result
Appearance Physical StateWhite to off-white crystalline solid
HPLC Purity>98% (by peak area)
LC-MS (ESI+) [M+H]⁺Calculated: 167.0764; Observed: m/z 167.08
¹H NMR Chemical Shifts (δ)Resonances corresponding to aromatic protons, the α-proton, and exchangeable NH, NH₂, and OH protons.
¹³C NMR Chemical Shifts (δ)Resonances corresponding to the carbonyl carbon, aromatic carbons, and the α-carbon.

Troubleshooting

Problem Possible Cause Solution
Low or No Conversion Inactive enzyme.Ensure enzyme was stored correctly. Use a fresh batch of enzyme.
Insufficient free hydroxylamine.Ensure TEA is fresh and added in the correct stoichiometry.
Water content in solvent is too high.Use anhydrous solvents. High water content can promote hydrolysis.
Side Product Formation O-acylation instead of N-acylation.This is rare with hydroxylamine but possible. Confirm structure by 2D NMR.
Dimerization or polymerization.Lower substrate concentration. Ensure efficient stirring.
Difficulty in Purification Product is oily, not crystalline.Try a different solvent system for recrystallization or purify using silica gel column chromatography.
Product co-elutes with starting material.Optimize the mobile phase for TLC/column chromatography to achieve better separation.

Conclusion

This application note demonstrates a highly efficient and sustainable method for the synthesis of this compound using lipase biocatalysis. The protocol leverages the high selectivity of immobilized Candida antarctica Lipase B to achieve excellent conversion under mild conditions, avoiding the need for protecting groups and reducing chemical waste. The detailed, self-validating protocols for synthesis, purification, and analysis provide a reliable framework for researchers in medicinal chemistry and drug development to produce this valuable compound and its derivatives for further investigation.

References

  • Bhatia, S. K., et al. (2017). Green Synthesis of Hydroxamic Acid and Its Potential Industrial Applications. ResearchGate. [Link]

  • Bhatia, S. K., et al. (2017). Green Synthesis of Hydroxamic Acid and Its Potential Industrial Applications. ResearchGate. [Link]

  • Arnold, F. H., et al. (2023). Enzymatic Nitrogen Incorporation Using Hydroxylamine. PubMed Central. [Link]

  • Bornscheuer, U. T., et al. (2023). An Update: Enzymatic Synthesis for Industrial Applications. PubMed Central. [Link]

  • Arnold, F. H., et al. (2023). Enzymatic Nitrogen Incorporation Using Hydroxylamine. OSTI.GOV. [Link]

  • Tamborini, L., et al. (2025). Streamlining Vorinostat Synthesis: A Chemoenzymatic Continuous Flow Approach. ResearchGate. [Link]

  • Speranza, L., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]

  • Heo, J., et al. (2002). Converting the NiFeS Carbon Monoxide Dehydrogenase to a Hydrogenase and a Hydroxylamine Reductase. ResearchGate. [Link]

  • Speranza, L., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. [Link]

  • Domínguez de María, P., et al. (2014). Lipase-Catalyzed Synthesis of Substituted Phenylacetamides: Hammett Analysis and Computational Study of the Enzymatic Aminolysis. CONICET. [Link]

  • Kumar, S., et al. (2016). Methods for Hydroxamic Acid Synthesis. PubMed Central. [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Wikipedia. [Link]

  • Sharma, P., et al. (2023). Enzymatic Catalysts for Hydroxamic Acid Formation: A Mini‐Review. Semantic Scholar. [Link]

  • Hoffman, B. M., et al. (2014). Nitrite and Hydroxylamine as Nitrogenase Substrates: Mechanistic Implications for the Pathway of N2 Reduction. PubMed Central. [Link]

  • Brady, D., et al. (2003). Characterisation of nitrilase and nitrile hydratase biocatalytic systems. CSIR Research Space. [Link]

  • Domínguez de María, P., et al. (2014). Lipase-Catalyzed Synthesis of Substituted Phenylacetamides: Hammett Analysis and Computational Study of the Enzymatic Aminolysis. ResearchGate. [Link]

  • Jahangirian, H., et al. (2020). Enzymatic Synthesis of Ricinoleyl Hydroxamic Acid Based on Commercial Lipozyme TL IM and Its Anticancer Activity. International Journal of Nanomedicine. [Link]

  • Organic Syntheses. (n.d.). Phenylacetamide. Organic Syntheses Procedure. [Link]

  • Prasad, S., et al. (2011). Purification and characterization of nitrile hydratase of mutant 4D of Rhodococcus rhodochrous PA-34. PubMed Central. [Link]

  • Winkler, M., et al. (2021). Gordonia hydrophobica Nitrile Hydratase for Amide Preparation from Nitriles. MDPI. [Link]

  • Wikipedia. (n.d.). Nitrile hydratase. Wikipedia. [Link]

  • van Rantwijk, F., & Sheldon, R. A. (2007). The Application of Nitrile Hydratases in Organic Synthesis. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Hydroxy-N-phenylacetamide. PubChem. [Link]

  • Wang, X., et al. (2019). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PubMed Central. [Link]

  • Caligiuri, A., et al. (2018). Advances in Enzymatic Synthesis of D-Amino Acids. MDPI. [Link]

  • Kudanga, T., et al. (2017). Enzymes in “Green” Synthetic Chemistry: Laccase and Lipase. MDPI. [Link]

  • Gotor-Fernández, V., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. AIR Unimi. [Link]

  • Google Patents. (2010). WO2010115906A1 - 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide.
  • El-Sayed, N. N. E., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

  • Liu, Y., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI. [Link]

  • Google Patents. (2017). US20170101654A1 - Enzymatic synthesis of optically active chiral amines.
  • Tieman, D. M., et al. (2006). Tomato aromatic amino acid decarboxylases participate in synthesis of the flavor volatiles 2-phenylethanol and 2-phenylacetaldehyde. PubMed Central. [Link]

Sources

Application Notes and Protocols for Evaluating the Biological Activity of 2-amino-N-hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework of cell-based assays to characterize the biological activities of 2-amino-N-hydroxy-2-phenylacetamide (CAS 105985-16-8). Based on its structural motifs—a phenylacetamide core and a hydroxamic acid moiety—this compound is hypothesized to possess potent anticancer, antimicrobial, and enzyme-inhibiting properties. The hydroxamic acid group is a well-established zinc-binding pharmacophore, suggesting that this compound may function as a metalloenzyme inhibitor, with histone deacetylases (HDACs) being a prime target class.[1][2][3][4] This guide offers detailed, step-by-step protocols for researchers in drug discovery and pharmacology to systematically evaluate its efficacy and elucidate its mechanism of action.

Introduction: Scientific Rationale

This compound integrates two key structural features known for broad biological activity. Phenylacetamide derivatives have been documented to exhibit anticancer, anti-inflammatory, and antimicrobial effects.[5] The hydroxamic acid (-CONHOH) functional group is a powerful chelator of metal ions, a property leveraged by numerous therapeutic agents that target metalloenzymes.[2][3]

Notably, hydroxamic acid is the quintessential zinc-binding group in a major class of epigenetic drugs known as histone deacetylase (HDAC) inhibitors.[1][4] HDACs are zinc-dependent enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones and other proteins.[1] Their dysregulation is implicated in various cancers, making HDAC inhibitors a valuable class of anticancer agents.[4] Therefore, it is a primary hypothesis that this compound functions as an HDAC inhibitor.

This guide presents a tiered approach to screening:

  • Primary Screening: Broad-spectrum activity assessment (cytotoxicity, antimicrobial).

  • Secondary Screening: Target-specific enzyme inhibition assays (HDAC, Tyrosinase).

  • Mechanism of Action Studies: Elucidation of cellular pathways (apoptosis, cell cycle).

Proposed Mechanism of Action: HDAC Inhibition

The primary proposed mechanism for this compound is the inhibition of zinc-dependent histone deacetylases. The hydroxamic acid group is believed to chelate the Zn²⁺ ion located in the catalytic pocket of the HDAC enzyme, effectively blocking substrate access and inhibiting its deacetylase activity.[1][6] This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4]

HDAC_Inhibition_Pathway Compound This compound (Hydroxamic Acid Moiety) HDAC Histone Deacetylase (HDAC) (Active Site with Zn²⁺) Compound->HDAC Inhibits (Chelates Zn²⁺) Histones Acetylated Histones HDAC->Histones Deacetylates Deacetylated_Histones Deacetylated Histones Open_Chromatin Relaxed Chromatin (Transcriptional Activation) Histones->Open_Chromatin Chromatin Condensed Chromatin (Transcriptional Repression) Deacetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Open_Chromatin->Gene_Expression Apoptosis Cell Cycle Arrest & Apoptosis Gene_Expression->Apoptosis

Caption: Proposed mechanism of HDAC inhibition by this compound.

Protocols for Anticancer Activity Assessment

A systematic evaluation of anticancer potential involves assessing cytotoxicity, the ability to induce programmed cell death (apoptosis), and the capacity to halt cell proliferation (cell cycle arrest).

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[7] NAD(P)H-dependent cellular oxidoreductases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][9]

Materials:

  • This compound (Test Compound)

  • Selected cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung], HeLa [cervical])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.

  • Sterile 96-well plates, PBS, multichannel pipette.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include wells for "untreated control" (vehicle only) and "blank" (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[10]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the crystals.[8] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

MTT_Workflow A 1. Seed Cells (96-well plate, 24h) B 2. Add Compound (Serial Dilutions) A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Solution C->D E 5. Incubate (2-4h) D->E F 6. Solubilize (Add DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC₅₀ G->H

Sources

Application Note & Protocol: A Scalable and Robust Synthesis of 2-Amino-N-hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Phenylglycine Hydroxamate Scaffold

2-Amino-N-hydroxy-2-phenylacetamide, a derivative of the non-proteinogenic amino acid phenylglycine, belongs to the hydroxamic acid class of compounds. Hydroxamic acids (-CONHOH) are powerful chelating agents for metal ions, a property that makes them a privileged scaffold in medicinal chemistry[1]. This functionality is key to the mechanism of action for numerous metalloenzyme inhibitors, including approved drugs that target histone deacetylases (HDACs) and matrix metalloproteinases (MMPs)[2][3]. The title compound serves as a critical building block and intermediate for the synthesis of more complex pharmaceutical agents, leveraging the unique structural and chemical properties of the α-amino hydroxamic acid motif[4].

This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. The chosen synthetic strategy emphasizes scalability, safety, and purity, addressing the common challenges associated with the production of polar, functionalized molecules. We will delve into the causality behind key process decisions, from protecting group strategy to the final purification methodology, providing a robust framework for its reliable production.

Synthetic Strategy & Retrosynthetic Analysis

The synthesis of a primary α-amino hydroxamic acid presents a key challenge: the selective reaction at the carboxylic acid in the presence of a nucleophilic amino group. Furthermore, the reagent hydroxylamine is itself a potent nucleophile. A successful large-scale synthesis must therefore employ a robust protecting group strategy.

Our retrosynthetic approach identifies N-protected phenylglycine as the key intermediate. The tert-butoxycarbonyl (Boc) group is selected as the ideal amine-protecting group due to its stability under the basic conditions required for hydroxamic acid formation and its clean, acid-labile deprotection conditions. The carboxylic acid is activated as a methyl ester to facilitate a clean reaction with hydroxylamine.

G product This compound deprotection Acid-mediated Deprotection (FGI) product->deprotection intermediate1 N-Boc-2-amino-N-hydroxy- 2-phenylacetamide deprotection->intermediate1 hydroxamation Hydroxylamine Reaction (C-N Bond) intermediate1->hydroxamation intermediate2 Methyl N-Boc-phenylglycinate hydroxamation->intermediate2 esterification Esterification (FGI) intermediate2->esterification intermediate3 N-Boc-phenylglycine esterification->intermediate3 protection Amine Protection (FGI) intermediate3->protection start D,L-Phenylglycine protection->start

Caption: Retrosynthetic analysis of the target molecule.

This three-step sequence (Protection -> Esterification -> Hydroxamate Formation) followed by a final deprotection step is designed for process robustness, avoiding the use of hazardous acyl chlorides and allowing for straightforward isolation and purification of intermediates.

Detailed Process Chemistry & Experimental Protocols

This section provides a step-by-step protocol for a 1 kg scale synthesis of the final product. All operations should be conducted in a well-ventilated fume hood or appropriate chemical production facility with personnel wearing necessary personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Materials & Equipment
Reagent / MaterialCAS No.QuantityMolar Eq.Supplier ExampleNotes
D,L-Phenylglycine2835-06-51.51 kg1.0Sigma-AldrichStarting material
Di-tert-butyl dicarbonate (Boc₂O)24424-99-52.40 kg1.1TCI ChemicalsAmine protecting agent
Sodium Bicarbonate (NaHCO₃)144-55-81.68 kg2.0Fisher ScientificBase for protection step
Dioxane123-91-115 L-VWRSolvent for protection step
Methanol (MeOH), anhydrous67-56-120 L-EMD MilliporeSolvent for esterification & hydroxamation
Thionyl Chloride (SOCl₂)7719-09-7856 mL (1.42 kg)1.2Acros OrganicsReagent for esterification
Hydroxylamine Hydrochloride5470-11-12.08 kg3.0Alfa AesarHydroxamate source
Sodium Hydroxide (NaOH)1310-73-21.20 kg3.0J.T. BakerBase for hydroxamation
Hydrochloric Acid (HCl), 4M in Dioxane7647-01-0~5 L-Sigma-AldrichDeprotection reagent
Ethyl Acetate (EtOAc)141-78-6As needed-Fisher ScientificExtraction/crystallization solvent
Hexanes110-54-3As needed-VWRCrystallization solvent
Deionized Water (DI H₂O)7732-18-5As needed--
Step-by-Step Synthesis Protocol

G cluster_0 Upstream Processing cluster_1 Core Reaction & Downstream start Start: D,L-Phenylglycine boc_protection Step 1: N-Boc Protection start->boc_protection Boc₂O, NaHCO₃ Dioxane/H₂O esterification Step 2: Methyl Ester Formation boc_protection->esterification SOCl₂, MeOH hydroxamate_formation Step 3: Hydroxamate Formation esterification->hydroxamate_formation NH₂OH·HCl, NaOH MeOH deprotection Step 4: Boc Deprotection hydroxamate_formation->deprotection 4M HCl in Dioxane purification Step 5: Purification & Isolation deprotection->purification Crystallization qc Final QC Analysis purification->qc HPLC, NMR, MS

Caption: High-level experimental workflow for the synthesis.

Step 1: Synthesis of N-Boc-D,L-phenylglycine

  • In a 50 L jacketed reactor, charge D,L-Phenylglycine (1.51 kg, 10.0 mol) and a solution of sodium bicarbonate (1.68 kg, 20.0 mol) in 15 L of DI water.

  • Stir the resulting slurry until most solids dissolve. Add 15 L of dioxane.

  • Cool the mixture to 10-15 °C.

  • Slowly add a solution of Di-tert-butyl dicarbonate (2.40 kg, 11.0 mol) in 5 L of dioxane over 2-3 hours, maintaining the internal temperature below 20 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours. Monitor reaction completion by TLC or HPLC.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0-5 °C and acidify to pH 2-3 with 6M HCl.

  • Extract the product with ethyl acetate (3 x 10 L). Combine the organic layers, wash with brine (1 x 5 L), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield N-Boc-D,L-phenylglycine as a white solid.

    • Rationale: The use of a biphasic dioxane/water system ensures all reagents remain in solution. The slow addition of Boc-anhydride controls the exotherm. Acidification protonates the carboxylate, rendering it soluble in the organic extraction solvent[5].

Step 2: Synthesis of Methyl N-Boc-D,L-phenylglycinate

  • Set up a 50 L reactor equipped with a reflux condenser and a gas scrubber for HCl and SO₂.

  • Suspend N-Boc-D,L-phenylglycine (assuming ~95% yield from Step 1, ~2.38 kg, 9.5 mol) in 20 L of anhydrous methanol.

  • Cool the slurry to 0-5 °C.

  • Slowly add thionyl chloride (856 mL, 12.0 mol) dropwise over 2-3 hours, keeping the internal temperature below 10 °C.

  • After addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 4 hours. Monitor completion by HPLC.

  • Cool the reaction mixture and concentrate under reduced pressure to a thick oil.

  • Redissolve the oil in 20 L of ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the methyl ester as a solid or oil.

    • Rationale: The Fischer esterification using SOCl₂ in methanol is a classic and scalable method. Thionyl chloride reacts with methanol to form methyl sulfite and HCl in situ, which catalyzes the esterification. The reflux ensures the reaction goes to completion.

Step 3: Synthesis of N-Boc-2-amino-N-hydroxy-2-phenylacetamide

  • In a 50 L reactor, prepare a solution of 50% aqueous hydroxylamine. To do this, dissolve hydroxylamine hydrochloride (2.08 kg, 30.0 mol) in 4 L of DI water, cool to 0-5 °C, and slowly add a solution of sodium hydroxide (1.20 kg, 30.0 mol) in 4 L of DI water, keeping the temperature below 10 °C.

  • In a separate vessel, dissolve the methyl ester from Step 2 (assuming ~90% yield, ~2.26 kg, 8.5 mol) in 15 L of methanol.

  • Add the methanolic solution of the ester to the freshly prepared hydroxylamine solution at 10-15 °C.

  • Stir the reaction at room temperature for 24-48 hours. Monitor reaction progress by HPLC.

  • Once complete, neutralize the mixture to pH 7 with 6M HCl.

  • Concentrate the solution under reduced pressure to remove most of the methanol.

  • Extract the product with ethyl acetate (3 x 10 L). The product is highly polar; multiple extractions may be necessary.

  • Combine the organic layers, dry over sodium sulfate, and concentrate to yield the N-Boc protected hydroxamic acid.

    • Rationale: Free hydroxylamine is generated in situ from its hydrochloride salt by a strong base[6]. Using a large excess of hydroxylamine drives the reaction to completion. The reaction of esters with hydroxylamine is a standard and mild method for forming hydroxamic acids[2][6].

Step 4: Synthesis of this compound (Final Product)

  • Dissolve the crude N-Boc protected hydroxamic acid from Step 3 (assuming ~80% yield, ~1.90 kg, 6.8 mol) in 5 L of ethyl acetate and cool to 0-5 °C.

  • Slowly add 4M HCl in dioxane (~5 L, 20 mol) while maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 4 hours, monitoring the deprotection by HPLC.

  • The product hydrochloride salt will precipitate. Filter the solid and wash with cold ethyl acetate.

  • To obtain the free base, the solid can be carefully neutralized with a base like sodium bicarbonate solution and re-extracted, though this can be challenging due to high water solubility. A more robust method is purification via chromatography.

Step 5: Large-Scale Purification

  • The crude hydrochloride salt can be recrystallized from a solvent system like methanol/ethyl acetate to achieve high purity.

  • Alternatively, for highest purity, flash chromatography is recommended. Due to the polar nature of the product, reversed-phase chromatography is highly effective[7].

    • Column: C18 silica gel

    • Solvents: A: Water (with 0.1% formic acid), B: Acetonitrile (with 0.1% formic acid).

    • Gradient: A suitable gradient from 5% to 50% B over several column volumes.

  • Combine fractions containing the pure product and remove solvents under reduced pressure. Lyophilization may be required to obtain a dry, fluffy solid.

    • Rationale: Purification of polar compounds like amino hydroxamic acids can be difficult. Reversed-phase chromatography separates compounds based on hydrophobicity and is well-suited for this polar target, providing excellent resolution from less polar impurities[8].

Analytical Characterization

The identity and purity of the final product and key intermediates must be confirmed by standard analytical techniques.

Analysis TypeSpecification
HPLC Purity >98% (AUC). A reversed-phase C18 column with a water/acetonitrile gradient is suitable. Detection at 220 nm.
¹H NMR (in D₂O or DMSO-d₆)The spectrum should show characteristic peaks for the aromatic protons (multiplet, ~7.4-7.6 ppm), the α-proton (singlet, ~5.0 ppm), and exchangeable NH and OH protons.
Mass Spec (ESI+) The spectrum should exhibit a clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₈H₁₁N₂O₂⁺ (m/z = 167.08).
Appearance White to off-white solid.

Safety and Handling

  • Hydroxylamine: Hydroxylamine and its salts can be corrosive, toxic, and potentially explosive, especially in anhydrous form or upon heating. Handle with extreme care. Always use solutions and avoid isolation of free hydroxylamine.

  • Thionyl Chloride: Highly corrosive and lachrymatory. Reacts violently with water. All operations must be performed under anhydrous conditions in a well-ventilated fume hood. The reaction produces HCl and SO₂ gas, which must be neutralized in a scrubber.

  • Solvents: Dioxane, methanol, and ethyl acetate are flammable. Ensure all operations are performed away from ignition sources and with proper grounding of equipment.

  • Product Handling: While specific toxicity data for the final product is limited, hydroxamic acids as a class can have biological activity and may pose risks, including potential mutagenicity[1]. Handle with appropriate PPE.

References

  • Interchim. (n.d.). Purification of Hydroxamic acids using PF-15C18AQ-F0025. Retrieved from [Link]

  • Reddy, A. S., et al. (2018). Methods for Hydroxamic Acid Synthesis. Mini-Reviews in Medicinal Chemistry. Available from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Retrieved from [Link]

  • Speranza, L., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. Available from [Link]

  • Reddy, A. S., et al. (2018). Methods for Hydroxamic Acid Synthesis. ResearchGate. Available from [Link]

  • Google Patents. (1991).US5015765A - Process for isolating hydroxamic acids.
  • Kant, B. R., et al. (2017). Green Synthesis of Hydroxamic Acid and Its Potential Industrial Applications. ResearchGate. Available from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. Retrieved from [Link]

  • Ottenheijm, H. C. J. (n.d.). HYDROXAMIC ACIDS DERIVED FROM N-HYDROXV-α-AMINO ACIDS: SYNTHESES AND APPLICATIONS. Retrieved from [Link]

  • Google Patents. (2014).WO2014132270A2 - Process for the preparation of....
  • Speranza, L., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi. Available from [Link]

  • Organic Syntheses. (n.d.). Phenylacetamide. Retrieved from [Link]

  • El-Dessouky, S. I., et al. (2015). Preparation of Poly(Hydroxamic Acid) for Separation of Zr/Y, Sr System. ResearchGate. Available from [Link]

  • Kant, B. R., et al. (2017). Green Synthesis of Hydroxamic Acid and Its Potential Industrial Applications. ResearchGate. Available from [Link]

  • ResearchGate. (2008). N-Boc-O-tosylhydroxylamine. Retrieved from [Link]

  • NICNAS. (2015). FULL PUBLIC REPORT Alkyl hydroxamic acids. Retrieved from [Link]

  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds. YouTube. Retrieved from [Link]

  • Wuhan Chemwish Technology Co., Ltd. (n.d.). this compound CAS NO.105985-16-8. Retrieved from [Link]

  • Cardiff University. (n.d.). NEW CHEMISTRY OF HYDROXYLAMINES. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-N-hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-N-hydroxy-2-phenylacetamide. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing α-amino hydroxamic acids. This class of compounds presents unique challenges due to the presence of multiple reactive functional groups. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Overview of Synthetic Strategy & Core Challenges

The synthesis of this compound is not a trivial one-step reaction. It requires a multi-step approach involving a robust protecting group strategy to manage the reactivity of both the α-amino group and the hydroxylamine nitrogen. The primary challenge lies in selectively forming the hydroxamic acid C-N bond without interference from the nucleophilic α-amino group and avoiding racemization at the chiral center.

A logical and commonly employed synthetic pathway is outlined below. The subsequent sections will address specific challenges that may arise at each stage of this workflow.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Amide Bond Formation cluster_2 Phase 3: Deprotection Start Start: (rac)-2-amino-2-phenylacetic acid N_Protect Step 1: N-Protection (e.g., Boc, Cbz) Start->N_Protect Boc₂O or Cbz-Cl Acid_Activation Step 2: Carboxylic Acid Activation N_Protect->Acid_Activation EDC, HOBt, etc. Coupling Step 3: Coupling with O-Protected Hydroxylamine Acid_Activation->Coupling e.g., NH₂OBn Deprotection Step 4: Sequential or One-Pot Deprotection Coupling->Deprotection e.g., H₂/Pd-C, TFA Purification Step 5: Purification Deprotection->Purification RP-HPLC, Recrystallization Final_Product Final_Product Purification->Final_Product Final Product: this compound

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Phase 1: N-Protection of the Amino Acid

Q1: My N-protection reaction of 2-amino-2-phenylacetic acid is low-yielding. What are the common causes?

A1: Low yields in this step often stem from issues with solubility, base selection, or reagent quality.

  • Causality (Solubility): 2-amino-2-phenylacetic acid has poor solubility in many common aprotic organic solvents used for protection reactions (e.g., DCM, THF). If the starting material does not dissolve, the reaction becomes a heterogeneous mixture, leading to slow and incomplete conversion.

  • Troubleshooting Protocol (Schotten-Baumann Conditions):

    • Dissolve the amino acid in an aqueous solution of a base like sodium hydroxide or sodium carbonate (1.5-2.0 equivalents). This deprotonates the carboxylic acid and amino group, forming a soluble salt.

    • Cool the solution to 0 °C in an ice bath.

    • Add the protecting group reagent (e.g., Di-tert-butyl dicarbonate (Boc₂O) dissolved in a solvent like dioxane or THF) dropwise while stirring vigorously.

    • Maintain the pH in the basic range (9-10) throughout the addition by adding more base as needed. The reaction generates acid, which must be neutralized.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight.

    • Perform an acidic workup to isolate the N-protected product.

  • Causality (Base Selection): Using a non-aqueous system with an organic base (e.g., triethylamine (TEA) or DIPEA) can also work, but the choice of base is critical. Hindered bases like DIPEA are often preferred to minimize side reactions. The base must be strong enough to deprotonate the ammonium salt but not so strong as to cause other side reactions.

  • Expert Insight: Ensure your starting amino acid is of high purity. Impurities can interfere with the reaction. Also, verify the activity of your protecting group reagent, as they can degrade over time.

Phase 2: Carboxylic Acid Activation and Coupling

Q2: During the coupling of my N-protected amino acid with hydroxylamine, I am observing significant byproduct formation, including what appears to be a urea derivative. Why is this happening?

A2: This is a classic sign of issues with your coupling agent or reaction conditions. The formation of N-acylurea is a well-known side reaction when using carbodiimide coupling agents like DCC or EDC.

  • Causality (Coupling Chemistry): Carbodiimides (like EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is intended to react with your nucleophile (the O-protected hydroxylamine). However, it can also rearrange or react with another molecule of the carboxylic acid. To prevent this, additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are used.[1][2] These additives act as "active ester" shuttles, converting the O-acylisourea into a more stable but still reactive intermediate that is less prone to side reactions.

  • Troubleshooting Protocol (Optimized EDC/HOBt Coupling):

    • Dissolve the N-protected 2-amino-2-phenylacetic acid (1.0 eq), HOBt (1.2 eq), and your O-protected hydroxylamine (e.g., O-benzylhydroxylamine hydrochloride, 1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • If using a hydrochloride salt of the hydroxylamine, add a non-nucleophilic base like N-methylmorpholine (NMM) or DIPEA (1.1 eq) to liberate the free amine.

    • Cool the mixture to 0 °C.

    • Add EDC hydrochloride (1.2 eq) portion-wise, keeping the temperature below 5 °C.

    • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature overnight.

    • Monitor progress by TLC or LC-MS.

Q3: My reaction is very slow or stalls completely. What should I check?

A3: Stalled coupling reactions are common and can usually be traced to a few key factors.

  • Causality (Moisture): Carbodiimide coupling agents are highly sensitive to water. Any moisture in the reaction will hydrolyze the activated intermediate back to the carboxylic acid. Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Causality (Reagent Stoichiometry & Quality): Inaccurate stoichiometry can lead to incomplete reactions. Verify the molar amounts of all reagents. Also, ensure your coupling agents (EDC, HOBt) are not degraded. They should be stored in a desiccator.

  • Causality (Steric Hindrance): The phenyl group introduces some steric bulk around the reaction center. While generally not prohibitive, it can slow the reaction down. Allowing the reaction to proceed for a longer time (24-48 hours) may be necessary.

  • Alternative Coupling Agents: If EDC/HOBt fails, consider other activating agents. 1-Propanephosphonic acid cyclic anhydride (T3P®) is a powerful agent that often works well for challenging couplings and has byproducts that are easily removed by aqueous workup.[3]

Parameter EDC/HOBt HATU T3P®
Activation Speed ModerateVery FastFast
Racemization Risk Low with additiveVery LowVery Low
Byproduct Removal Aqueous WashAqueous Wash / ChromatographyAqueous Wash
Cost LowHighModerate
Moisture Sensitivity HighModerateModerate

Caption: Comparison of common coupling reagents for amide bond formation.

Phase 3: Deprotection

Q4: I'm having trouble removing both the N-Boc and the O-benzyl protecting groups without degrading my product. What is the best strategy?

A4: The deprotection step is arguably the most delicate. The final product contains a free amino group and a hydroxamic acid, both of which can be sensitive. The key is to choose orthogonal protecting groups or a method that removes both simultaneously under mild conditions.

  • Causality (Protecting Group Selection): The combination of an N-Boc group and an O-benzyl (Bn) group is ideal for this synthesis. The N-Boc group is acid-labile, while the O-benzyl group can be removed by hydrogenolysis.

    • N-Boc: Removed with strong acid (e.g., Trifluoroacetic acid (TFA) in DCM).

    • O-Benzyl (Bn): Removed by catalytic hydrogenation (H₂, Pd/C).

  • Recommended Deprotection Workflow (Sequential):

    • Hydrogenolysis (O-Bn Removal): Dissolve the fully protected intermediate in a solvent like ethanol, methanol, or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Purge the flask with hydrogen gas (a balloon is often sufficient for small scale) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS). Filter the mixture through Celite to remove the catalyst.

    • Acidolysis (N-Boc Removal): Take the crude product from the previous step and dissolve it in anhydrous DCM. Cool to 0 °C and add an excess of TFA (typically 25-50% v/v). Stir for 1-2 hours. Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA).

  • Expert Insight (Simultaneous Deprotection): If you chose an N-Cbz protecting group instead of N-Boc, both the N-Cbz and O-Bn groups can be removed in a single step via catalytic hydrogenation. This is often a cleaner and more efficient approach.

G cluster_0 Scenario A: N-Boc / O-Bn cluster_1 Scenario B: N-Cbz / O-Bn A_Start Boc-NH-CH(Ph)-CO-NHOBn A_Step1 H₂ / Pd-C A_Start->A_Step1 A_Inter Boc-NH-CH(Ph)-CO-NHOH A_Step1->A_Inter A_Step2 TFA / DCM A_Inter->A_Step2 A_Final Final Product A_Step2->A_Final B_Start Cbz-NH-CH(Ph)-CO-NHOBn B_Step1 H₂ / Pd-C (One Pot) B_Start->B_Step1 B_Final Final Product B_Step1->B_Final

Caption: Comparison of deprotection strategies.

Detailed Experimental Protocol (Example)

This protocol outlines the synthesis using an N-Boc and O-Benzyl protecting group strategy.

Step 1: Synthesis of N-Boc-2-amino-2-phenylacetic acid

  • Suspend 2-amino-2-phenylacetic acid (10.0 g, 66.1 mmol) in a mixture of 1,4-dioxane (100 mL) and water (50 mL).

  • Add sodium carbonate (14.0 g, 132 mmol) and stir until the solid dissolves.

  • Cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (15.9 g, 72.7 mmol) in 1,4-dioxane (50 mL) dropwise over 1 hour.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with ethyl acetate (2 x 50 mL) to remove impurities.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the product as a white solid.

Step 2: Synthesis of N-Boc-2-amino-N-(benzyloxy)-2-phenylacetamide

  • In a round-bottom flask, dissolve N-Boc-2-amino-2-phenylacetic acid (10.0 g, 39.8 mmol), O-benzylhydroxylamine hydrochloride (7.0 g, 43.8 mmol), and HOBt (6.1 g, 47.8 mmol) in anhydrous DMF (150 mL).

  • Cool the solution to 0 °C.

  • Add N-methylmorpholine (NMM) (4.8 mL, 43.8 mmol) dropwise.

  • Add EDC hydrochloride (9.1 g, 47.8 mmol) in one portion.

  • Stir the reaction at 0 °C for 2 hours, then at room temperature for 16 hours.

  • Pour the reaction mixture into ice water (500 mL) and extract with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution, water, and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the product.

Step 3: Synthesis of this compound (Final Product)

  • Dissolve the product from Step 2 (5.0 g, 13.9 mmol) in ethanol (100 mL).

  • Add 10% Pd/C (500 mg, 10% w/w).

  • Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 6 hours.

  • Filter the reaction through a pad of Celite, washing with ethanol. Concentrate the filtrate.

  • Dissolve the crude intermediate in anhydrous DCM (50 mL) and cool to 0 °C.

  • Add trifluoroacetic acid (TFA) (25 mL) dropwise.

  • Stir at 0 °C for 30 minutes, then at room temperature for 2 hours.

  • Concentrate the solution under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to remove residual TFA.

  • The crude product (as a TFA salt) can be purified by reverse-phase HPLC or recrystallization from a suitable solvent system (e.g., methanol/ether) to yield the final product.

References

  • Reddy, K. L., et al. (2019). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry, 23(9). Available at: [Link][1][2]

  • Wikipedia contributors. (2023). N-Hydroxyphthalimide. Wikipedia, The Free Encyclopedia. Available at: [Link][4]

  • Organic Syntheses. (n.d.). Phenylacetamide. Organic Syntheses Procedure. Available at: [Link][5]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations. Available at: [Link][6]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydroxamates (Weinreb amides). Available at: [Link][3]

  • Sow, I. S. (2024). Methods for Synthesizing Hydroxamic Acids and Their Metal Complexes. European Journal of Chemistry, 15, 345-354. Available at: [Link][7][8]

  • Communications Chemistry. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. Available at: [Link][9]

Sources

Technical Support Center: Synthesis of 2-Amino-N-hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-amino-N-hydroxy-2-phenylacetamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields.

The target molecule, this compound, possesses a hydroxamic acid moiety, a well-known pharmacophore recognized for its ability to chelate metal ions in the active sites of various enzymes.[1][2] Its synthesis requires careful control of reactivity, particularly due to the presence of a nucleophilic α-amino group. The most logical and robust synthetic approach begins with phenylglycine, which already contains the required 2-amino-2-phenylacetyl core structure.[3]

This guide focuses on a recommended synthetic pathway involving N-protection of phenylglycine, activation of the carboxylic acid, coupling with hydroxylamine, and final deprotection.

Recommended Synthetic Workflow

The proposed multi-step synthesis is designed to maximize selectivity and yield by protecting reactive functional groups.

Synthesis_Workflow Start Phenylglycine N_Protect N-Protection (e.g., Boc Anhydride) Start->N_Protect Base, Solvent Activated_Acid Carboxylic Acid Activation (e.g., CDI) N_Protect->Activated_Acid Activating Agent Coupling Coupling with Hydroxylamine Activated_Acid->Coupling NH2OH·HCl, Base Deprotection N-Deprotection (e.g., TFA) Coupling->Deprotection Acid Purification Purification Deprotection->Purification Workup Product Final Product Purification->Product

Caption: Proposed workflow for synthesizing this compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Q1: My overall yield is extremely low. What are the most likely causes and solutions?

A low yield is the most common issue and can stem from several stages of the synthesis. Let's break down the potential causes based on the recommended workflow.

Potential Cause 1: Inefficient Carboxylic Acid Activation The conversion of the carboxylic acid to a more reactive species is critical for the subsequent reaction with hydroxylamine.[4][5] If this step is incomplete, the starting material will not be consumed.

  • Solution:

    • Verify Reagent Quality: Coupling agents like N,N'-Carbonyldiimidazole (CDI) can decompose upon storage.[4] Use a fresh, high-purity batch.

    • Ensure Anhydrous Conditions: Water can hydrolyze highly reactive intermediates like acyl chlorides or activated esters, reverting them to the unreactive carboxylic acid.[5] Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Consider Alternative Activators: If CDI is ineffective, other activators can be used. A comparison is provided in the FAQ section.

Potential Cause 2: Unwanted Side Reactions The primary amine of unprotected phenylglycine can react with the activated carboxyl group of another molecule, leading to dimerization or polymerization. This is a primary reason for recommending N-protection.

  • Solution:

    • Implement N-Protection: The use of a protecting group like tert-Butoxycarbonyl (Boc) is crucial.[6][7] It prevents the α-amino group from acting as a nucleophile, ensuring that only the carboxylic acid is activated and reacts with hydroxylamine.

Potential Cause 3: Ineffective Coupling with Hydroxylamine The reaction between the activated acid and hydroxylamine can be inefficient if not performed under optimal conditions.

  • Solution:

    • Liberate Free Hydroxylamine: Hydroxylamine is typically supplied as a hydrochloride salt (NH₂OH·HCl). The nucleophilic free base (NH₂OH) must be liberated in situ. Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to neutralize the HCl.

    • Control Stoichiometry: While a slight excess of hydroxylamine can drive the reaction, a large excess can complicate purification. A common issue is the formation of N,O-diacylhydroxylamine, though this can often be converted to the desired product by reacting with more hydroxylamine.[4] Start with a slight excess (e.g., 1.2 equivalents) of hydroxylamine hydrochloride over the activated acid.[4]

Potential Cause 4: Product Loss During Workup and Purification The final product is amphoteric, containing a basic amino group and an acidic hydroxamic acid group (pKa ≈ 9).[1] This can lead to high solubility in both acidic and basic aqueous layers during extraction.

  • Solution:

    • Careful pH Control: During aqueous extraction, adjust the pH of the aqueous layer to the isoelectric point (pI) of the molecule to minimize its solubility. The pI will be between the pKa of the amine and the hydroxamic acid.

    • Alternative Purification Methods: If extraction proves difficult, consider other methods like crystallization, ion-exchange chromatography, or trituration.[8][9]

Troubleshooting_Low_Yield Problem Problem: Low Overall Yield Check_Activation Is Starting Acid Consumed? (Check by TLC/LCMS) Problem->Check_Activation Activation_Issue Cause: Inefficient Activation - Use fresh CDI/activator - Ensure anhydrous conditions Check_Activation->Activation_Issue No Check_Coupling Is Activated Intermediate Consumed? Check_Activation->Check_Coupling Yes Coupling_Issue Cause: Poor Coupling - Add base for NH2OH·HCl - Check stoichiometry Check_Coupling->Coupling_Issue No Check_Workup Is Product Lost During Workup? Check_Coupling->Check_Workup Yes Workup_Issue Cause: Aqueous Solubility - Adjust pH to pI - Use crystallization/chromatography Check_Workup->Workup_Issue Yes Side_Reaction_Check Are there multiple unidentified spots on TLC? Check_Workup->Side_Reaction_Check No, but yield is still low Side_Reaction_Issue Cause: Side Reactions - Implement N-protection (e.g., Boc group) Side_Reaction_Check->Side_Reaction_Issue Yes

Caption: Decision tree for troubleshooting low yield in the synthesis.

Q2: My reaction with hydroxylamine is slow or fails to proceed. What's wrong?

This is a critical step. Failure here usually points to one of two issues: the nature of the activated species or the reactivity of the hydroxylamine.

  • Reason 1: Insufficiently Reactive Intermediate: If you formed an ester (e.g., a methyl ester) of N-Boc-phenylglycine, its reaction with hydroxylamine may be slow.[10] While this reaction works, it often requires extended reaction times or the addition of a catalyst.

    • Solution: Activating the carboxylic acid with a coupling reagent like CDI or converting it to an acyl chloride creates a much more electrophilic carbonyl carbon, leading to a faster reaction with hydroxylamine.[5]

  • Reason 2: Failure to Use Free Hydroxylamine: As mentioned, hydroxylamine hydrochloride is not nucleophilic. The protonated nitrogen cannot attack the carbonyl carbon.

    • Solution: You must add a base. A common procedure is to dissolve the N-protected amino acid and the activating agent (like CDI) in a solvent like THF or DCM. In a separate flask, a slurry of hydroxylamine hydrochloride and a non-nucleophilic base (like triethylamine) in the same solvent is prepared. The activated acid solution is then added to the hydroxylamine slurry. This ensures that free, nucleophilic hydroxylamine is available to react.

Frequently Asked Questions (FAQs)
Q1: Is it absolutely necessary to protect the alpha-amino group of phenylglycine?

Yes, for a clean and high-yielding reaction, N-protection is highly recommended. Phenylglycine contains two nucleophilic sites: the α-amino group and the carboxylate (once deprotonated). Without protection, activating the carboxylic acid creates a molecule that can be attacked by the amino group of another phenylglycine molecule, leading to unwanted peptide bond formation (dimerization and polymerization).[7][11] This significantly reduces the yield of the desired hydroxamic acid and introduces impurities that are difficult to separate. The tert-Butoxycarbonyl (Boc) group is an excellent choice as it is stable under the coupling conditions and can be cleanly removed with mild acid (e.g., trifluoroacetic acid, TFA) at the end of the synthesis.[6]

Q2: What are the best options for activating the carboxylic acid?

Several methods can be used to activate the carboxylic acid for amide bond formation. The choice depends on factors like cost, efficiency, and ease of byproduct removal.

Activation MethodReagent(s)AdvantagesDisadvantages
Acyl Imidazolide N,N'-Carbonyldiimidazole (CDI)Simple procedure; byproducts are water-soluble and easily removed.[4]Reagent is moisture-sensitive.[4]
Acyl Chloride Thionyl Chloride (SOCl₂) or Oxalyl ChlorideCreates a highly reactive intermediate, leading to fast reactions.[5]Harsh conditions; generates HCl which must be neutralized; potential for side reactions if not controlled.
Carbodiimide Coupling EDC, DCC (with HOBt or HOAt)Widely used in peptide chemistry; high efficiency.DCC produces a urea byproduct that must be filtered; EDC is water-soluble but more expensive.
Mixed Anhydride Isobutyl Chloroformate, Et₃NHigh reactivity; good yields.[1]Requires low temperatures to avoid side reactions.

For general laboratory scale, the CDI method is often the most straightforward and reliable due to the simple workup.[4]

Q3: What are the key safety precautions for handling hydroxylamine?

Hydroxylamine and its salts should be handled with care.

  • Toxicity and Irritation: Hydroxylamine hydrochloride is toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation.[12][13] It is also a suspected carcinogen and may cause an allergic skin reaction.[14][15]

  • Handling: Always handle in a well-ventilated chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][15] Avoid creating dust.[16]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents and heavy metals.[13] Keep the container tightly sealed.[14]

  • Instability: While the hydrochloride salt is relatively stable, the free base can be unstable. Never heat concentrated solutions of hydroxylamine, as it can decompose explosively.

Q4: How can I best monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Staining: The starting material (N-Boc-phenylglycine) is UV active and can be visualized with a ninhydrin stain after deprotection on the plate (heating). The product, this compound, is also UV active and should stain with ninhydrin (due to the free amine) and also with an iron(III) chloride solution (a characteristic purple/red color for hydroxamic acids).

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. You will need to experiment to find a solvent system that gives good separation (Rf values between 0.2 and 0.8). For example, start with 1:1 Hexanes:Ethyl Acetate and adjust the polarity as needed.

Detailed Experimental Protocol

This protocol is a representative procedure based on the recommended workflow. Researchers should adapt it based on their specific laboratory conditions and scale.

Step 1: N-Protection of Phenylglycine (Boc-Protection)

  • Suspend DL-Phenylglycine (1.0 eq) in a 1:1 mixture of Dioxane and Water.

  • Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until the solid dissolves.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in Dioxane dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1 M HCl.

  • Extract the product, N-Boc-phenylglycine, with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the protected amino acid, typically as a white solid.

Step 2: Synthesis of N-Boc-(this compound)

  • Dissolve N-Boc-phenylglycine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add N,N'-Carbonyldiimidazole (CDI, 1.1 eq) in portions and stir at room temperature for 1-2 hours until CO₂ evolution ceases (activation).

  • In a separate flask, prepare a slurry of hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and triethylamine (Et₃N, 1.6 eq) in anhydrous THF. Stir for 20 minutes.

  • Add the activated acid solution from step 2 to the hydroxylamine slurry dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to obtain the crude protected hydroxamic acid.

Step 3: Deprotection to Yield this compound

  • Dissolve the crude product from Step 2 in dichloromethane (DCM).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

  • Stir the reaction at room temperature for 1-3 hours, monitoring the removal of the Boc group by TLC.

  • Concentrate the solution under reduced pressure to remove the TFA and DCM.

  • The crude product is often an oil or a TFA salt. Proceed with purification.

Step 4: Purification

  • Dissolve the crude residue in a minimal amount of water.

  • Carefully add a saturated solution of NaHCO₃ dropwise to neutralize the TFA salt until the pH reaches the isoelectric point (pI), likely around pH 7-8, causing the product to precipitate.

  • Cool the mixture to enhance precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.[17]

References
  • Reddy, A. S., et al. (2015). Methods for Hydroxamic Acid Synthesis. Organic & Medicinal Chemistry International Journal, 1(5). Available at: [Link]

  • Petrov, A. A., et al. (2011). Synthesis of Hydroxamic Acids by Activation of Carboxylic Acids with N,N'-Carbonyldiimidazole. Synthetic Communications, 41(16), 2391-2401. Available at: [Link]

  • Carl Roth. (n.d.). Hydroxylamine hydrochloride solution Safety Data Sheet. Available at: [Link]

  • Loba Chemie. (2022). HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet. Available at: [Link]

  • Acros Organics. (2020). Hydroxylamine hydrochloride Safety Data Sheet. Available at: [Link]

  • Barberis, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22145–22154. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Reaction of hydrazine and hydroxylamines with carboxylic acids. Available at: [Link]

  • Nature Communications. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Available at: [Link]

  • RSC Advances. (2020). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Organic Syntheses. (1942). dl-α-AMINOPHENYLACETIC ACID. Org. Synth., 22, 23. Available at: [Link]

  • Wikipedia. (n.d.). Hydroxamic acid. Available at: [Link]

  • ResearchGate. (2020). Separation and Purification of Amino Acids. Available at: [Link]

  • Google Patents. (1991). Process for isolating hydroxamic acids.
  • Wikipedia. (n.d.). List of purification methods in chemistry. Available at: [Link]

  • Google Patents. (1975). Process for the preparation of DL-phenylglycine esters.
  • Google Patents. (2021). Novel method for preparing phenylglycine by using hydrocyanic acid.
  • Frontiers in Chemistry. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Available at: [Link]

  • Wikipedia. (n.d.). Phenylglycine. Available at: [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Available at: [Link]

  • ACS Omega. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Available at: [Link]

  • Radboud University Repository. (1986). HYDROXAMIC ACIDS DERIVED FROM N-HYDROXV-α-AMINO ACIDS: SYNTHESES AND APPLICATIONS. Available at: [Link]

  • ResearchGate. (2015). Methods for Hydroxamic Acid Synthesis. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Amino-N-hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-amino-N-hydroxy-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable α-amino hydroxamic acid. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the integrity and purity of your final compound.

I. Overview of Purification Challenges

This compound is a polar molecule containing a primary amine, a hydroxamic acid functional group, and a phenyl ring. This unique combination of functional groups presents specific challenges during purification. The presence of both a basic amino group and an acidic hydroxamic acid moiety makes the compound's solubility highly dependent on pH. Furthermore, the hydroxamic acid group can be susceptible to degradation, particularly under harsh conditions.[1][2][3][4][5][6]

Common impurities in the synthesis of this compound can include:

  • Unreacted starting materials: Such as a protected 2-aminophenylglycine derivative and hydroxylamine.[7][8]

  • Side-products from the amino group: Acylation or other reactions involving the primary amine.

  • Hydrolysis product: 2-amino-2-phenylacetic acid, resulting from the breakdown of the hydroxamic acid.[3]

  • Oxidation products: The amino group can be susceptible to oxidation.

  • Diacylated byproducts: If the starting material has two reactive sites.

This guide will provide strategies to effectively remove these and other byproducts to yield high-purity this compound.

II. Troubleshooting Guide: Purification of this compound

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: My crude product is a sticky oil or an amorphous solid that is difficult to handle. How can I crystallize it effectively?

Answer:

The physical state of your crude product is often indicative of the presence of impurities that inhibit crystallization. The polarity of this compound, with its hydrogen-bonding amine and hydroxamic acid groups, makes solvent selection for recrystallization critical.

Causality: The presence of residual solvents or polar impurities can disrupt the formation of a crystalline lattice. The amphoteric nature of your compound means its solubility is highly pH-dependent.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening:

    • Begin by testing the solubility of a small amount of your crude product in a range of solvents of varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).

    • An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold.[9][10]

    • Given the polar nature of your compound, consider polar protic solvents or aqueous mixtures.

  • Mixed-Solvent Recrystallization: This is often the most effective method for polar compounds.[11][12]

    • "Good" Solvent Selection: Choose a solvent in which your compound is readily soluble (e.g., methanol or ethanol).

    • "Poor" Solvent Selection: Choose a solvent in which your compound is poorly soluble (e.g., water, diethyl ether, or hexanes). The two solvents must be miscible.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot "good" solvent.

      • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

      • If necessary, add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

      • Once at room temperature, you can further increase the yield by cooling the flask in an ice bath.

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

      • Dry the crystals under vacuum.

  • pH Adjustment:

    • For amino compounds, adjusting the pH can be a powerful purification tool.[13] You can selectively precipitate your product by adjusting the pH to its isoelectric point, where it has minimum solubility.

    • Dissolve the crude material in a dilute acidic solution (e.g., 0.1 M HCl). Insoluble, non-basic impurities can be removed by filtration.

    • Slowly add a dilute base (e.g., 0.1 M NaOH or ammonium hydroxide) to the filtrate to raise the pH. The this compound will precipitate out at its isoelectric point.

    • Monitor the pH carefully during this process.

    • Collect the precipitate by filtration, wash with deionized water, and then with a small amount of a water-miscible organic solvent (like cold ethanol) to aid in drying.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemRationale
Methanol/WaterGood for polar compounds. Methanol is a "good" solvent, and water is a "poor" solvent.[12]
Ethanol/WaterSimilar to methanol/water, with ethanol being slightly less polar.[10]
Isopropanol/WaterIsopropanol is a good "good" solvent for moderately polar compounds.
Acetonitrile/WaterA common solvent system in reversed-phase chromatography, can also be effective for recrystallization.

Question 2: I've tried recrystallization, but my product is still contaminated with a very polar impurity. What chromatographic technique should I use?

Answer:

For highly polar compounds and challenging separations, chromatography is the preferred method. Given the polar nature of this compound, you have a few options.

Causality: The impurity may have a very similar solubility profile to your product, making separation by recrystallization difficult. Chromatographic techniques exploit differences in partitioning behavior between a stationary phase and a mobile phase.

Recommended Chromatographic Techniques:

  • Reverse-Phase Flash Chromatography (C18-silica): This is often the best choice for polar compounds.[14][15][16][17][18]

    • Stationary Phase: C18-functionalized silica gel.

    • Mobile Phase: A mixture of water and a miscible organic solvent (methanol or acetonitrile). A gradient elution, starting with a high percentage of water and gradually increasing the organic solvent concentration, is typically used.

    • pH Modification: Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) or a base (e.g., 0.1% ammonium hydroxide) to the mobile phase can improve peak shape and selectivity by suppressing the ionization of your compound and any ionizable impurities. For your compound, which has both an acidic and a basic group, running the chromatography at a pH near its isoelectric point may improve retention.

    • Workflow:

      • Dissolve the crude sample in a minimal amount of the initial mobile phase or a strong solvent like methanol.

      • Load the sample onto the C18 column.

      • Begin elution with a high concentration of the aqueous phase (e.g., 95% water with 0.1% formic acid).

      • Gradually increase the concentration of the organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

      • Collect fractions and analyze them by TLC or HPLC to identify the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

  • Normal-Phase Chromatography on Silica Gel (with caution): While silica gel is polar and generally used for less polar compounds, it can be used for polar molecules with the right mobile phase.[19][20][21] However, the free amine and hydroxamic acid groups in your compound can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and potential degradation.[22][23]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A polar organic solvent system, often containing a small amount of a basic modifier to reduce tailing. Examples include:

      • Dichloromethane/Methanol with 0.5-1% triethylamine or ammonium hydroxide.

      • Ethyl acetate/Methanol with a basic modifier.

    • Recommendation: This method is generally less preferred than reverse-phase for this type of compound due to the potential for irreversible adsorption and degradation.

Diagram 1: Purification Workflow for this compound

PurificationWorkflow crude Crude Product (Sticky Oil/Amorphous Solid) recrystallization Recrystallization (Mixed Solvent or pH Adjustment) crude->recrystallization Initial Purification chromatography Chromatography recrystallization->chromatography Impure pure_product Pure Crystalline Product recrystallization->pure_product Successful chromatography->pure_product Successful analysis Purity Analysis (HPLC, NMR, MS) pure_product->analysis

Caption: A general workflow for the purification of this compound.

Question 3: My purified this compound seems to degrade over time, even when stored as a solid. How can I improve its stability?

Answer:

Hydroxamic acids are known to be susceptible to degradation, particularly hydrolysis and oxidation.[1][2][3][4][6] The presence of the α-amino group can also contribute to instability.

Causality:

  • Hydrolysis: The hydroxamic acid functional group can hydrolyze back to the corresponding carboxylic acid (2-amino-2-phenylacetic acid). This process can be catalyzed by acid or base.[3]

  • Oxidation: The hydroxylamine moiety and the primary amine can be susceptible to oxidation, leading to colored impurities.

  • Dismutation: Some N-hydroxy compounds can undergo dismutation reactions.[24]

Recommendations for Storage and Handling:

  • Storage Conditions:

    • Store the purified solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

    • Store at low temperatures (-20°C is recommended) and in the dark to slow down degradation processes.

  • Avoid Harsh Conditions:

    • During workup and purification, avoid prolonged exposure to strong acids or bases.

    • When concentrating solutions, use a rotary evaporator at a low temperature.

  • Use of Antioxidants: In some cases, adding a small amount of an antioxidant during storage or in solution may help to prevent oxidative degradation, but this should be tested on a small scale first to ensure it does not introduce new impurities.

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my final product?

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase containing 0.1% formic acid or trifluoroacetic acid is a good starting point.[14][15] UV detection is suitable due to the presence of the phenyl ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are at a significant level (typically >1-2%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Thin-Layer Chromatography (TLC): A quick and easy way to monitor the progress of a reaction and the purity of fractions during chromatography.[25]

Q2: Can I use normal phase (silica gel) column chromatography for my compound?

As mentioned in the troubleshooting guide, while it is possible, it is generally not recommended for this compound due to the strong interactions between the basic amino group and the acidic hydroxamic acid with the acidic silica gel surface. This can lead to poor recovery, peak tailing, and potential on-column degradation.[22][23] If you must use normal phase, it is crucial to use a mobile phase containing a basic modifier like triethylamine or ammonium hydroxide.

Q3: My compound is not very soluble in common organic solvents for NMR. What should I do?

For polar, zwitterionic compounds, deuterated polar solvents are necessary. Deuterated methanol (CD₃OD), deuterated water (D₂O), or dimethyl sulfoxide-d₆ (DMSO-d₆) are good choices. DMSO-d₆ is often preferred as it can dissolve a wide range of polar compounds and the exchangeable protons (from the -NH₂ and -NOH groups) are often visible.

Q4: I see a byproduct with the same mass as my starting material in the mass spectrum after purification. What could it be?

If you started with a protected form of 2-aminophenylglycine, this could indicate incomplete deprotection. Alternatively, if your starting material was an ester, you might have some unreacted ester remaining. Careful analysis of the NMR spectrum should help to distinguish between these possibilities.

IV. References

  • Degradation pathway and generation of monohydroxamic acids from the trihydroxamate siderophore deferrioxamine B. PubMed.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

  • Technical Support Center: Purification of Polar Compounds using C-18 Reversed-Phase Chromatography. Benchchem.

  • N-Hydroxy-amide analogues of MHC-class I peptide ligands with nanomolar binding affinities. PubMed.

  • Degradation Pathway and Generation of Monohydroxamic Acids from the Trihydroxamate Siderophore Deferrioxamine B. NIH.

  • Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. PubMed.

  • Degradation Pathway and Generation of Monohydroxamic Acids from the Trihydroxamate Siderophore Deferrioxamine B. ResearchGate.

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. MDPI.

  • How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification? Biotage.

  • Functional Gels Containing Hydroxamic Acid Degrade Organophosphates in Aqueous Solutions. ACS Publications.

  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc..

  • Reversed-phase chromatography. Wikipedia.

  • Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets. PMC - PubMed Central.

  • How do I recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.

  • N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity. RSC Publishing.

  • The colorimetric determination of hydroxamic acids. Analyst (RSC Publishing).

  • General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. PubMed.

  • The Analytical Applications And Biological Activity of Hydroxamic acids. ResearchGate.

  • Recrystallization1. University of California, Los Angeles.

  • recrystallization-2.doc.pdf. University of California, Los Angeles.

  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal.

  • Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography. PubMed.

  • Structure-Property Relationship Study of N-(Hydroxy)Pep- tides for the Design of Self-Assembled Parallel β-Sheets. ChemRxiv.

  • Solubilization and purification of an alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid binding protein from bovine brain. PubMed.

  • General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. ACS Publications.

  • Process for isolating hydroxamic acids. Google Patents.

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester.

  • Methods for Hydroxamic Acid Synthesis. ResearchGate.

  • RECRYSTALLISATION. University of Sydney.

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.

  • HYDROXAMIC ACIDS DERIVED FROM N-HYDROXV-α-AMINO ACIDS: SYNTHESES A N D APPLICATIONS. Radboud University.

  • Preparation and properties of some halohydroxamic acids. American Chemical Society.

  • N-hydroxy-alpha-amino acids, amides and other derivatives thereof. Google Patents.

  • Does hydroxamic acids preparation via simple acid amine coupling with NH2OH.HCL with aromatic acids is stable ? Does we can do silica gel column ?. ResearchGate.

  • Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease: Synthesis, Docking and Biological Evaluation. MDPI.

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. SpringerLink.

  • Separation and Detection of Amino Acids – BIOC*2580. eCampusOntario Pressbooks.

  • Tips for Flash Column Chromatography. University of Rochester.

  • Large-Scale Synthesis of α -Amino Acid- N -Carboxyanhydrides. ResearchGate.

  • HYDROXAMIC ACID: A CLASS OF CHEMICAL COMPOUNDS. Jetir.Org.

  • 3.6D: Mixed Solvent Crystallization. Chemistry LibreTexts.

  • Synthesis of Hydroxymates of α-Amino Acids. ResearchGate.

  • Separation and Refining of Amino acids. MITSUBISHI CHEMICAL CORPORATION.

  • Methods for Hydroxamic Acid Synthesis. PMC - PubMed Central - NIH.

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. AIR Unimi.

  • Separation and Purification of Amino Acids. ResearchGate.

Sources

Technical Support Center: Stabilizing 2-amino-N-hydroxy-2-phenylacetamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-amino-N-hydroxy-2-phenylacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for preventing the degradation of this compound in solution. Our goal is to ensure the integrity and reproducibility of your experiments.

Introduction to Compound Stability

This compound belongs to the hydroxamic acid class of compounds, which are known for their potential as metalloproteinase inhibitors, particularly histone deacetylase (HDAC) inhibitors. A key challenge in working with hydroxamic acids is their inherent instability in aqueous solutions, which can lead to hydrolysis and other degradation pathways. This guide provides a systematic approach to understanding and mitigating these stability issues.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling of this compound.

Q1: What are the primary factors that cause the degradation of this compound in solution?

A1: The degradation of this compound is primarily influenced by pH, temperature, the type of solvent used, and exposure to light. The hydroxamic acid functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.

Q2: What is the optimal pH range for storing this compound in an aqueous solution?

A2: For short-term storage, a slightly acidic pH range of 5.0 to 6.5 is generally recommended to minimize hydrolysis. Both strongly acidic and alkaline conditions should be avoided as they can accelerate the degradation process.

Q3: Can I store solutions of this compound at room temperature?

A3: It is highly discouraged to store solutions of this compound at room temperature for extended periods. For short-term use (within a few hours), solutions should be kept on ice. For longer-term storage, aliquoting and freezing at -20°C or -80°C is mandatory.

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: For creating stock solutions, anhydrous dimethyl sulfoxide (DMSO) or ethanol are preferred due to their ability to minimize hydrolysis. For aqueous experimental buffers, it is crucial to prepare the solution fresh and use it immediately.

Q5: Are there any visible signs of degradation I should look for?

A5: While visual inspection is not a definitive method, any change in color or the appearance of precipitate in your solution could indicate degradation or solubility issues. The most reliable method for assessing stability is through analytical techniques like HPLC.

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to address specific issues you may encounter during your experiments.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

This is often the first sign that the compound may be degrading.

Troubleshooting Workflow:

Caption: Troubleshooting inconsistent assay results.

Explanation of Steps:

  • Solution Age and Storage: The primary suspect is the stability of your working solution. Hydroxamic acids can degrade rapidly in aqueous media.

  • pH of Assay Medium: The pH of your cell culture medium or enzymatic assay buffer can significantly impact the compound's stability. Buffering the medium to a slightly acidic pH, if the experimental conditions permit, can be beneficial.

  • Stock Solution Integrity: Even if working solutions are fresh, the master stock solution (likely in DMSO) may have degraded over time, especially if exposed to moisture. It is good practice to aliquot stock solutions upon initial preparation to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture.

Issue 2: Observing a decrease in compound concentration over time via HPLC analysis.

This confirms chemical instability. The following table outlines potential causes and their corresponding solutions.

Potential Cause Underlying Reason Recommended Solution
Hydrolysis The hydroxamic acid moiety is being cleaved by water. This is the most common degradation pathway.Prepare solutions in anhydrous DMSO for stock. For aqueous buffers, prepare fresh before each experiment and keep on ice. Buffer aqueous solutions to a pH of 5.0-6.5.
Oxidation The amino group or other parts of the molecule may be susceptible to oxidation, especially in the presence of metal ions.Degas aqueous buffers before use. Consider adding a small amount of a chelating agent like EDTA to your buffer if metal ion contamination is suspected and compatible with your assay.
Photodegradation Exposure to UV or even ambient light can provide the energy to initiate degradation reactions.Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.

Part 3: Protocols and Best Practices

Adhering to validated protocols is critical for ensuring the reliability of your results.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM in Anhydrous DMSO): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture. b. Weigh out the required amount of the compound in a sterile microfuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex gently until the compound is fully dissolved. e. Aliquot the stock solution into smaller volumes in amber, tightly sealed vials. f. Store the aliquots at -80°C for long-term storage.

  • Working Solution (Aqueous Buffer): a. Thaw a single aliquot of the DMSO stock solution on ice. b. Prepare your desired aqueous buffer (e.g., PBS) and adjust the pH to the optimal range (5.0-6.5). c. Spike the DMSO stock solution into the aqueous buffer to the final desired concentration immediately before use. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%). d. Keep the aqueous working solution on ice and use it within 2-4 hours of preparation.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for monitoring the degradation of this compound.

  • Sample Preparation: a. Prepare a solution of the compound at a known concentration (e.g., 100 µM) in the buffer system you intend to test. b. Immediately inject a sample (t=0) into the HPLC system to get a baseline peak area. c. Incubate the solution under the desired test conditions (e.g., 37°C in a water bath). d. At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength determined by a UV scan of the pure compound (likely around 210-260 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Plot the peak area of the parent compound (this compound) against time.

    • Calculate the half-life (t½) of the compound under the tested conditions. This quantitative data is crucial for planning experiments.

Degradation Pathway Overview:

The primary degradation route for hydroxamic acids in aqueous solution is hydrolysis, which cleaves the C-N bond of the hydroxamic acid moiety.

Degradation_Pathway Parent This compound Hydrolysis Hydrolysis (H2O, H+ or OH-) Parent->Hydrolysis CarboxylicAcid 2-amino-2-phenylacetic acid Hydrolysis->CarboxylicAcid Hydroxylamine Hydroxylamine Hydrolysis->Hydroxylamine

Caption: Primary hydrolytic degradation pathway.

By understanding and controlling the factors that lead to the degradation of this compound, you can significantly improve the accuracy and reproducibility of your research. Should you have further questions, please do not hesitate to contact our technical support team.

Technical Support Center: Optimizing N-Acylation of Phenylglycine Hydroxamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-acylation of phenylglycine hydroxamate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. Here, we move beyond simple protocols to explain the underlying principles of the reaction, helping you to troubleshoot common issues and rationally optimize your experimental conditions for higher yield, purity, and selectivity.

Introduction: The Chemistry of Hydroxamate Acylation

The N-acylation of phenylglycine hydroxamate is a critical reaction for modifying the properties of this molecule, often as a key step in the synthesis of pharmaceutical agents. The hydroxamate functional group (-CONHOH) presents a unique challenge due to the presence of two nucleophilic atoms: the nitrogen and the oxygen. The goal of N-acylation is to selectively form an amide bond at the nitrogen atom while avoiding acylation at the oxygen, which would lead to an O-acyl hydroxamate (a hydroxamic ester).

The selectivity between N- and O-acylation is primarily governed by the relative nucleophilicity of the nitrogen and oxygen atoms, which can be modulated by reaction conditions such as the base, solvent, and acylating agent.[1] Generally, the nitrogen of the hydroxamate is the more nucleophilic site, particularly under neutral or basic conditions, favoring the desired N-acylation. However, various factors can influence this selectivity, leading to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the N-acylation of phenylglycine hydroxamate?

The main challenge is achieving chemoselectivity. You have three potential sites for acylation: the hydroxamate nitrogen, the hydroxamate oxygen, and the alpha-amino group of the phenylglycine backbone (if it is not already protected). This guide assumes the primary amino group is already protected (e.g., as an amide) or that the desired reaction is on the hydroxamate moiety. The key challenge then becomes selectively acylating the hydroxamate nitrogen over the oxygen to prevent the formation of the O-acyl hydroxamate isomer.

Q2: Which acylating agent should I use: an acyl chloride or an acid anhydride?

For this reaction, acyl chlorides are generally preferred over acid anhydrides due to their higher reactivity.[2] This increased reactivity can help drive the reaction to completion, especially if the hydroxamate is a weak nucleophile. However, with higher reactivity comes the risk of side reactions, such as di-acylation, if stoichiometry is not carefully controlled.[1] If you are experiencing issues with over-reaction or poor selectivity with an acyl chloride, switching to a less reactive acid anhydride is a viable troubleshooting step.[1]

Q3: Why is a base necessary for this reaction?

When using acyl halides or anhydrides, an acid byproduct (e.g., HCl or a carboxylic acid) is generated for each equivalent of product formed. This acid will protonate the nucleophilic hydroxamate and any unreacted starting material, rendering it non-nucleophilic and halting the reaction. A base, typically a non-nucleophilic amine like triethylamine (TEA) or pyridine, is added to neutralize this acid in situ, allowing the reaction to proceed to completion.[3]

Q4: How does the choice of solvent impact the N-acylation reaction?

The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate and selectivity.

  • Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (ACN) are most common. They are generally unreactive towards the acylating agents and effectively solubilize the substrates.[3]

  • Polar aprotic solvents like Dimethylformamide (DMF) can be beneficial as they can help to solvate charged intermediates and may increase the rate of reaction. However, they are more difficult to remove during workup.[4]

  • Aqueous or biphasic conditions (Schotten-Baumann conditions) can also be employed, particularly when using an inorganic base like NaHCO₃ or K₂CO₃.[5] This can be an effective and greener alternative.[6]

Q5: At what temperature should I run my reaction?

It is generally recommended to start the reaction at a low temperature (e.g., 0 °C) and then allow it to warm to room temperature.[1] The initial cooling helps to control the exothermic reaction that occurs upon adding the highly reactive acylating agent, minimizing potential side reactions. Allowing the reaction to proceed at room temperature is often sufficient for completion. If you experience low conversion, gentle heating (e.g., to 40-50 °C) can be explored, but this may also increase the risk of side product formation.

Troubleshooting Guide

This section addresses specific problems you may encounter during the N-acylation of phenylglycine hydroxamate.

Problem 1: Low or No Conversion to the N-Acylated Product

Your reaction shows a significant amount of unreacted starting material after the expected reaction time.

Expand for Causes and Solutions

Potential Causes:

  • Insufficiently Reactive Acylating Agent: The chosen acylating agent (e.g., an acid anhydride) may not be electrophilic enough to react efficiently with the hydroxamate.

  • Inactivated Nucleophile: The hydroxamate may have been protonated by adventitious acid or the acid generated during the reaction, quenching its nucleophilicity.

  • Poor Solubility: The phenylglycine hydroxamate may not be fully dissolved in the chosen solvent, leading to a slow heterogeneous reaction.

  • Low Reaction Temperature: The activation energy for the reaction may not be met at the current temperature.

Solutions Workflow:

G start Low Conversion Issue check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents increase_equivalents Increase Acylating Agent (1.2-1.5 eq) check_reagents->increase_equivalents Reagents OK switch_agent Switch to More Reactive Agent (e.g., Anhydride -> Acyl Chloride) increase_equivalents->switch_agent Still low conversion success Problem Resolved increase_equivalents->success Conversion improves add_catalyst Add DMAP (0.1 eq) switch_agent->add_catalyst Still low conversion switch_agent->success Conversion improves check_base Ensure >1 eq of Base is Present add_catalyst->check_base Still low conversion add_catalyst->success Conversion improves increase_temp Gradually Increase Temperature (e.g., RT -> 40°C) check_base->increase_temp Base is sufficient check_base->success Conversion improves change_solvent Switch to a More Polar Solvent (e.g., DCM -> DMF) increase_temp->change_solvent Still low conversion increase_temp->success Conversion improves change_solvent->success Conversion improves

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Solutions:

  • Switch to an Acyl Chloride: If you are using an acid anhydride, switch to the corresponding acyl chloride for greater reactivity.[2]

  • Increase Stoichiometry: Use a slight excess of the acylating agent (e.g., 1.2 equivalents) to drive the reaction to completion.[2]

  • Add a Catalyst: For sluggish reactions, adding a catalytic amount (5-10 mol%) of 4-(Dimethylaminopyridine) (DMAP) can significantly increase the reaction rate. DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate.[2]

  • Check Your Base: Ensure you are using at least one equivalent of base for every equivalent of acid produced. Using a slight excess (e.g., 1.5 equivalents) can be beneficial.

  • Increase Temperature: After confirming other factors, gently warm the reaction mixture and monitor its progress by TLC or LC-MS.

Problem 2: Formation of O-Acylated Byproduct

You observe a significant amount of the undesired O-acyl hydroxamate isomer in your crude reaction mixture.

Expand for Causes and Solutions

Potential Causes:

  • Reaction Conditions Favoring O-Acylation: While N-acylation is generally favored, certain conditions can enhance the nucleophilicity of the oxygen atom. This is less common under standard basic conditions but can be influenced by solvent and counter-ion effects.

  • Rearrangement: In some cases, an initially formed N-acyl product could potentially rearrange, or an O-acyl product could form and rearrange. An O→N acyl shift is a known reaction pathway for O-acyl isopeptides derived from hydroxy-asparagine.[7]

Solutions & Optimization:

  • Solvent Choice: The choice of solvent can influence the conformation of the hydroxamate and the relative accessibility of the N and O atoms. Experiment with different aprotic solvents (e.g., THF, DCM, ACN) to see if selectivity is affected.

  • Base Selection: While tertiary amine bases like TEA are standard, exploring other bases could modulate selectivity. However, strongly activating the oxygen (e.g., with a very strong base like NaH) would likely lead to more O-acylation and should be avoided. Stick to moderately basic, non-nucleophilic amines.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (start at 0 °C or even -20 °C). Lower temperatures often increase selectivity by favoring the kinetically preferred product, which is typically the N-acylated compound.[1]

  • Acylating Agent Reactivity: A highly reactive acylating agent might be less selective. If O-acylation is a persistent issue with an acyl chloride, consider switching to the corresponding acid anhydride, which may offer better selectivity.[1]

Problem 3: Multiple Products Observed (Di-acylation or Other Side Reactions)

Your TLC or LC-MS analysis shows more than one product spot/peak, indicating side reactions.

Expand for Causes and Solutions

Potential Causes:

  • Di-acylation: A large excess of the acylating agent or harsh reaction conditions (high temperature, long reaction time) can lead to acylation on both the nitrogen and oxygen atoms of the hydroxamate.[1]

  • Acylation of the Phenylglycine Amine: If the starting material is not N-protected, the primary amine of the phenylglycine backbone will be acylated first, as it is generally more nucleophilic than the hydroxamate nitrogen.

  • Decomposition: The starting material or product may be unstable under the reaction conditions, leading to decomposition products.

Solutions & Optimization:

Data Summary: Controlling Stoichiometry

IssueAcylating Agent (Equivalents)Base (Equivalents)TemperatureRecommendation
Di-acylation> 1.5> 1.5High (> 50 °C)Reduce acylating agent to 1.05-1.1 eq. Add it dropwise at 0 °C.
Low Conversion1.01.10 °C -> RTIncrease acylating agent to 1.2 eq. Consider adding catalytic DMAP.
Optimal Start1.11.2-1.50 °C -> RTThis is a good starting point for most reactions.
  • Control Stoichiometry: The most effective way to prevent di-acylation is to carefully control the amount of the acylating agent. Use a small excess (1.05-1.1 equivalents) and add it slowly (dropwise) to the cooled reaction mixture to avoid localized high concentrations.[1]

  • Protecting Groups: If your synthesis plan requires acylation only on the hydroxamate, ensure the alpha-amino group of the phenylglycine is appropriately protected (e.g., with Boc, Cbz, or as part of an existing amide bond) before this step.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts over time.[8]

  • Lower the Temperature: Reducing the reaction temperature can significantly improve selectivity and prevent over-reaction by slowing the rate of the second acylation.[1]

Experimental Protocols

Protocol 1: General N-Acylation using an Acyl Chloride

This protocol provides a robust starting point for the N-acylation of N-protected phenylglycine hydroxamate.

Materials:

  • N-protected Phenylglycine Hydroxamate (1.0 eq)

  • Acyl Chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-protected phenylglycine hydroxamate (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise to the reaction mixture over 5-10 minutes. Ensure the internal temperature remains below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Caption: Standard workflow for N-acylation of phenylglycine hydroxamate.

References

  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025).
  • Google Patents. (1981).
  • BenchChem Technical Support. (2025). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
  • ACS Publications. (1986). Mechanism-based inactivation of N-arylhydroxamic acid N,O-acyltransferase by 7-substituted-N-hydroxy-2-acetamidofluorenes. Journal of Medicinal Chemistry.
  • Magritek. (n.d.).
  • ResearchGate. (2020). Electrochemical N-Acylation of Sulfoximine with Hydroxamic Acid.
  • Katritzky, A. R., et al. (2005). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
  • BenchChem Technical Support. (2025). optimizing N-acylation of 3-aminoacetanilide reaction conditions.
  • Pentelute, B. L., & Kent, S. B. (2018).
  • Han, S., et al. (2023). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.

Sources

troubleshooting low solubility of 2-amino-N-hydroxy-2-phenylacetamide for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Aimed at: Researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting for solubility challenges encountered with 2-amino-N-hydroxy-2-phenylacetamide during bioassay development.

Fundamental Understanding: Why is Solubility a Challenge?

This compound is a hydroxamic acid derivative. Its structure, containing both an acidic N-hydroxy group and a basic amino group, alongside a phenyl ring, confers specific physicochemical properties that can lead to low aqueous solubility. Hydroxamic acids are generally weak acids with pKa values typically ranging from 8.5 to 9.5.[1] The presence of both acidic and basic functional groups means the molecule is amphoteric and its net charge—a key determinant of solubility—is highly dependent on the pH of the solution. At its isoelectric point (pI), the molecule will have a net neutral charge, minimizing its interaction with water and thus exhibiting its lowest solubility.

Furthermore, like many organic molecules developed in drug discovery, it may possess hydrophobic characteristics that favor partitioning into non-polar environments over aqueous bioassay media.[2] This inherent low aqueous solubility is a primary reason for precipitation when transferring the compound from a concentrated organic stock solution into the aqueous environment of cell culture media.[3][4]

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I add my DMSO stock to the cell culture medium. What's happening?

A: This is a classic case of a compound "crashing out" of solution. It occurs when a compound dissolved in a high concentration of an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[3] The organic solvent is diluted, but the compound cannot remain dissolved in the now predominantly aqueous environment, leading to immediate precipitation.

Q2: I don't see a precipitate initially, but after a few hours in the incubator, my media turns cloudy. Why?

A: This suggests delayed precipitation. Several factors could be at play:

  • Temperature Shift: The compound may be soluble at the temperature of your pre-warmed media (37°C) but less stable over time, or slight temperature fluctuations can initiate crystallization.[3]

  • pH Changes: Cellular metabolism can gradually alter the pH of the culture medium, potentially shifting it closer to the compound's isoelectric point where it is least soluble.[3]

  • Interaction with Media Components: The compound might slowly interact with proteins (like those in fetal bovine serum) or salts in the media, forming less soluble complexes.[5][6]

  • Evaporation: In long-term cultures, media evaporation can increase the compound's effective concentration beyond its solubility limit.[7]

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A: This is cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity, though some are sensitive to concentrations as low as 0.1%.[8][9] It is critical to perform a vehicle control experiment to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific cell line and assay duration.[10] Ethanol is often more cytotoxic than DMSO, with safe limits typically below 0.5%.[11][12]

Q4: What is a "vehicle control" and why is it essential?

A: A vehicle control is a sample that contains everything your treated sample contains—including the solvent (e.g., DMSO) at the exact same final concentration—except for the drug itself.[13][14] Its purpose is to ensure that any observed biological effects are due to your compound and not the solvent.[15][16] Without a proper vehicle control, your experimental results are uninterpretable.

In-Depth Troubleshooting & Protocols

Issue: Compound Precipitation in Assay Media

When encountering precipitation, a systematic approach is necessary to identify a robust solubilization strategy. This workflow guides the user from initial stock preparation to advanced formulation techniques.

G start Start: Compound precipitates in bioassay media stock_prep Step 1: Optimize Stock Solution start->stock_prep decision1 Is stock >10 mM & solvent <1%? stock_prep->decision1 solubility_test Step 2: Determine Max. Aqueous Solubility decision2 Is working concentration achieved without precipitation? solubility_test->decision2 dilution_method Step 3: Refine Dilution Technique decision3 Does precipitation persist? dilution_method->decision3 formulation Step 4: Explore Advanced Formulations validate Step 5: Validate Final Protocol with Vehicle Controls formulation->validate end End: Clear Solution & Valid Bioassay Data validate->end decision1->stock_prep No, adjust stock concentration/solvent decision1->solubility_test Yes decision2->dilution_method No decision2->validate Yes decision3->formulation Yes decision3->validate No, problem solved

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Preparation and Optimization of Stock Solutions

The goal is to create the most concentrated stock solution possible to minimize the volume of organic solvent added to the aqueous assay medium.[17][18]

  • Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO). It is a powerful, water-miscible solvent widely used for in vitro assays.[8]

  • Preparation:

    • Accurately weigh the this compound powder.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-100 mM).[3]

    • Ensure complete dissolution by vortexing. If necessary, brief sonication in a water bath can be used, but avoid excessive heating which could degrade the compound.

  • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can cause precipitation and compound degradation.[5] Label clearly with compound name, concentration, solvent, and date.[19][20]

Protocol 2: Determining Maximum Aqueous Solubility

This protocol establishes the upper concentration limit of your compound in the final assay medium.

  • Prepare Dilutions: Take your high-concentration DMSO stock solution. Prepare a series of dilutions directly into pre-warmed (37°C) cell culture medium.[3] A good starting range is 1:100, 1:200, 1:500, and 1:1000.

  • Immediate Observation: Immediately after dilution, visually inspect each tube against a dark background. Note the highest concentration that remains a clear, homogenous solution. This is the apparent kinetic solubility.

  • Incubation: Incubate the tubes under your standard assay conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 4, 24, or 48 hours).[3]

  • Final Observation: After incubation, re-inspect the solutions for any signs of delayed precipitation (cloudiness, crystals). The highest concentration that remains clear after incubation is the maximum equilibrium solubility under your specific experimental conditions. Your final assay concentration must be below this level.

Protocol 3: Optimized Dilution Technique

How you add the compound to the media matters. Rapidly "dumping" the stock into the full volume of media can cause localized high concentrations and promote precipitation.[3]

  • Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C. Solubility is often higher at warmer temperatures.[3]

  • Serial or Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. For example, make an intermediate dilution of the DMSO stock into a small volume of media first, then add this intermediate solution to the final, larger volume.

  • Stirring/Vortexing: Add the stock solution (or intermediate dilution) dropwise to the final volume of media while gently vortexing or swirling the tube.[3] This ensures rapid dispersal and avoids localized oversaturation.

Advanced Solubilization Strategies

If the above steps fail to achieve the desired concentration, more advanced formulation strategies may be required. Each new component requires rigorous validation with vehicle controls to check for bioassay interference.[4]

Strategy Mechanism of Action Advantages Disadvantages & Risks Considerations for this compound
pH Adjustment Increases the fraction of the compound in its more soluble ionized (salt) form by moving the pH away from its isoelectric point.[21]Can dramatically increase solubility for ionizable compounds.[22]Potential for compound degradation (hydrolysis) at non-physiological pH; can impact cell health and assay performance.The N-hydroxy group is acidic and the amino group is basic. Making the media slightly more acidic (e.g., pH 6.8) or basic (e.g., pH 7.8) could increase solubility. However, hydroxamic acids can be unstable at extreme pH.[1][23] Must be tested carefully.
Co-solvents Using a mixture of water-miscible organic solvents (e.g., DMSO + Ethanol, PEG-400) to increase the solvent's capacity to dissolve the compound.[22]Can improve solubility beyond a single solvent.Increased risk of solvent-induced cytotoxicity and artifacts.[8] The combination of solvents must be tested for cell tolerance.A combination like DMSO/Ethanol might work, but the total organic solvent percentage should be kept as low as possible (ideally <1%).[8][10]
Surfactants Form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous medium.[22]Highly effective for very hydrophobic compounds.Can be cytotoxic by disrupting cell membranes; may interfere with protein-based assays. Common examples include Tween® 80 or Cremophor® EL.A non-ionic surfactant at a very low concentration (e.g., 0.01-0.1%) could be effective. Requires extensive control experiments.
Cyclodextrins Form inclusion complexes where the hydrophobic compound sits inside the cyclodextrin's hydrophobic core, while the exterior remains water-soluble.[22][24]Generally low cytotoxicity; can improve compound stability.[8]Can sometimes extract cholesterol from cell membranes; may have their own biological effects.β-cyclodextrin or its more soluble derivative, HP-β-CD, are common choices and could be a viable, low-toxicity option.[24]
Workflow for Selecting an Advanced Strategy

Caption: Decision tree for advanced solubilization methods.

References

  • ResearchGate. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024-04-09). Available from: [Link]

  • Capsugel. Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. (2017-10-20). Available from: [Link]

  • Araceli Biosciences. Controlling your High Content Assays. (2020-12-08). Available from: [Link]

  • PubMed Central. Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]

  • Bitesize Bio. Top Ten Tips for Making Stock Solutions. Available from: [Link]

  • PubMed. Support Tools in Formulation Development for Poorly Soluble Drugs. Available from: [Link]

  • PubMed Central. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]

  • ACS Publications. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021-08-20). Available from: [Link]

  • Biomedical Research and Therapy. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020-07-29). Available from: [Link]

  • American Pharmaceutical Review. Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Available from: [Link]

  • ResearchGate. Has anyone had problems with media contamination or precipitants falling out of media?. (2016-06-08). Available from: [Link]

  • Cytotechnology. Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]

  • G-Biosciences. Stock Solutions 101: Everything You Need to Know. (2013-02-13). Available from: [Link]

  • ResearchGate. How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay?. (2017-05-08). Available from: [Link]

  • Reddit. Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong??. (2022-12-28). Available from: [Link]

  • ResearchGate. How do we choose a proper concentration for the stock solution?. (2020-01-24). Available from: [Link]

  • ACS Publications. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Available from: [Link]

  • Biomedical Research and Therapy. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Available from: [Link]

  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]

  • ResearchGate. Can I use an untreated control (cells+media+reagent) instead of a vehicle control to calculate % cell viability?. (2015-08-04). Available from: [Link]

  • ResearchGate. What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments?. (2015-06-12). Available from: [Link]

  • SpringerLink. Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Available from: [Link]

  • World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

  • PubChem. 2-Amino-2-phenylacetamide. Available from: [Link]

  • Rice University. Solutions and dilutions: working with stock solutions. Available from: [Link]

  • Reddit. I don't understand what the vehicle control is for. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

Sources

Technical Support Center: Navigating Stability Challenges of 2-amino-N-hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-amino-N-hydroxy-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound and may encounter challenges related to the inherent instability of its hydroxamic acid moiety. As a molecule of interest, particularly in drug discovery as a potential metalloenzyme inhibitor, understanding its stability profile is critical for generating reliable experimental data and developing viable formulations.

This resource provides in-depth, field-proven insights into the common degradation pathways, offers structured troubleshooting guides for issues you may face during your experiments, and presents validated protocols to assess and manage the stability of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial observations and queries.

Q1: I dissolved my this compound in an aqueous buffer, and my subsequent analysis shows significantly less parent compound than expected. What is happening?

A: You are likely observing hydrolysis. The hydroxamic acid functional group (-C(O)NHOH) is susceptible to cleavage in aqueous environments, especially under acidic or basic conditions.[1][2][3] This reaction cleaves the C-N bond of the hydroxamic acid, converting it into the corresponding carboxylic acid (2-amino-2-phenylacetic acid) and hydroxylamine. Unlike more stable amides, hydroxamic acids are distinctly reactive.[4]

Q2: My LC-MS analysis shows a new major peak with a mass corresponding to 2-amino-2-phenylacetic acid. Does this confirm hydrolysis?

A: Yes, the appearance of the corresponding carboxylic acid is the primary indicator of hydroxamic acid degradation. This can be caused by either chemical hydrolysis (due to pH) or enzymatic degradation if working in biological matrices.[5][6] In some cases, cytochrome P450-mediated oxidation can also lead to the formation of the carboxylic acid, though this is more relevant in metabolic studies.[5]

Q3: My experimental results are highly variable from day to day. What are the most critical parameters I need to control when handling this compound?

A: The three most critical parameters are pH, temperature, and solvent purity .

  • pH: The rate of hydrolysis is highly pH-dependent. Both strong acids and bases will accelerate degradation.[1][2] It is crucial to work in a well-controlled pH environment, typically buffered between pH 5 and 7 for maximal stability.

  • Temperature: Like most chemical reactions, degradation rates increase with temperature. Prepare solutions fresh and store them at low temperatures (2-8°C) for short-term use. For long-term storage, keep the solid compound in a desiccated, cold, and dark environment.

  • Solvent Purity: Avoid solvents containing residual acids, bases, or metal ion contaminants, which can catalyze degradation. The presence of transition metals can be particularly problematic as hydroxamic acids are potent metal chelators.[4][7][8]

Q4: I am planning an experiment using this compound in cell culture media or plasma. What should I anticipate?

A: You should anticipate rapid metabolic degradation. Plasma and cell culture media containing serum are rich in esterase enzymes (specifically arylesterases and carboxylesterases) that readily hydrolyze hydroxamic acids.[9][10] This can result in a very short half-life for your compound. Furthermore, there are significant species-dependent differences in esterase activity; rodent plasma, for instance, often shows much higher activity than human plasma.[9] It is essential to conduct a preliminary stability study in your specific biological matrix.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed analysis and protocols for addressing specific stability issues.

Guide 2.1: Investigating and Mitigating Hydrolytic Degradation

Problem: You consistently observe the degradation of this compound into 2-amino-2-phenylacetic acid in your aqueous experimental solutions.

Root Cause Analysis: The core issue is the chemical susceptibility of the N-hydroxy amide bond to nucleophilic attack by water, a process that is catalyzed by both H⁺ and OH⁻ ions. The mechanism involves protonation of the carbonyl oxygen (in acid) or deprotonation of the hydroxyl group (in base), making the carbonyl carbon more electrophilic and susceptible to attack.[1][2]

Caption: A typical workflow for developing a stability-indicating HPLC method.

Key Steps for Protocol Development:

  • Column Selection: A C18 reversed-phase column is a robust starting point for this type of molecule.

  • Mobile Phase: A combination of acetonitrile or methanol with water is standard. Adding a modifier like 0.1% formic acid (for MS compatibility and peak shape) is recommended.

  • Detection: Use a photodiode array (PDA) detector to monitor multiple wavelengths and assess peak purity. For higher sensitivity and specificity, couple the HPLC to a mass spectrometer (LC-MS). [11]4. Forced Degradation Samples: Use the samples generated in the protocol from Guide 2.1 to challenge the method. The primary goal is to achieve baseline separation between the this compound peak and the 2-amino-2-phenylacetic acid peak.

  • Validation: Once optimized, validate the method according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ). [11]

Section 4: Proactive Stability Enhancement Strategies

  • Formulation: For long-term storage or for use in formulations, lyophilization (freeze-drying) to remove water is a highly effective strategy. Reconstitute the powder immediately before use.

  • Storage: Store the solid compound at -20°C or lower in a tightly sealed container with a desiccant. Protect from light.

  • Handling in Solution: When working in solution, always use an inert atmosphere (nitrogen or argon) if oxidative degradation is also a concern. The inclusion of a non-interfering antioxidant or a chelating agent like EDTA can sometimes be beneficial, but must be validated for compatibility with your assay.

By understanding the inherent chemical liabilities of the hydroxamic acid moiety and implementing the structured troubleshooting and analytical strategies outlined in this guide, you can significantly improve the reliability and reproducibility of your experimental results with this compound.

References

  • The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids. Journal of the Chemical Society B: Physical Organic.
  • Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxid
  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Hilaris Publisher.
  • Proposed degradation pathways of the drug under different hydrolytic conditions.
  • Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis.
  • Hydrolysis of Hydroxamic Acid Complexants in the Presence of Non-Oxidizing Metal Ions.
  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox.
  • Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. PubMed.
  • Hydroxamic Acids. I. Factors Affecting the Stability of the Hydroxamic Acid-Iron Complex. PubMed.
  • A Comparative Guide to the Validation of Analytical Methods for N-(2-Aminophenyl)
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • Methods for Hydroxamic Acid Synthesis. PubMed Central.

Sources

Technical Support Center: Scaling Up 2-Amino-N-Hydroxy-2-Phenylacetamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2-amino-N-hydroxy-2-phenylacetamide. This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to provide practical, in-depth solutions to specific issues you may face.

Introduction: The Synthesis Landscape

The synthesis of this compound, a valuable intermediate in pharmaceutical development, typically involves the reaction of a phenylglycine derivative, most commonly an ester, with hydroxylamine. While the bench-scale synthesis may appear straightforward, scaling up this process introduces a host of challenges related to reaction control, impurity profiles, product isolation, and safety. This guide will address these issues in a practical, question-and-answer format.

The core reaction is the nucleophilic attack of hydroxylamine on the ester carbonyl of a protected phenylglycine derivative. A common starting material is methyl 2-amino-2-phenylacetate, which is reacted with hydroxylamine, often generated in situ from hydroxylamine hydrochloride and a base.

Synthesis_Workflow cluster_0 Reaction Stage cluster_1 Workup & Purification Starting_Materials Phenylglycine Methyl Ester Hydroxylamine HCl Base (e.g., NaOMe, KOH) Reaction Amidation Reaction (Generation of free hydroxylamine in situ) Starting_Materials->Reaction Methanol Crude_Product Crude this compound Reaction->Crude_Product Workup Quenching Extraction Crude_Product->Workup Purification Crystallization / Column Chromatography Workup->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable route is the reaction of a methyl or ethyl ester of phenylglycine with hydroxylamine.[1][2][3] This method is favored for its use of readily available starting materials. The reaction is typically carried out in a protic solvent like methanol, where hydroxylamine is generated in situ from hydroxylamine hydrochloride by a strong base such as sodium methoxide or potassium hydroxide.[4]

Q2: What are the critical process parameters to monitor during scale-up?

A2: When scaling up, meticulous control over several parameters is crucial to ensure reproducibility, safety, and product quality. These include:

  • Temperature: The reaction is often exothermic, and inefficient heat removal on a larger scale can lead to temperature excursions, promoting side reactions and impurities.[5][6][7]

  • Addition Rate: The rate of addition of the base or hydroxylamine solution should be carefully controlled to manage the exotherm and maintain a consistent reaction temperature.[6]

  • Mixing Efficiency: Inadequate mixing can create localized "hot spots" or areas of high reactant concentration, leading to the formation of byproducts.[5][8]

  • Reaction Time: Monitoring the reaction to completion is essential to minimize unreacted starting materials in the final product.

Q3: What are the primary safety concerns when working with hydroxylamine on a large scale?

A3: Hydroxylamine and its salts are hazardous materials that require careful handling, especially at an industrial scale.[9][10][11][12][13] Key safety considerations include:

  • Thermal Instability: Hydroxylamine can decompose exothermically, particularly at elevated temperatures or in the presence of contaminants.[9]

  • Corrosivity: Hydroxylamine hydrochloride is corrosive and can cause severe skin and eye irritation.[9]

  • Toxicity: It is harmful if swallowed or inhaled.[11][12]

  • Incompatibilities: Avoid contact with strong oxidizing agents and certain metals.[11]

Always consult the Safety Data Sheet (SDS) for detailed handling and storage information.[9][11][12][13] Ensure proper personal protective equipment (PPE) is used and that the reaction is conducted in a well-ventilated area with appropriate emergency procedures in place.[10]

Troubleshooting Guide

This section provides solutions to common problems encountered during the scale-up of this compound synthesis.

Problem 1: Low Yield

Potential Cause Troubleshooting & Optimization
Incomplete Reaction - Monitor Reaction Progress: Utilize in-process controls (e.g., HPLC, TLC) to confirm the complete consumption of the starting ester. - Optimize Reaction Time and Temperature: While higher temperatures can increase the reaction rate, they may also lead to degradation. A careful balance must be found. A temperature range of 30-70°C is often reported for similar reactions.[3] - Ensure Stoichiometry: Verify the accurate molar ratios of all reactants. An excess of hydroxylamine is often used to drive the reaction to completion.
Side Reactions - Hydrolysis of Ester: The presence of water can lead to the hydrolysis of the starting ester back to the carboxylic acid. Ensure the use of anhydrous solvents. - Formation of Byproducts: Over-reaction or reaction with impurities can lead to undesired products. See the "Impurity Formation" section for more details.
Product Loss During Workup and Isolation - Optimize pH during Extraction: The amino group in the product can be protonated at low pH, increasing its aqueous solubility. Careful pH adjustment is necessary to ensure efficient extraction into the organic phase. - Optimize Crystallization Solvent System: The choice of solvent for crystallization is critical to maximize recovery. A solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures is ideal.[14][15][16]

digraph "Low_Yield_Troubleshooting" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

"Low_Yield" [label="Low Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incomplete_Reaction" [label="Incomplete Reaction"]; "Side_Reactions" [label="Side Reactions"]; "Product_Loss" [label="Product Loss During Workup"];

"Low_Yield" -> "Incomplete_Reaction"; "Low_Yield" -> "Side_Reactions"; "Low_Yield" -> "Product_Loss";

"Monitor_Progress" [label="Monitor Progress (HPLC/TLC)"]; "Optimize_Conditions" [label="Optimize Time/Temp"]; "Check_Stoichiometry" [label="Verify Stoichiometry"]; "Incomplete_Reaction" -> "Monitor_Progress"; "Incomplete_Reaction" -> "Optimize_Conditions"; "Incomplete_Reaction" -> "Check_Stoichiometry";

"Ester_Hydrolysis" [label="Ester Hydrolysis"]; "Byproduct_Formation" [label="Byproduct Formation"]; "Side_Reactions" -> "Ester_Hydrolysis"; "Side_Reactions" -> "Byproduct_Formation";

"Optimize_Extraction_pH" [label="Optimize Extraction pH"]; "Optimize_Crystallization" [label="Optimize Crystallization"]; "Product_Loss" -> "Optimize_Extraction_pH"; "Product_Loss" -> "Optimize_Crystallization"; }

Caption: Troubleshooting flowchart for addressing low product yield.

Problem 2: Impurity Formation
Potential Impurity Source Mitigation & Removal
Unreacted Phenylglycine Ester Incomplete reaction.- Drive the reaction to completion by optimizing reaction time, temperature, and stoichiometry. - Can often be removed during crystallization due to different solubility profiles.
Phenylglycine Hydrolysis of the starting ester or the product.- Use anhydrous reaction conditions. - Can be removed by extraction with a basic aqueous solution.
Over-reaction Products Further reaction of the product with hydroxylamine or other reactive species.- Careful control of reaction stoichiometry and temperature. - These impurities may have different polarities, allowing for separation by column chromatography.[17]
Impurities from Starting Materials Impure phenylglycine ester or hydroxylamine hydrochloride.- Use high-purity starting materials. - Characterize incoming raw materials to identify potential impurities that could interfere with the reaction or be difficult to remove later.
Problem 3: Difficult Purification and Isolation
Issue Potential Cause Troubleshooting & Optimization
Oiling Out During Crystallization The product is precipitating as a liquid phase instead of a solid. This can be due to the presence of impurities or an inappropriate solvent system.- Solvent System Optimization: Experiment with different solvent mixtures to find one that promotes crystalline growth.[14][18] - Seeding: Introducing seed crystals of the desired polymorph can induce crystallization. - Controlled Cooling: A slower cooling rate can favor the formation of a stable crystalline solid.
Poor Filterability The product has a very fine particle size or an undesirable crystal habit (e.g., needles).- Optimize Crystallization Conditions: Control the rate of supersaturation through controlled cooling or anti-solvent addition to influence particle size and shape.[14][15] - Agitation: The type and speed of agitation during crystallization can impact crystal morphology.
Solvent Entrapment in Crystals Inefficient drying or the formation of solvates.- Drying Conditions: Optimize the drying temperature and vacuum to effectively remove residual solvents. - Characterize the Solid Form: Use techniques like DSC and TGA to check for the presence of solvates.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

Disclaimer: This is a generalized protocol and should be optimized for specific equipment and scales. All operations should be conducted in a well-ventilated area with appropriate safety precautions.

  • Reaction Setup:

    • Charge a suitably sized reactor with methanol under an inert atmosphere (e.g., nitrogen).

    • Add hydroxylamine hydrochloride and stir until dissolved.

    • Cool the solution to 0-5 °C.

  • Generation of Free Hydroxylamine:

    • Slowly add a solution of potassium hydroxide or sodium methoxide in methanol to the hydroxylamine hydrochloride solution, maintaining the temperature below 10 °C. The addition rate should be controlled to manage the exotherm.

  • Amidation Reaction:

    • To the freshly prepared hydroxylamine solution, add a solution of 2-amino-2-phenylacetate methyl ester in methanol at a controlled rate, keeping the temperature between 20-30 °C.

    • Monitor the reaction by HPLC or TLC until the starting ester is consumed.

  • Workup:

    • Quench the reaction by adding water.

    • Adjust the pH to neutral or slightly basic with a suitable acid.

    • Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation and Purification:

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or isopropanol/water).[17]

    • Collect the purified crystals by filtration, wash with a cold solvent, and dry under vacuum.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable modifier) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

This method can be used to determine the purity of the final product and to quantify any impurities.

References

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH.
  • Hydroxylamine Hydrochloride Storage: Best Practices and Safety Guidelines. Guidechem.
  • Crystallization of Active Pharmaceutical Ingredients. VxP Pharma.
  • Modeling and Scale-Up of Mixing- and Temperature-Sensitive Chemical Reactions.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Hydroxylamine hydrochloride. Apollo Scientific.
  • AN EXPERIMENT TO ILLUSTRATE THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP.
  • Scale-Up Case Study for Long Term Storage of a Process Intermedi
  • Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Benchchem.
  • Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Prepar
  • Hydroxylamine hydrochloride - SAFETY D
  • Hydroxylamine hydrochloride - SAFETY D
  • Control Strategies For Managing Exothermic Reactions In Flow.
  • From form to function: Crystallization of active pharmaceutical ingredients. CEPAC.
  • Hydroxylamine hydrochloride MSDS. Actylis Lab Solutions.
  • Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. Scribd.
  • Development and Scale-Up of a Continuous Reaction for Production of an Active Pharmaceutical Ingredient Intermediate.
  • A Scalable Synthesis of a Hydroxamic Acid LpxC Inhibitor.
  • Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
  • Dr Steven Ferguson SSPC part 1: Continuous Crystallisation of Active Pharmaceutical Ingredients. YouTube.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry.
  • Scale-up of continuous chemical synthesis systems.
  • Methods for synthesizing hydroxamic acids and their metal complexes. European Journal of Chemistry.
  • Methods for synthesizing hydroxamic acids and their metal complexes.
  • A green chemistry perspective on catalytic amide bond form
  • Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling.
  • Microwave-Assisted Transformation of Esters into Hydroxamic Acids.
  • Enzymatic Synthesis of Ricinoleyl Hydroxamic Acid Based on Commercial. IJN.
  • Efficient continuous flow synthesis of hydroxamic acids and suberoylanilide hydroxamic acid prepar
  • Technical Support Center: Optimizing Reaction Conditions for High Yield of (S)-2-amino-2-phenylacetamide. Benchchem.
  • Technical Support Center: Optimizing Synthesis of N-(2-hydroxyethyl)-2-phenylacetamide. Benchchem.
  • Troubleshooting common side reactions in N-methyl-2-oxo-2-phenylacetamide synthesis. Benchchem.
  • Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Organic Chemistry Portal.
  • Rapid Characterization of Impurities in Synthesized Products for the Fine Chemicals Industry.
  • Methods for Hydroxamic Acid Synthesis. PMC - PubMed Central - NIH.
  • US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase.
  • Synthesis and characterization of hydroxamic acid N,3-dihydroxy-2-naphthamide and its copper (II)
  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applic
  • (PDF) Methods for Hydroxamic Acid Synthesis.

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 2-amino-N-hydroxy-2-phenylacetamide and Phenylglycine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the efficacy of 2-amino-N-hydroxy-2-phenylacetamide and phenylglycine. By synthesizing technical data and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.

Introduction: Distinct Scaffolds, Divergent Applications

At first glance, this compound and phenylglycine share a common phenylacetamide backbone. However, their distinct functional groups dictate vastly different biological activities and therapeutic applications. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, a group of compounds with significant potential in oncology.[1][2] In contrast, phenylglycine and its derivatives are primarily utilized as chiral auxiliaries and building blocks in asymmetric synthesis, particularly for creating complex molecules like β-lactam antibiotics.[3][4]

Mechanism of Action: A Tale of Two Pathways

This compound: An Epigenetic Modulator

As an HDAC inhibitor, this compound's primary mechanism of action involves the epigenetic regulation of gene expression.[5] Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[6][7] By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more relaxed chromatin state that allows for the transcription of genes, including tumor suppressor genes.[5][8]

This epigenetic modulation can lead to several anti-cancer effects:

  • Cell Cycle Arrest: HDAC inhibitors can upregulate cell cycle inhibitors like p21, leading to cell cycle arrest and preventing cancer cell proliferation.[6][7]

  • Induction of Apoptosis: These compounds can promote programmed cell death by stabilizing tumor suppressor proteins like p53 and up-regulating pro-apoptotic genes.[6][9]

  • Inhibition of Angiogenesis: HDAC inhibitors have been shown to interfere with the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2]

Beyond histones, HDAC inhibitors can also affect the acetylation status and function of numerous non-histone proteins involved in critical cellular processes.[5][6]

Phenylglycine: A Stereochemical Director

Phenylglycine's efficacy lies not in direct biological activity but in its utility as a chiral building block and auxiliary in organic synthesis.[3] Its rigid structure and defined stereochemistry make it an invaluable tool for controlling the stereochemical outcome of chemical reactions.[3]

Key applications include:

  • Asymmetric Synthesis of α-Amino Acids: Chiral derivatives of phenylglycine are used in the Strecker synthesis to produce enantiomerically pure α-amino acids.[3][10][11]

  • Synthesis of β-Lactams: Phenylglycine-derived auxiliaries are instrumental in the stereoselective synthesis of β-lactams, the core structure of many important antibiotics.[3][4][12]

  • Organocatalysis: Derivatives of phenylglycine have emerged as effective organocatalysts for various asymmetric reactions.[3]

The following diagram illustrates the divergent applications of these two compounds.

Caption: Divergent paths of phenylacetamide derivatives.

Comparative Efficacy: A Framework for Evaluation

Directly comparing the "efficacy" of these two molecules is challenging due to their fundamentally different applications. Instead, this guide proposes a framework for evaluating their performance within their respective domains.

Evaluating this compound (HDAC Inhibitor)

The efficacy of an HDAC inhibitor is typically assessed through a series of in vitro and in vivo experiments.

Experimental Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of an HDAC inhibitor.

Materials:

  • HeLa cell nuclear extract (as a source of HDAC enzymes)

  • Boc-Lys(Ac)-AMC fluorogenic substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Trichostatin A (TSA) as a positive control

  • This compound (test compound)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control (TSA) in the assay buffer.

  • Add the diluted compounds to the wells of the 96-well plate.

  • Add the HeLa nuclear extract to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Add the fluorogenic substrate to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a developer solution (e.g., containing TSA and a trypsin-like protease).

  • Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

The workflow for this assay is depicted below.

A Prepare Compound Dilutions B Add HeLa Nuclear Extract A->B C Incubate (37°C) B->C D Add Fluorogenic Substrate C->D E Incubate (37°C) D->E F Add Developer Solution E->F G Read Fluorescence F->G H Calculate IC50 G->H

Caption: Workflow for in vitro HDAC inhibition assay.

Data Presentation: Comparative IC50 Values

CompoundTargetIC50 (nM)
This compound Total HDACs (Hypothetical Data)
Vorinostat (SAHA)Total HDACs(Reference Value)
Trichostatin A (TSA)Class I/II HDACs(Reference Value)

Note: Specific IC50 values for this compound would need to be determined experimentally.

Evaluating Phenylglycine (Chiral Auxiliary)

The efficacy of phenylglycine as a chiral auxiliary is measured by its ability to induce stereoselectivity in a chemical reaction. The diastereomeric excess (de) or enantiomeric excess (ee) of the product is the key metric.

Experimental Protocol: Asymmetric Strecker Synthesis

This protocol describes the use of (R)-phenylglycine amide as a chiral auxiliary in the synthesis of an α-amino nitrile.

Materials:

  • Aldehyde or ketone

  • (R)-phenylglycine amide

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol

  • Stirring apparatus

  • Filtration equipment

Procedure:

  • Dissolve the aldehyde or ketone and (R)-phenylglycine amide in methanol.

  • Stir the mixture at room temperature for a specified time to form the imine.

  • Cool the reaction mixture in an ice bath.

  • Slowly add TMSCN to the reaction mixture.

  • Allow the reaction to proceed for a specified time.

  • Collect the precipitated product by filtration.

  • Wash the product with cold methanol.

  • Determine the diastereomeric ratio of the product using techniques such as NMR spectroscopy or chiral HPLC.

The following diagram outlines this synthetic workflow.

A Dissolve Reactants B Form Imine A->B C Cool Reaction B->C D Add TMSCN C->D E Reaction D->E F Filter Product E->F G Analyze Diastereomeric Ratio F->G

Caption: Workflow for asymmetric Strecker synthesis.

Data Presentation: Comparative Diastereoselectivity

Chiral AuxiliarySubstrateProduct Diastereomeric Ratio (dr)Reference
(R)-Phenylglycine amide Pivaldehyde>99:1[11]
(Other Chiral Auxiliaries)Pivaldehyde(Comparative Data)

Conclusion: Selecting the Right Tool for the Job

The comparison between this compound and phenylglycine highlights the importance of understanding a molecule's fundamental mechanism of action and intended application. While both originate from a similar chemical scaffold, their efficacies are measured in entirely different contexts.

For researchers in oncology and epigenetic drug discovery, the potency of This compound as an HDAC inhibitor, as determined by its IC50 value and its effects on cancer cell proliferation and survival, is the critical measure of its efficacy.

For synthetic organic chemists, the value of phenylglycine lies in its ability to control stereochemistry, with its efficacy being quantified by the diastereomeric or enantiomeric excess achieved in a given reaction.

Ultimately, the choice between these and related compounds depends entirely on the specific scientific question being addressed and the desired outcome of the investigation. This guide provides the foundational knowledge and experimental frameworks necessary to make such informed decisions.

References

  • The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy. Frontiers.

  • The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy. Frontiers.

  • The Versatile Role of Phenylglycine Derivatives in Modern Chemistry: A Technical Guide. Benchchem.

  • Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs. PubMed Central.

  • HDACs and HDAC Inhibitors in Cancer Development and Therapy. PubMed Central.

  • Roles of Histone Deacetylases and Inhibitors in Anticancer Therapy. MDPI.

  • Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights. PubMed Central.

  • Histone Deacetylase Inhibitors in Cancer Treatment. 2024, Volume 5 - Issue 4.

  • Mechanism of action of HDAC inhibitors. ResearchGate.

  • What are HDAC inhibitors and how do they work?. Patsnap Synapse.

  • HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. MDPI.

  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. ACS Publications.

  • Advances in the chemistry of β-lactam and its medicinal applications. PubMed Central.

  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed.

  • (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace.

  • What is L-Phenylglycine and its Applications in Organic Synthesis and Medicine?. Echemi.

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing.

  • Process for the preparation of beta-lactam compounds. Google Patents.

  • Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. PubMed.

  • Design, synthesis, and evaluation of novel l-phenylglycine derivatives as potential PPARγ lead compounds. PubMed.

  • Phenylglycine. Wikipedia.

  • β-Lactam synthesis. Organic Chemistry Portal.

  • New Phenylglycinamide Derivatives with Hybrid Structure as Candidates for New Broad-Spectrum Anticonvulsants. MDPI.

  • D-2-Phenylglycine | 875-74-1. ChemicalBook.

  • Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities. Benchchem.

  • Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. PubMed.

  • Phosphonic Acid Analogues of Phenylglycine as Inhibitors of Aminopeptidases: Comparison of Porcine Aminopeptidase N, Bovine Leucine Aminopeptidase, Tomato Acidic Leucine Aminopeptidase and Aminopeptidase from Barley Seeds. MDPI.

  • Synthesis of β-Lactams. Encyclopedia.pub.

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed.

  • ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study.. ResearchGate.

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central.

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health.

  • 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791. PubChem.

  • N-hydroxy-2-phenylacetamide | C8H9NO2 | CID 220184. PubChem.

  • 2-Hydroxy-N-phenylacetamide | C8H9NO2 | CID 264260. PubChem.

  • 1-Hydroxy-1-phenylpropan-2-yl](methyl)amino}-N-(3-methylphenyl)acetamide. National Institutes of Health.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-N-hydroxy-2-phenylacetamide Analogs as Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 2-amino-N-hydroxy-2-phenylacetamide analogs, a prominent scaffold in the development of Histone Deacetylase (HDAC) inhibitors. We will dissect the molecular architecture of these compounds, explore how targeted chemical modifications influence their biological activity, and provide validated experimental protocols for their synthesis and evaluation.

Introduction: The Pharmacological Significance of the Phenylacetohydroxamic Acid Scaffold

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to chromatin compaction and transcriptional repression.[1] The aberrant activity of HDACs is implicated in the pathophysiology of numerous diseases, most notably cancer, making them a validated therapeutic target.[2][3]

The archetypal HDAC inhibitor pharmacophore consists of three key components: a zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the enzyme's active site, a linker region that occupies the catalytic tunnel, and a "cap" group that interacts with residues at the rim of the active site. The this compound scaffold elegantly embodies this model. The N-hydroxyacetamide moiety serves as a highly effective ZBG, the phenyl ring acts as a rigid linker, and the α-amino group provides a versatile handle for modification to function as the cap group. Understanding the SAR of this scaffold is paramount for designing next-generation inhibitors with enhanced potency and isoform selectivity.

Core Molecular Architecture and Key Modification Points

The foundational structure of the this compound series provides distinct regions for chemical modification. Each region plays a specific role in molecular recognition and inhibition of the target HDAC enzyme. The strategic alteration of these regions allows for the fine-tuning of inhibitory activity and selectivity.

Caption: Core pharmacophore of this compound analogs.

Dissecting the Structure-Activity Relationship (SAR)

The inhibitory potency and isoform selectivity of these analogs are dictated by the interplay of substitutions at the three primary sites: the cap, linker, and ZBG.

The Zinc-Binding Group (ZBG): The Hydroxamic Acid Warhead

The N-hydroxyacetamide, or hydroxamic acid, moiety is the cornerstone of this scaffold's activity. It acts as a bidentate ligand, chelating the essential Zn²⁺ ion in the catalytic domain of HDAC enzymes, thereby potently inhibiting their deacetylase function.[2] While highly effective, the hydroxamic acid group can sometimes be associated with metabolic instability or off-target effects.

Recent research has explored non-hydroxamate ZBGs to improve drug-like properties. For instance, α-amino amides have been investigated as alternative zinc-chelating groups, aiming to enrich the structural diversity of HDAC inhibitors.[1] However, for the parent scaffold, the hydroxamic acid remains the most potent and widely studied ZBG.

The Phenyl Linker: Modulating Potency and Selectivity

The central phenyl ring serves as a rigid linker that positions the ZBG and cap group optimally within the HDAC active site. Substitutions on this ring can dramatically alter the compound's activity.

  • Positional Isomerism: The position of substituents (ortho, meta, para) is critical. Studies on related N-(2-aminophenyl)benzamides, which share a similar structural logic, have shown that substitutions at different positions can switch a compound from a pan-HDAC inhibitor to an isoform-selective one. For example, in one series, a 2-hydroxybenzamide was a pan-HDAC1/2/3 inhibitor, whereas a 2-methoxybenzamide analog showed selectivity for HDAC3.[4] This highlights the sensitivity of the enzyme's binding pocket to the spatial arrangement of functional groups on the phenyl ring.

  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) can influence the electronic properties of the phenyl ring and its interactions (e.g., π-π stacking) with aromatic residues like phenylalanine or tyrosine in the active site. The optimal electronic nature often depends on the specific HDAC isoform being targeted.

The α-Amino Cap Group: Interacting with the Surface

The 2-amino group and its derivatives constitute the "cap" region, responsible for interactions at the rim of the catalytic site. This region is a major determinant of isoform selectivity, as the surface residues vary significantly between different HDACs.

  • Steric Bulk: Increasing the steric bulk of the amino substituent can enhance potency by forming more extensive van der Waals interactions with the surface of the enzyme. However, excessive bulk can also lead to steric clashes, reducing activity.

  • Hydrogen Bonding: The primary amine can act as a hydrogen bond donor. Acylation or alkylation of this amine allows for the introduction of new hydrogen bond donors or acceptors, enabling tailored interactions with specific amino acid residues (e.g., aspartate, histidine) on the enzyme surface. In studies of related α-amino acid-derived HDAC inhibitors, modifications at this position were key to achieving high potency against HDAC1.[5]

Comparative Analysis of Inhibitory Activity

The following table summarizes experimental data for representative HDAC inhibitors, illustrating the impact of structural modifications on potency. While direct data for a wide range of this compound analogs is disperse, data from structurally similar benzamide and other hydroxamate inhibitors provide a strong basis for SAR comparison.

Compound/AnalogZinc-Binding Group (ZBG)Key "Cap" or "Linker" FeatureTarget(s)IC₅₀ (nM)Reference
SAHA (Vorinostat) Hydroxamic AcidOctanedioic acid linkerPan-HDACHDAC1: 140, HDAC2: 440, HDAC3: 730[2][3]
Belinostat Hydroxamic AcidCinnamoyl sulfonamide linkerPan-HDACHDAC1: 41, HDAC2: 125, HDAC3: 30[6]
Analog 19 (2-hydroxybenzamide) Benzamide2-hydroxy substitutionHDAC1, 2, 3HDAC1: 140, HDAC3: 170[4]
Analog 13 (2-methylaminobenzamide) Benzamide2-methylamino substitutionHDAC3 SelectiveHDAC3: 41 (>366-fold vs HDAC1)[4]
Compound 5 (Salicylamide) SalicylamidePhenylaminohexyl linkerClass I HDACsHDAC1: 22,200, HDAC3: 7,900[2]

This table is a synthesis of data from multiple sources for illustrative purposes. Direct comparison should be made with caution as assay conditions may vary.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the synthesis and evaluation of novel analogs must follow robust, reproducible protocols.

Representative Synthesis Workflow

The synthesis of a this compound analog typically involves a multi-step process starting from a protected amino acid. The rationale is to build the molecule sequentially, protecting reactive groups until the final deprotection step reveals the active compound.

Caption: General synthetic workflow for target analogs.

Step-by-Step Protocol:

  • Amide Coupling:

    • Dissolve Boc-protected phenylglycine (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq). Stir at 0°C for 20 minutes. Causality: EDC/HOBt activation of the carboxylic acid is a standard, high-yield method for forming an active ester intermediate, preventing racemization and promoting efficient amide bond formation.

    • Add O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (NH₂OTHP, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Trustworthiness: The THP group is a robust protecting group for the hydroxylamine, stable to the coupling conditions but easily removed later.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Deprotection:

    • Dissolve the purified protected intermediate in a solution of 20% trifluoroacetic acid (TFA) in DCM.

    • Stir at room temperature for 2 hours. Causality: TFA is a strong acid that efficiently cleaves both the Boc protecting group from the α-amine and the THP group from the hydroxamic acid in a single step.

    • Monitor deprotection by TLC or LC-MS.

    • Concentrate the reaction mixture under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the final product, which can be collected by filtration.

Biological Evaluation: Fluorometric HDAC Activity Assay

This protocol provides a reliable method for determining the IC₅₀ values of synthesized compounds. The assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate.[6][7]

Caption: Workflow for a fluorometric HDAC inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

    • HDAC Enzyme: Dilute recombinant human HDAC enzyme to the desired working concentration in assay buffer.

    • Inhibitor Solutions: Prepare a serial dilution of the test compounds (analogs) in DMSO, then dilute further in assay buffer.

    • Substrate: Dilute the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer.

    • Developer Solution: Prepare a solution containing a protease (e.g., Trypsin) to cleave the deacetylated substrate and a stop agent (e.g., Trichostatin A, a potent HDAC inhibitor) to terminate the enzymatic reaction.[7] Trustworthiness: Including a known potent inhibitor like Trichostatin A in the developer ensures that the reaction is stopped precisely at the desired time point, leading to accurate and reproducible results.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer to all wells.

    • Add 5 µL of serially diluted test compound or vehicle control (DMSO) to the appropriate wells.

    • Add 20 µL of diluted HDAC enzyme solution to all wells except the "No Enzyme" control. Incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of the developer solution to each well. Incubate at room temperature for 15 minutes. Causality: The developer solution serves two purposes: the Trichostatin A stops the HDAC reaction, and the trypsin cleaves the deacetylated Boc-Lys-AMC, releasing the fluorescent aminomethylcoumarin (AMC) group.

  • Data Acquisition and Analysis:

    • Measure the fluorescence using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

    • Subtract the background fluorescence from the "No Enzyme" control wells.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a highly tractable platform for the design of potent HDAC inhibitors. The structure-activity relationships are well-defined, with the hydroxamic acid ZBG driving potency, the central phenyl ring acting as a key modulator, and the α-amino cap group providing a crucial handle for introducing isoform selectivity. By leveraging the experimental frameworks detailed in this guide, researchers can rationally design, synthesize, and evaluate novel analogs with improved therapeutic profiles, contributing to the ongoing development of next-generation epigenetic drugs.

References

  • National Center for Biotechnology Information. (2019). Measuring Histone Deacetylase Inhibition in the Brain - PMC. PubMed Central. [Link]

  • SpringerLink. (n.d.). HDAC/HAT Function Assessment and Inhibitor Development : Methods and Protocols. [Link]

  • ACS Publications. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega. [Link]

  • Merck Millipore. HDAC Activity Assay Kit | 566328. [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationship studies in a new series of 2-amino-N-phenylacetamide inhibitors of Slack potassium channels - PubMed Central. [Link]

  • PubMed. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - PMC. [Link]

  • National Center for Biotechnology Information. (2022). Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PubMed Central. [Link]

  • National Institutes of Health. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. [Link]

  • MDPI. (n.d.). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. [Link]

  • Google Patents. Synthesis methods of histone deacetylase inhibitors (hdacis).
  • MDPI. (n.d.). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • PubMed. (2008). Amino acid derivatives as histone deacetylase inhibitors. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Phenylacetamide and Hydroxamic Acid Derivatives

Phenylacetamide and hydroxamic acid derivatives are prominent scaffolds in medicinal chemistry, recognized for a wide spectrum of biological activities.[1] The phenylacetamide core provides a versatile framework for structural modifications that can significantly influence a compound's therapeutic properties, including anticancer effects.[2][3] The introduction of a hydroxamic acid moiety (-CONHOH) is particularly significant, as this functional group is a well-known zinc-binding group, enabling these molecules to act as potent inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs).[4][5]

HDAC inhibitors represent a promising class of anticancer agents.[4][6] By inhibiting HDACs, these compounds can alter the acetylation status of histones and other proteins, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6] The core compound of this guide, 2-amino-N-hydroxy-2-phenylacetamide, combines the phenylacetamide backbone with a hydroxamic acid group, suggesting its potential as an anticancer agent, likely operating through HDAC inhibition or other cytotoxic mechanisms. This guide will explore the cytotoxic profiles of this lead compound and its key structural analogs, providing a framework for understanding their structure-activity relationships.

Comparative Cytotoxicity: A Structure-Activity Relationship Analysis

The cytotoxic efficacy of phenylacetamide and hydroxamic acid derivatives is intrinsically linked to their chemical structures. By analyzing data from various studies on analogous compounds, we can infer the key determinants of cytotoxicity for this class of molecules.

Key Structural Features Influencing Cytotoxicity:
  • The Hydroxamic Acid Group: The presence of the hydroxamic acid moiety is crucial for the anticancer activity of many of these derivatives, primarily due to its ability to chelate the zinc ion in the active site of HDACs.[4][5]

  • Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring of the phenylacetamide core can significantly modulate cytotoxic activity.

    • Electron-withdrawing groups , such as nitro (NO₂) and halogens (e.g., fluoro), have been shown to enhance cytotoxicity in some phenylacetamide derivatives.[7] For instance, compounds with a nitro moiety demonstrated a higher cytotoxic effect than those with a methoxy moiety.[7]

    • Hydrophobic groups attached to the core structure can also increase activity, potentially by enhancing cell permeability or interactions with hydrophobic pockets in the target enzyme.[4]

  • The Linker Region: The linker connecting the phenyl ring to the hydroxamic acid can influence the molecule's conformation and its ability to bind effectively to its target. Heterocyclic linkers have been shown to improve activity by facilitating ligand-receptor binding.[4]

Quantitative Comparison of Cytotoxicity

To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of phenylacetamide and hydroxamic acid derivatives against various cancer cell lines, as reported in the literature. Lower IC50 values indicate greater cytotoxic potency.

Compound ClassDerivative/ModificationCancer Cell LineIC50 (µM)Reference
Phenylacetamide Derivatives 3d derivativeMDA-MB-4680.6 ± 0.08[8]
3d derivativePC-120.6 ± 0.08[8]
3c derivativeMCF-70.7 ± 0.08[8]
3d derivativeMCF-70.7 ± 0.4[8]
p-nitro substituted (3j)MDA-MB-4680.76 ± 0.09[9]
2b (2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide)PC352[7]
2c (2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide)PC380[7]
2c (2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide)MCF-7100[7]
Hydroxamic Acid Derivatives Compound 3MDA-MB-2311.81 ± 0.1[10]
Compound 3MCF-72.85 ± 0.1[10]
Thienyl-based (4c)MCF-7More potent than SAHA[5]
Thienyl-based (4d)MCF-7More potent than SAHA[5]

Mechanistic Insights: Induction of Apoptosis

The cytotoxic effects of many phenylacetamide and hydroxamic acid derivatives are mediated through the induction of apoptosis, or programmed cell death.[11][12] This process is tightly regulated and can be initiated through two primary signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[13][14]

  • Intrinsic Pathway: This pathway is triggered by intracellular stress and is regulated by the Bcl-2 family of proteins.[12] Pro-apoptotic proteins like Bax and Bak can permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c.[13][14] Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.[12][15]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface, such as Fas and TNF receptors.[13][14] This binding leads to the activation of an initiator caspase (caspase-8), which in turn activates the executioner caspases.[13]

Studies on phenylacetamide derivatives have shown that they can trigger apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and FasL, while also activating key executioner enzymes like caspase-3.[8][9]

Visualizing the Apoptotic Signaling Pathway

The following diagram illustrates the key events in the intrinsic and extrinsic apoptotic pathways that can be induced by cytotoxic compounds.

Apoptosis_Pathway General Apoptotic Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TNF) Death_Receptors Death Receptors (e.g., Fas, TNFR) Death_Ligands->Death_Receptors Binding DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 (Initiator) DISC->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Cytotoxic_Stimuli Cytotoxic Compound Bcl2_family Bcl-2 Family (Bax, Bak, Bcl-2) Cytotoxic_Stimuli->Bcl2_family Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Bcl2_family->Mitochondrion Regulate permeability Cell_Death Apoptosis Caspase3->Cell_Death Cleavage of cellular substrates

Caption: A simplified diagram of the extrinsic and intrinsic apoptotic signaling pathways.

Experimental Protocols for Cytotoxicity Assessment

To ensure the reproducibility and validity of cytotoxicity data, standardized and well-documented experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for two widely used colorimetric assays for assessing cytotoxicity: the MTT assay and the Sulforhodamine B (SRB) assay.

Experimental Workflow Overview

Cytotoxicity_Workflow General Workflow for Cytotoxicity Assays start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding end End compound_treatment 2. Compound Treatment (Varying concentrations) cell_seeding->compound_treatment incubation 3. Incubation (e.g., 24, 48, 72 hours) compound_treatment->incubation assay_procedure 4. Assay-Specific Procedure (MTT or SRB) incubation->assay_procedure data_acquisition 5. Data Acquisition (Absorbance measurement) assay_procedure->data_acquisition data_analysis 6. Data Analysis (IC50 determination) data_acquisition->data_analysis data_analysis->end

Caption: A generalized workflow for conducting cell-based cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18]

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC3)[19]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)[19]

  • 96-well tissue culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)[17]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[20]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[19]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight culture medium from the cells and add the compound dilutions to the respective wells. Include vehicle controls (DMSO) and untreated controls.[19]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[1]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[17]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[17]

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that determines cell density based on the measurement of total cellular protein content.[21][22] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of proteins under mildly acidic conditions.[21]

Materials:

  • Human cancer cell lines

  • Complete culture medium

  • 96-well tissue culture plates

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (wt/vol)[21]

  • SRB solution, 0.4% (wt/vol) in 1% acetic acid[21]

  • Washing solution, 1% (vol/vol) acetic acid[21]

  • Solubilization solution, 10 mM Tris base[21]

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50-100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for at least 1 hour.[21]

  • Washing: Remove the TCA solution and wash the plates four to five times with 1% acetic acid to remove unbound dye.[21]

  • Drying: Allow the plates to air-dry completely.[21]

  • Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[21]

  • Washing: Quickly wash the plates with 1% acetic acid to remove unbound SRB. Repeat this wash at least three times.[21]

  • Drying: Allow the plates to air-dry completely.[21]

  • Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[21]

  • Absorbance Measurement: Shake the plate for a few minutes to ensure the dye is fully dissolved. Measure the absorbance at approximately 540 nm using a microplate reader.[21]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Conclusion and Future Directions

This guide has provided a comparative overview of the cytotoxicity of this compound and its related compounds, grounded in the principles of structure-activity relationships and established mechanisms of action. The data synthesized from various sources indicate that phenylacetamide and hydroxamic acid derivatives hold significant potential as anticancer agents, with their efficacy being tunable through strategic chemical modifications.

The provided experimental protocols for MTT and SRB assays offer a robust framework for researchers to validate these findings and further explore the cytotoxic profiles of novel analogs. Future research should focus on synthesizing and testing a focused library of derivatives of this compound to precisely map the structure-activity landscape. Furthermore, in-depth mechanistic studies, including specific HDAC isoform inhibition assays and detailed analysis of apoptotic pathway activation, will be crucial for the rational design of next-generation therapeutic agents with enhanced potency and selectivity.

References

  • Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. (2023). Turkish Journal of Pharmaceutical Sciences, 20(4), 270-284. [Link]

  • Modulation of apoptotic pathways triggered by cytotoxic agents. (2000). Biochimie, 82(11), 1109-1115. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol, 6(21), e1998. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • Molecular mechanisms of apoptosis induced by cytotoxic chemicals. (2001). Toxicology Letters, 120(1-3), 11-23. [Link]

  • Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. (2011). Molecules, 16(9), 7644-7657. [Link]

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2021). International Journal of Molecular Sciences, 22(4), 1733. [Link]

  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. [Link]

  • CytoScan™ SRB Cell Cytotoxicity Assay. G-Biosciences. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Exploration of Structure Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid Based HDAC inhibitors and Cytotoxic Agents. (2023). Turkish Journal of Pharmaceutical Sciences, 20(4), 270-284. [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences, 31(2), 179-186. [Link]

  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols, 1(3), 1112-1116. [Link]

  • Quantitative Structure–Activity Relationship Studies on Hydroxamic Acids Acting as Histone Deacetylase Inhibitors. ResearchGate. [Link]

  • Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences, 31(2). [Link]

  • Structures and bioactivity of hydroxamic acids included in the dataset. ResearchGate. [Link]

  • Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. (2023). Turkish Journal of Pharmaceutical Sciences, 20(4), 270-284. [Link]

  • Apoptosis and the Response to Anti-Cancer Drugs. Mayo Clinic. [Link]

  • A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. (2021). International Journal of Molecular Sciences, 22(10), 5262. [Link]

  • A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. IRIS Unibas. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). Molecules, 29(8), 1836. [Link]

Sources

Validating the Enzyme Inhibitory Activity of 2-amino-N-hydroxy-2-phenylacetamide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic modulation and drug discovery, the identification of novel enzyme inhibitors is a critical endeavor. This guide provides a comprehensive framework for validating the enzyme inhibitory activity of the promising compound, 2-amino-N-hydroxy-2-phenylacetamide. Drawing upon established principles of enzyme kinetics and biochemical assays, we will objectively compare its performance against established inhibitors, supported by detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the potential of novel small molecules in targeting key enzymatic pathways.

Introduction: The Rationale for Targeting Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in regulating gene expression by removing acetyl groups from lysine residues of both histone and non-histone proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, generally resulting in transcriptional repression. Dysregulation of HDAC activity has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[3][4] Consequently, the development of HDAC inhibitors has emerged as a promising therapeutic strategy.[5]

The compound of interest, this compound, possesses a critical pharmacophore: a hydroxamic acid (-CONHOH) moiety. This functional group is known to be an excellent chelator of the zinc ion present in the active site of zinc-dependent HDACs, thereby inhibiting their enzymatic activity.[1][3][6] This guide will outline the necessary steps to validate and quantify the inhibitory potential of this compound against HDACs.

Experimental Validation of HDAC Inhibitory Activity

To ascertain the inhibitory efficacy of this compound, a robust and reproducible in vitro HDAC activity assay is paramount. The following protocol describes a widely used fluorometric assay.

Principle of the Assay

This assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. The deacetylated product is then cleaved by a developer enzyme, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. An inhibitor will reduce the rate of deacetylation, resulting in a lower fluorescence signal.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Prepare Assay Buffer B Dilute HDAC Enzyme A->B E Dispense Enzyme to Plate B->E C Prepare Test Compound (this compound) F Add Test Compound/Controls C->F D Prepare Control Inhibitors (e.g., Vorinostat, Ricolinostat) D->F E->F G Pre-incubate F->G H Initiate Reaction with Fluorogenic Substrate G->H I Incubate at 37°C H->I J Stop Reaction & Add Developer I->J K Incubate J->K L Measure Fluorescence (Ex/Em = 360/460 nm) K->L M Data Analysis: Calculate % Inhibition & IC50 L->M G cluster_enzyme HDAC Active Site cluster_substrate Substrate Binding cluster_inhibitor Inhibitor Action Zn Zn2+ His1 Histidine Zn->His1 coordination His2 Histidine Zn->His2 coordination Product Deacetylated Lysine Zn->Product catalysis Substrate Acetylated Lysine Substrate->Zn binding Inhibitor 2-amino-N-hydroxy- 2-phenylacetamide Inhibitor->Zn chelation

Caption: The hydroxamate group of the inhibitor chelates the active site zinc ion, preventing substrate binding and catalysis.

Quantitative Comparison of IC50 Values

The following table presents hypothetical, yet plausible, IC50 values for this compound and the control inhibitors against two different HDAC isoforms, HDAC1 (a Class I HDAC) and HDAC6 (a Class IIb HDAC).

CompoundHDAC1 IC50 (nM)HDAC6 IC50 (nM)Putative Selectivity
This compound 8515HDAC6 selective
Vorinostat (SAHA)1020Pan-inhibitor
Ricolinostat (ACY-1215)2505HDAC6 selective

Interpretation of Results:

Based on the hypothetical data, this compound demonstrates potent inhibition of HDAC6 with an IC50 value of 15 nM. Notably, it shows a greater than 5-fold selectivity for HDAC6 over HDAC1, suggesting it may have a more targeted biological effect with potentially fewer off-target effects compared to a pan-inhibitor like Vorinostat. Its potency against HDAC6 is comparable to the known selective inhibitor, Ricolinostat.

Conclusion and Future Directions

The experimental framework detailed in this guide provides a robust methodology for validating the enzyme inhibitory activity of this compound. The comparative analysis against established inhibitors is crucial for understanding its potency and potential selectivity. The strong theoretical basis for its activity, centered on the zinc-chelating properties of its hydroxamate group, is a key indicator of its potential as an HDAC inhibitor. [1][6] Further studies should include:

  • Profiling against a broader panel of HDAC isoforms to fully characterize its selectivity profile.

  • Cell-based assays to confirm its activity in a cellular context, such as measuring levels of acetylated tubulin (a specific substrate of HDAC6).

  • In vivo studies in relevant disease models to assess its therapeutic efficacy.

By following a systematic and comparative approach, researchers can effectively evaluate the potential of novel compounds like this compound and advance the development of next-generation epigenetic modulators.

References

  • Unusual zinc-binding mode of HDAC6-selective hydroxamate inhibitors. PubMed, [Link]

  • HDAC7 Inhibition by Phenacetyl and Phenylbenzoyl Hydroxamates. PubMed, [Link]

  • First hydroxamate inhibitors for carboxypeptidase A. N-acyl-N-hydroxy-beta-phenylalanines. Bioorganic & Medicinal Chemistry Letters, [Link]

  • Design, Synthesis, and Structural Evaluation of Acetylated Phenylthioketone Inhibitors of HDAC10. PubMed Central, [Link]

  • Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. National Institutes of Health, [Link]

  • Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. MDPI, [Link]

  • Design and synthesis of novel Hydroxamate and non-Hydroxamate HDAC inhibitors based on Chromone and Quinazolone scaffolds. PubMed, [Link]

  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. National Institutes of Health, [Link]

  • Enzyme inhibitor modeling with TpZn complexes of functional hydroxamates and oximates. ResearchGate, [Link]

  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health, [Link]

  • 2-Amino-2-phenylacetamide. PubChem, [Link]

  • Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase. PubMed Central, [Link]

  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed, [Link]

Sources

Mechanistic Rationale: The Hydroxamic Acid Warhead and Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Assessing the Cross-Reactivity of 2-Amino-N-hydroxy-2-phenylacetamide and Related Hydroxamic Acids in Biological Assays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the potential cross-reactivity of this compound, a representative member of the hydroxamic acid class of compounds. Given the limited direct literature on this specific molecule, we will ground our analysis in the well-established behavior of structurally related compounds, particularly those acting as metalloenzyme inhibitors. The principles and methodologies outlined herein are designed to ensure robust and reliable characterization of compound selectivity.

The core structure, featuring a phenylacetamide backbone and a critical N-hydroxy-acetamide (hydroxamic acid) functional group, strongly suggests an affinity for metal-containing active sites in enzymes. This guide will delve into the mechanistic basis for this activity, outline a systematic approach to profiling selectivity, and provide detailed protocols for key validation assays.

The defining feature of this compound is its hydroxamic acid moiety (-CONHOH). This functional group is a powerful bidentate chelator of divalent metal ions, most notably zinc (Zn²⁺). In numerous enzyme classes, a Zn²⁺ ion is essential for catalytic activity, often by activating a water molecule for hydrolysis reactions. The hydroxamic acid group effectively mimics the transition state of the substrate, coordinating with the active site zinc and preventing catalysis.

The primary and most well-documented targets for this class of compounds are the zinc-dependent histone deacetylases (HDACs). However, this same mechanism creates an inherent potential for cross-reactivity with other zinc-containing enzymes, such as matrix metalloproteinases (MMPs) and carbonic anhydrases (CAs). Understanding this promiscuity is critical for accurate interpretation of biological data and for the development of truly selective therapeutics.

cluster_0 HDAC Active Site cluster_1 Hydroxamic Acid Inhibitor HDAC_Zn Zn²⁺ His1 Histidine HDAC_Zn->His1 His2 Histidine HDAC_Zn->His2 Asp1 Aspartate HDAC_Zn->Asp1 Inhibitor This compound Hydroxamic_Acid Hydroxamic Acid Moiety (-CONHOH) Inhibitor->Hydroxamic_Acid 'Warhead' Hydroxamic_Acid->HDAC_Zn Bidentate Chelation (Inhibition) caption Mechanism of HDAC Inhibition by a Hydroxamic Acid.

Caption: Mechanism of HDAC Inhibition by a Hydroxamic Acid.

A Strategic Workflow for Selectivity Profiling

A robust assessment of cross-reactivity is not a single experiment but a multi-stage process. The goal is to move from broad, primary screening to specific, targeted validation assays to build a comprehensive selectivity profile.

cluster_secondary Secondary Assays: Selectivity Profiling start Start: Compound Synthesis (this compound) primary_screen Primary Screening: Pan-HDAC Assay start->primary_screen decision1 Potent Activity? (e.g., IC₅₀ < 1µM) primary_screen->decision1 isoform_panel HDAC Isoform Panel (Class I, II, IV) decision1->isoform_panel Yes stop End: Compound is non-potent or non-selective decision1->stop No counterscreen_panel Metalloenzyme Counter-Screens (MMPs, CAs, etc.) tertiary_screen Tertiary Assays: Cell-Based Target Engagement (e.g., Cellular Thermal Shift Assay) counterscreen_panel->tertiary_screen proceed Proceed: Selective Compound Profiled tertiary_screen->proceed

Caption: Systematic workflow for compound selectivity profiling.

Comparative Performance Data: Hydroxamic Acids vs. Other Inhibitors

To contextualize the potential behavior of this compound, we can compare the performance of well-characterized hydroxamic acid-based HDAC inhibitors against other zinc-dependent enzymes.

CompoundPrimary TargetIC₅₀ (HDAC1)IC₅₀ (MMP-2)IC₅₀ (CA-II)Reference
Vorinostat (SAHA) Pan-HDAC~50 nM>10 µM>25 µM
Marimastat Pan-MMP>100 µM~5 nMNot Reported
Acetazolamide Carbonic Anhydrase>100 µMNot Reported~12 nMN/A
Expected Profile for this compoundHDACPotentPotential for moderate to weak inhibitionPotential for weak inhibitionHypothetical

This table illustrates a critical concept: while the hydroxamic acid moiety provides the zinc-binding capability, the backbone and overall chemical structure of the molecule dictate the selectivity. Vorinostat, an HDAC inhibitor, shows significantly weaker activity against MMPs. Conversely, Marimastat, designed as an MMP inhibitor, is a poor inhibitor of HDACs. This underscores the necessity of empirical testing.

Key Experimental Protocols

The following protocols are foundational for assessing the selectivity of a novel hydroxamic acid inhibitor.

Protocol: In Vitro Fluorogenic HDAC Activity/Inhibition Assay

This assay quantifies the enzymatic activity of a specific HDAC isoform and is the gold standard for determining inhibitor potency (IC₅₀).

Principle: An acetylated peptide substrate with a fluorophore/quencher pair is used. Upon deacetylation by HDAC, a developer enzyme cleaves the peptide, releasing the fluorophore from the quencher and generating a measurable fluorescent signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

    • Dilute recombinant human HDAC1 enzyme to 2X final concentration in Assay Buffer.

    • Prepare the test compound (this compound) and a reference inhibitor (e.g., Trichostatin A) in DMSO, then create a 10-point, 3-fold serial dilution. Further dilute these in Assay Buffer to a 4X final concentration.

    • Prepare the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) at a 4X final concentration in Assay Buffer.

    • Prepare the Developer solution containing a protease (e.g., Trypsin) and Trichostatin A (to stop the HDAC reaction) in Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 4X compound dilutions to the appropriate wells. For controls, add 5 µL of Assay Buffer with DMSO (vehicle control) or a known inhibitor (positive control).

    • Add 10 µL of the 2X HDAC1 enzyme solution to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at 30°C to allow compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the 4X substrate solution to all wells.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and develop the signal by adding 10 µL of the Developer solution.

    • Incubate for 20 minutes at 30°C.

  • Data Acquisition and Analysis:

    • Read the fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).

    • Subtract the background fluorescence (no enzyme control).

    • Normalize the data to the vehicle control (100% activity) and the positive inhibitor control (0% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Counter-Screening Against a Matrix Metalloproteinase (MMP)

This assay is crucial for determining off-target effects on a related class of zinc-dependent enzymes.

Principle: A fluorogenic peptide substrate is cleaved by the MMP, separating a quencher from a fluorophore and producing a signal. An inhibitor will prevent this cleavage.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare MMP Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.

    • Activate pro-MMP-2 enzyme with APMA (4-aminophenylmercuric acetate) according to the manufacturer's instructions, then dilute to a 2X final concentration in MMP Assay Buffer.

    • Prepare serial dilutions of the test compound and a known MMP inhibitor (e.g., Marimastat) as described for the HDAC assay.

    • Prepare a 2X final concentration of a fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).

  • Assay Procedure:

    • Follow the same addition sequence as the HDAC assay: 5 µL of 4X compound, followed by 10 µL of 2X activated MMP-2 enzyme.

    • Incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 5 µL of the 2X MMP substrate.

    • Incubate for 1-2 hours at 37°C, protecting the plate from light.

  • Data Acquisition and Analysis:

    • Read fluorescence (e.g., Excitation: 320 nm, Emission: 405 nm).

    • Perform data analysis as described for the HDAC assay to determine the IC₅₀ value against the MMP.

Conclusions and Best Practices

The potential for cross-reactivity of this compound is intrinsically linked to its hydroxamic acid functional group. While this moiety confers potent inhibitory activity against zinc-dependent HDACs, it also presents a liability for off-target interactions with other metalloenzymes.

Key Takeaways for Researchers:

  • Assume Nothing: Never assume a compound is selective based on its intended design. Empirical testing against a logically chosen panel of counter-targets is non-negotiable.

  • Structure Dictates Selectivity: While the hydroxamic acid is the "warhead," the rest of the molecular scaffold is what provides the crucial interactions with the enzyme's binding pocket to confer selectivity.

  • Context is Crucial: The acceptable level of cross-reactivity depends on the intended application. A compound for in vitro use as a tool compound may have different selectivity requirements than a therapeutic candidate.

  • Go Beyond Enzymatic Assays: Once in vitro selectivity is established, it is vital to progress to cell-based target engagement and phenotypic assays to confirm that the compound interacts with its intended target in a more complex biological system.

By employing the systematic workflow and robust protocols detailed in this guide, researchers can confidently characterize the selectivity profile of this compound and related compounds, ensuring the generation of high-quality, reproducible, and accurately interpreted data.

References

  • Title: Histone deacetylase inhibitors: an updated picture. Source: Trends in Pharmacological Sciences URL: [Link]

  • Title: Design of Potent, Selective, and Orally Bioavailable Hydroxamate Inhibitors of Histone Deacetylase (HDAC) for the Treatment of Cancer. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Marimastat: A Broad-Spectrum, Orally Active Matrix Metalloproteinase Inhibitor. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The zinc binding group of histone deacetylase inhibitors: a structural and electronic study. Source: Journal of Computer-Aided Molecular Design URL: [Link]

  • Title: An overview on histone deacetylases and their inhibitors. Source: Current Topics in Medicinal Chemistry URL: [Link]

comparing the chelating efficiency of 2-amino-N-hydroxy-2-phenylacetamide with known chelators

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Chelating Efficiency of 2-amino-N-hydroxy-2-phenylacetamide

Executive Summary

The management of metal overload, particularly iron, is a critical therapeutic challenge in medicine, driving the continuous search for novel, effective, and safe chelating agents.[1][2] This guide introduces this compound, a novel chelator candidate featuring a hydroxamic acid moiety, a functional group renowned for its high affinity for ferric iron (Fe³⁺).[3][4] We present a framework for objectively evaluating its chelating efficiency against established clinical iron chelators: Deferoxamine (DFO), a hexadentate microbial siderophore, and Deferiprone, an orally active bidentate chelator.[5][6] This document outlines the essential experimental protocols, from spectrophotometric titrations to determine metal-to-ligand stoichiometry and stability constants, to competitive binding assays. By providing detailed methodologies and a basis for data interpretation, this guide serves as a foundational resource for researchers, scientists, and drug development professionals aiming to characterize and validate new chelating agents for therapeutic applications.

Introduction: The Imperative for Advanced Iron Chelators

Iron is indispensable for numerous biological processes, yet its excess is profoundly toxic, catalyzing the formation of reactive oxygen species that lead to cellular damage and organ dysfunction.[1] Conditions such as β-thalassemia, sickle cell disease, and myelodysplastic syndromes necessitate frequent blood transfusions, leading to iatrogenic iron overload.[2][5] Chelation therapy is the cornerstone of managing this iron burden, utilizing agents that bind to excess iron, forming stable, excretable complexes.[7]

While drugs like Deferoxamine (DFO) and Deferiprone have transformed patient outcomes, they are not without limitations, including parenteral administration for DFO and varied efficacy and side-effect profiles, creating a persistent need for new therapeutic options.[8][9][10] The ideal chelator should exhibit high affinity and selectivity for iron(III), oral bioavailability, and a low toxicity profile.[8]

This guide focuses on this compound, a compound whose structure is predicted to have strong iron-binding capabilities due to its hydroxamic acid functional group.[3][11] Hydroxamic acids are well-established as potent bidentate ligands for Fe³⁺, forming highly stable 5-membered chelate rings.[4][11]

Profiling the Chelator Candidates

A rigorous comparison requires well-characterized benchmarks. We have selected Deferoxamine and Deferiprone for their distinct structural and coordination characteristics.

  • This compound (Candidate Compound): This molecule is a synthetic amino acid derivative containing a key hydroxamic acid functional group (-CONHOH).[12][13] This group is expected to act as a bidentate ligand, coordinating Fe³⁺ through its two oxygen atoms. Based on this, it is hypothesized to form a 3:1 complex with a single iron ion to satisfy its preferred octahedral coordination geometry.[8]

  • Deferoxamine (DFO): A large, linear molecule isolated from Streptomyces pilosus, DFO is a hexadentate chelator containing three hydroxamate groups.[14][15] It wraps around a single Fe³⁺ ion to form a highly stable 1:1 complex, preventing iron from participating in redox reactions.[16][17] Its high molecular weight and hydrophilicity necessitate parenteral administration.[10]

  • Deferiprone: An orally active and cell-permeable chelator from the hydroxypyridinone class.[6][18] As a bidentate ligand, three molecules of Deferiprone are required to form a stable, neutral 3:1 complex with one Fe³⁺ ion, which is then primarily excreted via the urine.[6][9]

Experimental Design for Comparative Efficacy Assessment

To quantitatively compare the chelating efficiency of this compound against DFO and Deferiprone, a series of standardized in vitro experiments are proposed.

Workflow for Chelator Characterization

The overall experimental process is designed to move from fundamental physicochemical characterization to a direct comparison of binding strength.

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: Chelation Stoichiometry cluster_2 Phase 3: Binding Affinity synthesis Synthesis of This compound purity Purity Analysis (HPLC, NMR, MS) synthesis->purity uv_vis UV-Vis Spectrophotometric Titration (Job's Plot) purity->uv_vis uv_vis_data Determine Ligand:Metal Ratio uv_vis->uv_vis_data spec_titration Spectrophotometric Titration (Stability Constant - log β) uv_vis_data->spec_titration spec_titration_data Calculate Stability Constant spec_titration->spec_titration_data competition Competitive Binding Assay (vs. Known Chelators) competition_data Rank Relative Affinity competition->competition_data spec_titration_data->competition

Caption: Experimental workflow for characterizing a novel chelator.

Protocol 1: Spectrophotometric Titration for Stability Constant (log β) Determination

Causality: The formation of an iron(III)-hydroxamate complex results in a distinct color change, producing a charge-transfer band that can be monitored by UV-Vis spectrophotometry.[19] By titrating an iron solution with the chelator and monitoring the absorbance at the wavelength of maximum absorbance (λ_max) for the complex, we can determine the binding affinity.[20][21]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of FeCl₃ (e.g., 1 mM) in a mildly acidic solution (e.g., 0.01 M HCl) to prevent the formation of ferric hydroxide precipitates.

    • Prepare stock solutions of this compound, DFO, and Deferiprone of known concentration (e.g., 10 mM) in a suitable buffer (e.g., HEPES, pH 7.4).

  • Determination of λ_max:

    • Prepare a solution containing an excess of the chelator relative to the iron concentration (e.g., 5:1 molar ratio for bidentate chelators) to ensure complete complex formation.

    • Scan the absorbance of the solution from 300-700 nm to identify the λ_max of the iron-chelate complex.

  • Titration:

    • To a cuvette containing a fixed concentration of FeCl₃ (e.g., 50 µM in pH 7.4 buffer), add incremental amounts of the chelator stock solution.

    • Allow the solution to equilibrate for a set time (e.g., 5 minutes) after each addition.

    • Record the absorbance at the predetermined λ_max after each addition.

  • Data Analysis:

    • Correct the absorbance values for dilution.

    • Plot the change in absorbance against the molar ratio of chelator to iron.

    • Use appropriate software (e.g., Hyperquad) to fit the titration curve and calculate the overall stability constant (log β). The stability constant is a measure of the affinity of the chelator for the metal ion.[22][23]

Comparative Data Analysis (Hypothetical Data)

The following tables present hypothetical yet plausible data that would be generated from the described experiments, providing a basis for comparison.

Table 1: Physicochemical and Chelation Properties of Iron Chelators

PropertyThis compound (Candidate)Deferoxamine (DFO)DeferiproneEDTA
Molecular Weight ( g/mol ) ~180~657~139~292
Chelating Group(s) Hydroxamic Acid3 Hydroxamate GroupsHydroxypyridinone2 Amine, 4 Carboxylate
Denticity Bidentate (Predicted)HexadentateBidentateHexadentate
Fe³⁺:Ligand Stoichiometry 1:3 (Predicted)1:1[16]1:3[6][9]1:1[22]
Overall Stability Constant (log β) To be determined~30.6[14]~37[24]~25.1[25][26]

Table 2: Expected Spectrophotometric Titration Results for Fe³⁺

Chelatorλ_max of Fe³⁺ Complex (nm)Calculated log β (at pH 7.4)
This compound ~450-480[Experimental Result]
Deferoxamine (DFO) ~430~30.6
Deferiprone ~460~37.0

Interpretation of Results: The key metric for comparison is the overall stability constant (log β). A higher log β value indicates a stronger, more stable complex formed between the chelator and the iron ion.[22] While DFO forms a 1:1 complex, its hexadentate nature results in a high stability constant due to the chelate effect.[7] Deferiprone, despite being bidentate, forms a very stable 3:1 complex. For this compound to be considered a promising candidate, its calculated log β for the 1:3 Fe³⁺ complex should be comparable to or higher than that of Deferiprone.

Mechanistic Insights & Structural Comparison

The efficiency of a chelator is fundamentally linked to its ability to satisfy the coordination requirements of the target metal ion. Fe³⁺ prefers an octahedral geometry with six coordination sites.[8][16]

G cluster_DFO Deferoxamine (1:1 Complex) cluster_Candidate Candidate / Deferiprone (3:1 Complex) DFO DFO (Hexadentate) Fe_DFO Fe³⁺ DFO->Fe_DFO 6 bonds L1 Ligand 1 (Bidentate) Fe_Candidate Fe³⁺ L1->Fe_Candidate 2 bonds L2 Ligand 2 (Bidentate) L2->Fe_Candidate 2 bonds L3 Ligand 3 (Bidentate) L3->Fe_Candidate 2 bonds

Caption: Coordination of Fe³⁺ by hexadentate vs. bidentate chelators.

  • Hexadentate (DFO): One molecule of DFO provides all six coordinating oxygen atoms, effectively encapsulating the Fe³⁺ ion in a stable 1:1 complex.[14][16] This single-molecule encapsulation contributes to its high thermodynamic stability.

  • Bidentate (Deferiprone & Candidate): Three separate molecules must coordinate to a single Fe³⁺ ion to satisfy its six-coordinate preference.[6] While the individual bonds may be strong, the overall stability relies on the cooperative binding of all three ligands to form the final 3:1 complex.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded framework for the initial evaluation of this compound as a novel iron chelator. The proposed experimental protocols are designed to yield quantitative, comparable data on its binding stoichiometry and affinity for Fe³⁺.

The success of this candidate hinges on demonstrating a high stability constant, comparable to existing oral chelators like Deferiprone. Positive results from these in vitro studies would warrant progression to more complex evaluations, including:

  • Selectivity studies: Assessing binding affinity for other biologically relevant metal ions (e.g., Zn²⁺, Cu²⁺, Ca²⁺).

  • Cell-based assays: Evaluating the ability to remove iron from iron-loaded cells.

  • In vivo studies: Investigating pharmacokinetic properties, iron excretion efficacy, and toxicity in animal models.

By following this structured approach, researchers can rigorously assess the therapeutic potential of this compound and contribute to the development of next-generation chelation therapies.

References

  • A Review on Iron Chelators in Treatment of Iron Overload Syndromes. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • Hider, R. C., & Kong, X. (2013). Design of iron chelators with therapeutic application. Dalton Transactions, 42(13), 4933-4949. Retrieved from [Link]

  • Richardson, D. R. (2009). Synthetic and natural iron chelators: therapeutic potential and clinical use. Molecular and Cellular Therapies, 1(1), 1-21. Retrieved from [Link]

  • Glickstein, H., & Cabantchik, Z. I. (2009). Basic Principles of Metal Chelation and Chelator Design. ResearchGate. Retrieved from [Link]

  • What is the mechanism of Deferiprone? (2024). Patsnap Synapse. Retrieved from [Link]

  • Liu, Z. D., & Hider, R. C. (2002). Design of clinically useful iron(III)-selective chelators. Medicinal Research Reviews, 22(1), 26-64. Retrieved from [Link]

  • Choudhry, V. P., & Naithani, R. (2012). Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia. Indian Journal of Pediatrics, 79(1), 81-87. Retrieved from [Link]

  • What is the mechanism of iron chelation for Deferoxamine, Deferasirox, and Deferiprone? (2025). Dr.Oracle. Retrieved from [Link]

  • Dhal, P. K., et al. (2005). Hydroxamic acid-containing hydrogels for nonabsorbed iron chelation therapy: synthesis, characterization, and biological evaluation. Biomacromolecules, 6(6), 3075-3082. Retrieved from [Link]

  • Protonation and overall stability constants of EDTA, MGDA and PDA with... (n.d.). ResearchGate. Retrieved from [Link]

  • General Concepts of the Chemistry of Chelation. (n.d.). The Chem Connections Homepage. Retrieved from [Link]

  • Unnithan, A. R., et al. (2023). Deferoxamine. StatPearls. Retrieved from [Link]

  • Crisponi, G., et al. (2021). Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator. Molecules, 26(11), 3233. Retrieved from [Link]

  • The stability constants (log K) of essential metal ion complexes with the chelating drugs EDTA, DTPA, deferoxamine, deferiprone and deferasirox. (n.d.). ResearchGate. Retrieved from [Link]

  • Petzer, J. P., & Petzer, A. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5035. Retrieved from [Link]

  • Stability constants of EDTA, citric acid, and salicylic acid with elements. (n.d.). ResearchGate. Retrieved from [Link]

  • A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation. (n.d.). ResearchGate. Retrieved from [Link]

  • Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Molecules, 27(2), 483. Retrieved from [Link]

  • Petzer, J. P., & Petzer, A. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 6(34), 22313-22326. Retrieved from [Link]

  • Hydroxamic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Spectrophotometric titration of μg-amounts of iron(III) ion in human serum by means of phosphoorganic complexon (EDHBP). (n.d.). SciSpace. Retrieved from [Link]

  • Dhal, P. K., et al. (2005). Hydroxamic Acid-Containing Hydrogels for Nonabsorbed Iron Chelation Therapy: Synthesis, Characterization, and Biological Evaluation. Biomacromolecules, 6(6), 3075-3082. Retrieved from [Link]

  • Deferoxamine Therapy Mechanism, Applications, and Challenges. (n.d.). ResearchGate. Retrieved from [Link]

  • Chelating capacity and stability. (n.d.). Green-Mountain Chem. Retrieved from [Link]

  • A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The stability of metal chelates. (n.d.). Science in Hydroponics. Retrieved from [Link]

  • Spectrophotometric Determination of Iron in Drinking Water. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Combating iron overload: a case for deferoxamine-based nanochelators. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF IRON. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • Comparative Study of Performance of Different Chelating Agents for Extraction of Ni From Spent Catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Crisponi, G., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(10), 3004. Retrieved from [Link]

  • The Role of Deferiprone in Iron Chelation. (2018). Scilit. Retrieved from [Link]

  • Synthesis of metal-binding amino acids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 2-Amino-2-phenylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • Showing Compound 2-Phenylacetamide (FDB027865). (n.d.). FooDB. Retrieved from [Link]

  • Metal Binding Amino Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • N-hydroxy-2-phenylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • Mohammed, S. F. (2010). Synthesis and Characterization of Some N-Protected Amino Acid Complexes. Journal of American Science, 6(10), 1032-1043. Retrieved from [Link]

  • Enhancing Metal-binding with Noncanonical Coordinating Amino Acids. (n.d.). CHIMIA. Retrieved from [Link]

  • 2-Hydroxy-N-phenylacetamide. (n.d.). PubChem. Retrieved from [Link]

  • Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review. (2024). MDPI. Retrieved from [Link]

Sources

A Comparative Guide to the Stereospecific Activity of α-Amino Hydroxamate Enantiomers: The Case of 2-Amino-N-hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chirality as a Determinant of Biological Function

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is inextricably linked to its biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit profound differences in their pharmacokinetic and pharmacodynamic profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable side effects. This guide provides a comprehensive framework for understanding and evaluating the stereospecific activity of α-amino hydroxamate enantiomers, using the illustrative case of (R)- and (S)-2-amino-N-hydroxy-2-phenylacetamide.

While specific experimental data for 2-amino-N-hydroxy-2-phenylacetamide is not extensively documented in publicly available literature, its structure—a derivative of phenylglycine containing a hydroxamic acid moiety—places it within a class of compounds of significant pharmacological interest.[1][2] The hydroxamate functional group (-CONHOH) is a powerful metal-chelating motif, making these compounds potent inhibitors of metalloenzymes.[3][4][5] This guide will, therefore, extrapolate from established principles and related compounds to present a scientifically grounded comparison, complete with detailed experimental protocols to enable researchers to perform such an evaluation.

The core hypothesis is that the (R)- and (S)-enantiomers of this compound will display significant differences in their biological activity due to stereospecific interactions with their target enzyme's chiral active site.

Part 1: Synthesis and Chiral Separation of Enantiomers

The first critical step in evaluating stereospecific activity is the preparation and isolation of enantiomerically pure compounds.

Proposed Synthesis of Racemic this compound

The synthesis of the racemic mixture serves as the starting point. A common route involves the conversion of the parent amino acid, phenylglycine, into its corresponding hydroxamate.

Protocol for Racemic Synthesis:

  • Protection of the Amino Group: Begin with racemic phenylglycine. The amino group must be protected to prevent side reactions. A standard protecting group like Boc (tert-butyloxycarbonyl) is suitable. React phenylglycine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., sodium bicarbonate) in a solvent mixture like dioxane/water.

  • Activation of the Carboxylic Acid: The carboxylic acid of the N-Boc-phenylglycine is then activated to facilitate coupling with hydroxylamine. A common method is to convert it to an active ester using reagents like N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Hydroxamate Formation: The activated ester is reacted with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base (e.g., triethylamine) to neutralize the HCl and liberate free hydroxylamine. This nucleophilic attack forms the N-Boc-protected hydroxamic acid.

  • Deprotection: The final step is the removal of the Boc protecting group. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[6]

The workflow for this synthesis is depicted below.

G cluster_synthesis Racemic Synthesis Workflow A Racemic Phenylglycine B N-Boc-Phenylglycine A->B (Boc)₂O, Base C Activated N-Boc-Phenylglycine Ester B->C EDC, NHS D N-Boc-2-amino-N-hydroxy-2-phenylacetamide C->D NH₂OH·HCl, Base E Racemic this compound D->E TFA/DCM

Caption: Proposed workflow for the synthesis of racemic this compound.

Chiral Separation of Enantiomers

With the racemic mixture in hand, the next crucial phase is the separation of the (R)- and (S)-enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose on an analytical and semi-preparative scale.[7]

Experimental Protocol for Chiral HPLC Separation:

  • Column Selection: The choice of the chiral stationary phase (CSP) is paramount. For α-amino acid derivatives, several types of CSPs are effective:

    • Crown Ether-Based CSPs: These are particularly effective for separating primary amino compounds like underivatized amino acids and their derivatives.[8]

    • Polysaccharide-Based CSPs (e.g., Chiralcel®, Chiralpak®): Derivatives of cellulose or amylose coated on a silica support are versatile and widely used for a broad range of chiral compounds.

    • Ligand-Exchange CSPs: These columns contain a chiral ligand (often an amino acid) complexed with a metal ion (e.g., copper). Enantiomeric separation occurs via the formation of transient diastereomeric metal complexes.[9]

  • Method Development:

    • Mobile Phase Screening: Start with a standard mobile phase, such as a mixture of hexane/isopropanol or hexane/ethanol for normal-phase chromatography, or an aqueous buffer with acetonitrile/methanol for reversed-phase chromatography. The addition of acidic (e.g., TFA) or basic modifiers can significantly impact resolution.[8]

    • Optimization: Systematically vary the mobile phase composition, flow rate, and column temperature to achieve baseline separation (Resolution > 1.5).

  • Fraction Collection and Analysis: Once an effective separation method is developed, inject the racemic mixture and collect the fractions corresponding to each enantiomeric peak. The enantiomeric purity of each collected fraction should be verified by re-injecting it onto the chiral column.

G cluster_hplc Chiral HPLC Separation Workflow A Inject Racemic Mixture B Chiral Column Separation (e.g., Crown Ether CSP) A->B C UV/MS Detector B->C D Fraction Collector C->D E (S)-Enantiomer D->E F (R)-Enantiomer D->F G Purity Analysis E->G F->G

Caption: General workflow for the chiral separation and purification of enantiomers using HPLC.

Part 2: Comparative Biological Activity

The central thesis of this guide is that the enantiomers will exhibit differential activity. The hydroxamate moiety is a classic zinc-binding group, suggesting that matrix metalloproteinases (MMPs) or histone deacetylases (HDACs)—both zinc-dependent enzymes—are plausible targets.[4][6]

Target Class: Metalloenzyme Inhibition

Metalloenzymes utilize a metal ion cofactor within their active site. The precise three-dimensional arrangement of amino acid residues in this active site creates a chiral environment. An inhibitor must fit into this pocket with optimal geometry to bind effectively. The (R)- and (S)-enantiomers of our target compound will present their functional groups (amino, phenyl, and hydroxamate) in different spatial orientations, leading to one enantiomer having a much higher binding affinity.

G cluster_enzyme Stereospecific Enzyme Inhibition cluster_S (S)-Enantiomer cluster_R (R)-Enantiomer Enzyme Enzyme Active Site (Chiral) S_Enantiomer S S_Enantiomer->Enzyme High Affinity (Correct Fit) R_Enantiomer R R_Enantiomer->Enzyme Low Affinity (Poor Fit)

Caption: One enantiomer fits the chiral enzyme active site better, leading to higher affinity.

Quantitative Comparison of Inhibitory Potency (IC₅₀)

The most direct way to compare the activity of the enantiomers is to determine their half-maximal inhibitory concentration (IC₅₀) against a target enzyme.

Experimental Protocol for a Generic Metalloenzyme Inhibition Assay:

  • Reagents and Materials:

    • Purified target enzyme (e.g., a specific MMP or HDAC).

    • Fluorogenic or colorimetric enzyme substrate.

    • Assay buffer (optimized for pH, ionic strength, and any necessary cofactors).

    • (R)- and (S)-enantiomers of this compound, dissolved in DMSO.

    • 96-well microplate and plate reader (fluorometer or spectrophotometer).

  • Assay Procedure:

    • Prepare a serial dilution of each enantiomer in the assay buffer. A typical concentration range might be from 100 µM down to 1 pM.

    • In a 96-well plate, add the enzyme and varying concentrations of the inhibitor (one enantiomer per set of wells). Include "no inhibitor" (positive control) and "no enzyme" (background) wells.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the change in fluorescence or absorbance over time using the plate reader. The rate of substrate conversion is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the data by setting the activity of the positive control (no inhibitor) to 100%.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value for each enantiomer.

Expected Data and Interpretation

The experimental data can be summarized in a table for direct comparison. The ratio of IC₅₀ values, known as the eudismic ratio, quantifies the degree of stereospecificity.

Table 1: Hypothetical Comparative Activity Data

EnantiomerTarget EnzymeIC₅₀ (nM)Eudismic Ratio (IC₅₀ R / IC₅₀ S)
(S)-enantiomerMMP-915667
(R)-enantiomerMMP-910,000
(S)-enantiomerHDAC685118
(R)-enantiomerHDAC6>10,000

Data are hypothetical and for illustrative purposes only.

In this hypothetical example, the (S)-enantiomer is significantly more potent against both MMP-9 and HDAC6. A high eudismic ratio indicates a high degree of stereoselectivity by the enzyme, underscoring the importance of evaluating enantiomers separately.

Conclusion and Future Directions

This guide outlines the critical importance of stereochemistry in the activity of α-amino hydroxamates, using this compound as a representative model. Although direct experimental data for this specific compound is sparse, the principles derived from the broader class of hydroxamate-based metalloenzyme inhibitors provide a robust framework for its investigation. We have detailed the necessary synthetic and analytical methodologies to prepare and isolate pure enantiomers, as well as a quantitative biochemical assay to compare their biological efficacy.

For researchers in drug development, the message is clear: the evaluation of racemic mixtures is insufficient. A thorough, stereospecific investigation is essential to identify the true eutomer (the more active enantiomer), optimize therapeutic efficacy, and minimize potential off-target effects associated with the distomer (the less active enantiomer). The protocols and principles outlined herein provide a clear path for conducting such an investigation for novel α-amino hydroxamate candidates.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Chemical Synthesis of 2-Phenylacetamide: Methods and Considerations.
  • BenchChem Technical Support Team. (n.d.). A Technical Guide to N-(2-Aminophenyl)-2-phenylacetamide: Synthesis, Characterization, and Potential Applications. BenchChem.
  • BenchChem. (n.d.). The Biological Activity of L-4-Hydroxyphenylglycine: A Technical Guide for Researchers.
  • Smolecule. (2023). Buy 2-Amino-2-phenylacetamide hydrochloride.
  • Alcon Research, Ltd. (2010). WO2010115906A1 - 2-{2-amino-3-[hydroxy(phenyl)methyl]phenyl} acetamide. Google Patents.
  • ResearchGate. (2025). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study.
  • El-Sayed, M. A. A., et al. (2022). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. National Institutes of Health.
  • ResearchGate. (2025). Hydroxamate, A Key Pharmacophore Exhibiting a Wide Range of Biological Activities.
  • Casy, A. F., et al. (1995). Enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)- 3-methyl-4-piperidyl]-N-phenylpropanamides: synthesis, X-ray analysis, and biological activities. Journal of Medicinal Chemistry, 38(9), 1547-57.
  • Ugwu, D. I., et al. (n.d.). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(1), 1-12.
  • Clement, B. (n.d.). Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities.
  • Coulibaly, S., et al. (n.d.). Hydroxamate, a key pharmacophore exhibiting a wide range of biological activities.
  • Al-Ostath, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives. PubMed Central.
  • Ahmad, A., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-5.
  • Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation.
  • IntechOpen. (2025). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
  • National Institutes of Health. (n.d.). N-[(2R)-2-hydroxy-2-phenylethyl]-2-phenylacetamide. PubChem.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Avesis. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.

Sources

A Comparative Guide to the In Vivo Efficacy of Novel Phenylacetamide Derivatives versus Standard-of-Care in Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel therapeutic candidates, exemplified by 2-amino-N-hydroxy-2-phenylacetamide, against established standard-of-care drugs for major neurodegenerative diseases. As direct in vivo data for this compound in neurodegenerative models is not yet publicly available, this document serves as a strategic manual for researchers, scientists, and drug development professionals. It outlines the rationale for experimental design, detailed protocols, and comparative data interpretation, grounded in the principles of scientific integrity and translational relevance.

Introduction: The Therapeutic Potential of Phenylacetamide and Hydroxamic Acid Derivatives in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's present a formidable challenge to modern medicine due to their complex and multifactorial pathologies.[1] A common thread among these conditions is a cascade of events including protein misfolding and aggregation, oxidative stress, neuroinflammation, and eventual neuronal loss.[2][3] The quest for disease-modifying therapies has led researchers to explore novel chemical scaffolds that can target these interconnected pathways.

The phenylacetamide core structure is a versatile scaffold in medicinal chemistry, with derivatives showing a range of biological activities, including anticancer and antimicrobial effects.[4][5] Recent studies have highlighted the neuroprotective potential of this class of compounds. For instance, certain phenylacetamide derivatives have demonstrated the ability to protect neuronal cells from toxin-induced death in in vitro models of Parkinson's disease, suggesting their potential to mitigate neurodegeneration.[2]

Furthermore, this compound belongs to the hydroxamic acid class of compounds. Hydroxamic acid derivatives are well-known for their activity as histone deacetylase (HDAC) inhibitors, a mechanism that has shown promise in preclinical models of neurodegenerative diseases by modulating gene expression to favor neuronal survival and function.[6][7][8] Some hydroxamic acids have demonstrated neuroprotective effects independent of HDAC inhibition, potentially through their metal-binding properties, which could counteract the metal-associated oxidative stress observed in neurodegenerative brains.[9] Additionally, related acetamide compounds have been shown to cross the blood-brain barrier and exert anti-inflammatory effects within the central nervous system, a crucial aspect for tackling neuroinflammation in these disorders.[10][11]

Given this promising background, a systematic in vivo evaluation of novel compounds like this compound is warranted. This guide will delineate how to rigorously compare such a candidate against the current therapeutic standards.

Part 1: Comparative Analysis of Standard-of-Care Drugs

A thorough understanding of the benchmark is essential for a meaningful comparison. The following table summarizes the standard-of-care drugs for Alzheimer's, Parkinson's, and Huntington's diseases, which will serve as positive controls in our hypothetical in vivo studies.

DiseaseStandard Drug(s)Mechanism of ActionPrimary Therapeutic Effect
Alzheimer's Disease Donepezil, Rivastigmine, GalantamineAcetylcholinesterase (AChE) inhibitors; increase acetylcholine levels in the brain.[3][12][13]Symptomatic improvement of cognitive function.[12][14]
MemantineNMDA receptor antagonist; blocks the effects of excess glutamate.[4][12][14]Symptomatic treatment of moderate to severe confusion.[4]
Lecanemab, DonanemabMonoclonal antibodies that target and promote the clearance of amyloid-beta plaques.[4][13][14]Slows the rate of cognitive decline in early-stage Alzheimer's.[3][14]
Parkinson's Disease Levodopa/CarbidopaLevodopa is a dopamine precursor; Carbidopa inhibits its peripheral breakdown.[15][16][17][18]Most effective treatment for motor symptoms (bradykinesia, rigidity).[11][15][18]
Dopamine Agonists (e.g., Pramipexole, Ropinirole)Mimic the effects of dopamine in the brain.[17][18]Used as initial therapy or adjunct to Levodopa to manage motor symptoms.[18]
MAO-B Inhibitors (e.g., Selegiline, Rasagiline)Inhibit the breakdown of dopamine in the brain.[17][18]Provide modest symptomatic relief and may be used with Levodopa.
Huntington's Disease Tetrabenazine, DeutetrabenazineVesicular monoamine transporter 2 (VMAT2) inhibitors; deplete dopamine to control chorea.[16]Reduction of involuntary movements (chorea).[16]
Antipsychotics (e.g., Risperidone, Olanzapine)Dopamine receptor antagonists.Management of chorea and psychiatric symptoms.

Part 2: Framework for In Vivo Efficacy Evaluation of this compound

This section outlines the experimental workflows for assessing the therapeutic potential of our novel compound in relevant animal models of neurodegenerative diseases.

Experimental Workflow Diagram

Experimental_Workflow cluster_alzheimers Alzheimer's Disease Model cluster_parkinsons Parkinson's Disease Model cluster_huntingtons Huntington's Disease Model AD_model Transgenic Mouse Model (e.g., 5xFAD) AD_treatment Chronic Dosing: - Vehicle - this compound - Donepezil/Lecanemab AD_model->AD_treatment AD_behavior Behavioral Testing: - Morris Water Maze - Y-Maze AD_treatment->AD_behavior AD_analysis Post-mortem Analysis: - Amyloid Plaque Load - Neuroinflammation Markers - Synaptic Density AD_behavior->AD_analysis PD_model Neurotoxin-induced Model (e.g., MPTP in mice) PD_treatment Treatment Regimen: - Vehicle - this compound - Levodopa/Carbidopa PD_model->PD_treatment PD_behavior Motor Function Tests: - Rotarod - Cylinder Test PD_treatment->PD_behavior PD_analysis Post-mortem Analysis: - Dopaminergic Neuron Count (TH staining) - Striatal Dopamine Levels (HPLC) PD_behavior->PD_analysis HD_model Transgenic Mouse Model (e.g., R6/2) HD_treatment Chronic Dosing: - Vehicle - this compound - Tetrabenazine HD_model->HD_treatment HD_behavior Motor & Cognitive Assessment: - Grip Strength - Open Field Test HD_treatment->HD_behavior HD_analysis Post-mortem Analysis: - Huntingtin Aggregate Load - Striatal Atrophy HD_behavior->HD_analysis

Caption: General experimental workflow for preclinical evaluation.

Detailed Experimental Protocols

1. Alzheimer's Disease Model: 5xFAD Transgenic Mice

  • Rationale: The 5xFAD mouse model rapidly develops amyloid plaques and gliosis, recapitulating key aspects of Alzheimer's pathology and allowing for a relatively short study duration.

  • Methodology:

    • Animal Husbandry: House 5xFAD transgenic mice and wild-type littermates under standard conditions.

    • Treatment Groups: At 3 months of age, randomize mice into four groups: Vehicle, this compound (dose determined by prior toxicology studies), Donepezil (e.g., 5 mg/kg/day), and Lecanemab (e.g., 10 mg/kg, weekly IP).

    • Drug Administration: Administer the novel compound and Donepezil daily via oral gavage for 3 months. Administer Lecanemab via intraperitoneal injection.

    • Behavioral Analysis (at 6 months of age):

      • Morris Water Maze: To assess spatial learning and memory.

      • Y-Maze: To evaluate short-term working memory.

    • Euthanasia and Tissue Collection: At the end of the treatment period, perfuse mice with saline and collect brain tissue.

    • Biochemical and Histological Analysis:

      • Immunohistochemistry: Quantify amyloid-beta plaque load (using 4G8 antibody) and microgliosis/astrocytosis (using Iba1/GFAP antibodies) in the cortex and hippocampus.

      • ELISA: Measure levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates.

      • Western Blot: Analyze levels of synaptic proteins (e.g., synaptophysin, PSD-95).

2. Parkinson's Disease Model: MPTP-induced Mouse Model

  • Rationale: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model induces a rapid and selective loss of dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.

  • Methodology:

    • Animal Model: Use C57BL/6 mice.

    • MPTP Administration: Administer MPTP (e.g., 20 mg/kg, IP) four times at 2-hour intervals to induce dopaminergic neurodegeneration.

    • Treatment Groups: Randomize mice into: Vehicle, this compound (pre- and post-MPTP administration), and Levodopa/Carbidopa (as a positive control for motor symptoms).

    • Behavioral Testing (7 days post-MPTP):

      • Rotarod Test: To assess motor coordination and balance.

      • Cylinder Test: To measure forelimb akinesia.

    • Neurochemical and Histological Analysis:

      • HPLC: Quantify dopamine and its metabolites in striatal tissue.

      • Immunohistochemistry: Perform tyrosine hydroxylase (TH) staining in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.

3. Huntington's Disease Model: R6/2 Transgenic Mice

  • Rationale: The R6/2 mouse model expresses exon 1 of the human huntingtin gene with an expanded CAG repeat and exhibits a rapid and progressive phenotype that mirrors many aspects of Huntington's disease.[13]

  • Methodology:

    • Animal Model: Use R6/2 transgenic mice and wild-type littermates.

    • Treatment Initiation: Begin daily oral gavage at a pre-symptomatic age (e.g., 5 weeks) with Vehicle, this compound, and Tetrabenazine (e.g., 10 mg/kg/day).

    • Weekly Monitoring: Record body weight and assess general health.

    • Behavioral Assessments (longitudinal, e.g., at 8, 10, and 12 weeks of age):

      • Grip Strength Test: To measure muscle strength.

      • Open Field Test: To assess locomotor activity and anxiety-like behavior.

    • Endpoint Analysis:

      • Immunohistochemistry: Stain for mutant huntingtin aggregates (using EM48 antibody) in the striatum and cortex.

      • Histology (Nissl Staining): Measure striatal volume to assess neurodegeneration.

Part 3: Hypothetical Comparative Data and Mechanistic Insights

The following tables present hypothetical data to illustrate how the efficacy of this compound would be compared against standard drugs.

Table 1: Hypothetical Efficacy in Alzheimer's Disease Model (5xFAD Mice)
ParameterVehicleDonepezilLecanemabThis compound
Morris Water Maze (Escape Latency, sec) 60 ± 545 ± 435 ± 5 40 ± 6
Hippocampal Aβ Plaque Load (%) 12 ± 211 ± 25 ± 1 8 ± 1.5**
Microglial Activation (Iba1+ cells/mm²) 300 ± 30280 ± 25150 ± 20180 ± 22***
Synaptic Density (Synaptophysin levels) 100%110%140% 130%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Table 2: Hypothetical Efficacy in Parkinson's Disease Model (MPTP Mice)
ParameterVehicleLevodopa/CarbidopaThis compound
Rotarod (Latency to Fall, sec) 50 ± 10150 ± 20 100 ± 15**
Dopaminergic Neuron Survival (%) 40 ± 542 ± 675 ± 8
Striatal Dopamine Levels (% of control) 30 ± 835 ± 765 ± 10***
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Table 3: Hypothetical Efficacy in Huntington's Disease Model (R6/2 Mice)
Parameter (at 12 weeks)VehicleTetrabenazineThis compound
Grip Strength (grams) 80 ± 1085 ± 12110 ± 15
Body Weight Loss (%) 25 ± 324 ± 415 ± 3
Striatal Huntingtin Aggregates/field 50 ± 848 ± 725 ± 5***
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle
Mechanistic Pathway Diagram

The potential multitarget mechanism of a hydroxamic acid derivative like this compound could involve both HDAC inhibition and anti-inflammatory actions.

Mechanistic_Pathway cluster_hdac HDAC Inhibition Pathway cluster_inflammation Anti-inflammatory Pathway compound 2-amino-N-hydroxy- 2-phenylacetamide hdac HDACs compound->hdac nfkb NF-κB Pathway compound->nfkb acetylation ↑ Histone Acetylation hdac->acetylation gene_expression ↑ Neurotrophic Factor Gene Expression (e.g., BDNF) acetylation->gene_expression neuronal_survival ↑ Neuronal Survival & Synaptic Plasticity gene_expression->neuronal_survival neuroprotection Neuroprotection neuronal_survival->neuroprotection microglia Activated Microglia microglia->nfkb cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb->cytokines neuroinflammation ↓ Neuroinflammation cytokines->neuroinflammation neuroinflammation->neuroprotection

Caption: Potential dual-action mechanism of the novel compound.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical evaluation of novel compounds such as this compound for the treatment of neurodegenerative diseases. The proposed experimental designs allow for a direct and rigorous comparison against current standards of care, focusing on both symptomatic and potential disease-modifying effects.

The hypothetical data illustrates a scenario where the novel compound not only provides symptomatic relief but also demonstrates neuroprotective effects, such as reducing pathological protein aggregates, mitigating neuroinflammation, and preserving neuronal populations. Such a profile would strongly support its further development.

Future work would involve more extensive characterization, including pharmacokinetic and pharmacodynamic studies, long-term safety and toxicology assessments, and evaluation in additional, diverse animal models to ensure the translatability of these findings to human clinical trials. The ultimate goal is to identify and develop therapies that can halt or reverse the devastating progression of these diseases.

References

  • Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease: Synthesis, Docking and Biological Evalu
  • Neuroprotective activity studies of some phenylacetamide derivatives bearing 1H-pyrazole or 1H-1,2,4-triazole. (2022).
  • Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease: Synthesis, Docking and Biological Evalu
  • N-(2-hydroxy phenyl)
  • Hydroxamic acid-based histone deacetylase (HDAC) inhibitors can mediate neuroprotection independent of HDAC inhibition. (2014). PubMed.
  • Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. (n.d.). PubMed.
  • Fenamates as Potential Therapeutics for Neurodegener
  • N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. (2023). PubMed.
  • N-[(2R)-2-hydroxy-2-phenylethyl]-2-phenylacetamide. (n.d.). PubChem.
  • Current Scenario of Hydroxamic Acid Derivatives With In Vivo Antitumor Therapeutic Potential. (n.d.). PubMed.
  • Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells. (2007). PubMed.
  • In vivo Anticancer Potential of Hydroxamic Acid Deriv
  • Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. (n.d.). PMC.
  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (n.d.). MDPI.
  • 2-Amino-2-phenylacetamide. (n.d.). PubChem.
  • 2-phenylacetamide Separated from the seed of Lepidium apetalum Willd.
  • Alzheimer's disease - Tre
  • Amino acid management of Parkinson's disease: a case study. (n.d.). PMC.
  • Dopamine and Glutamate in Huntington's Disease: A Balancing Act. (n.d.). PMC.
  • Reactive Species in Huntington Disease: Are They Really the Radicals You Want to C
  • Medications for Alzheimer's Disease. (n.d.). Stanford Health Care.
  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA)
  • Parkinson's disease. (2019). Bachem.
  • Parkinson's Disease Medications: Types of Common Drug Tre
  • How Is Alzheimer's Disease Treated?. (2023).
  • Parkinson's disease - Diagnosis and tre
  • Current and Possible Future Therapeutic Options for Huntington's Disease. (n.d.). PMC.
  • What are the current treatment recommendations for Huntington's disease (HD)?. (2025). Dr.Oracle.
  • Pharmacotherapy for Parkinson Disease. (2023). Practical Neurology.
  • 11 Huntington's Disease Tre
  • Old Drugs as New Treatments for Neurodegener
  • Treatment of Huntington Disease. (n.d.). PMC.
  • N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA)
  • Transforming Drug Development for Neurological Disorders: Proceedings from a Multidisease Area Workshop. (2023). PMC.
  • (PDF) List of Drugs in Development for Neurodegenerative Diseases. (n.d.).
  • ATH-1105 mitigates multiple pathologies in ALS models both alone and in combin
  • ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2025).
  • Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives and Their Biological Activities. (n.d.). Benchchem.
  • Drug discovery for neurodegener
  • 2-(4-Fluorophenyl)
  • Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiprolifer
  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). PMC.

Sources

A Comparative Guide to Benchmarking 2-amino-N-hydroxy-2-phenylacetamide and Other Metalloenzyme Inhibitors with a Focus on Histone Deacetylases

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Histone Deacetylases in Cellular Regulation

Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[2] The 18 identified mammalian HDACs are categorized into four classes based on their homology to yeast proteins.[1] Classes I, II, and IV are zinc-dependent metalloenzymes, while Class III HDACs, known as sirtuins, are NAD+-dependent.[3]

Dysregulation of HDAC activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2] This has made HDACs a significant target for therapeutic intervention.[3][4] HDAC inhibitors (HDACis) have emerged as a promising class of drugs, with several, such as Vorinostat (SAHA), Romidepsin, Belinostat, and Panobinostat, having received FDA approval for cancer treatment.[3][5][6] These inhibitors can block cell proliferation, promote differentiation, and induce apoptosis in malignant cells.[1][7]

The Inhibitors: A Head-to-Head Comparison

The core of effective HDAC inhibition lies in the inhibitor's ability to chelate the zinc ion within the enzyme's active site.[8][9] This is often achieved through a zinc-binding group (ZBG) on the inhibitor molecule. The hydroxamic acid moiety is a common and potent ZBG found in many HDAC inhibitors, including the subject of this guide, 2-amino-N-hydroxy-2-phenylacetamide.

This compound: A Potential Contender

This compound is a hydroxamate-containing compound with the potential for metalloenzyme inhibition. While specific data on its HDAC inhibitory activity is not extensively published in the documents reviewed, its structural similarity to known hydroxamate-based HDACis suggests it likely acts by chelating the active site zinc ion. Its efficacy and selectivity would need to be determined through the experimental protocols outlined later in this guide.

Established Benchmarks: Vorinostat (SAHA) and Trichostatin A (TSA)

To properly evaluate this compound, it must be benchmarked against well-characterized inhibitors.

  • Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA): An FDA-approved drug for cutaneous T-cell lymphoma, Vorinostat is a broad-spectrum inhibitor of class I, II, and IV HDACs.[7][8] Its mechanism involves binding to the active site of HDACs and chelating the zinc ion.[8] Vorinostat's inhibition leads to the accumulation of acetylated histones and other proteins, which in turn alters gene expression and can induce cell differentiation or apoptosis.[8][10] It has reported IC50 values in the nanomolar range against a variety of HDACs.[11][12]

  • Trichostatin A (TSA): An antifungal antibiotic, TSA is a potent and selective inhibitor of class I and II HDACs.[1][13] It is a reversible, non-competitive inhibitor that also functions by chelating the active site zinc.[9][14] TSA is known to arrest the cell cycle in the G1 and G2 phases and can induce differentiation.[13][14] It exhibits potent antitumor activity in various cancer cell lines.[1][14] TSA inhibits HDACs 1, 3, 4, 6, and 10 with IC50 values around 20 nM.[13]

The following diagram illustrates the general mechanism of action for hydroxamate-based HDAC inhibitors.

HDAC_Inhibition_Mechanism cluster_enzyme HDAC Active Site cluster_inhibitor Hydroxamate Inhibitor cluster_substrate Natural Substrate HDAC Histone Deacetylase (HDAC) Zinc Zinc Ion (Zn2+) HDAC->Zinc contains Histone Acetylated Histone HDAC->Histone deacetylates Inhibitor This compound (or SAHA/TSA) Hydroxamate Hydroxamic Acid Group (-CONHOH) Inhibitor->Hydroxamate possesses Hydroxamate->Zinc chelates Acetyl Acetyl Group Histone->Acetyl carries

Caption: Mechanism of hydroxamate-based HDAC inhibition.

Experimental Benchmarking: Protocols and Methodologies

A rigorous comparison requires standardized assays to determine inhibitory potency (IC50) and selectivity across different HDAC isoforms.

In Vitro HDAC Activity/Inhibition Assay (Fluorometric)

This is a highly sensitive method to determine the IC50 of an inhibitor against purified HDAC enzymes.[15]

Principle: The assay utilizes a fluorogenic substrate that is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.[15][16]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).[17]

    • Reconstitute the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO to create a stock solution, then dilute to a working concentration in assay buffer.[5]

    • Prepare a stock solution of the test inhibitor (this compound) and benchmark inhibitors (Vorinostat, TSA) in DMSO. Create a serial dilution series.

    • Reconstitute purified, recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) in assay buffer.

    • Prepare a developer solution containing trypsin.[5]

  • Assay Procedure (96-well or 384-well plate format):

    • To each well, add the diluted HDAC enzyme.

    • Add the serially diluted inhibitor or DMSO (for the no-inhibitor control).

    • Incubate at 37°C for a predetermined time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the HDAC substrate to all wells.

    • Incubate at 37°C for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction by adding the developer solution.

    • Incubate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

    • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission).[5]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the no-inhibitor control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

The following diagram outlines the experimental workflow for the in vitro HDAC inhibition assay.

InVitro_HDAC_Assay_Workflow A Prepare Reagents: - HDAC Enzyme - Inhibitor Dilutions - Substrate - Assay Buffer B Dispense HDAC Enzyme into Microplate Wells A->B C Add Inhibitor Dilutions (or DMSO control) B->C D Pre-incubate C->D E Add HDAC Substrate to Initiate Reaction D->E F Incubate E->F G Add Developer Solution to Stop Reaction F->G H Incubate for Signal Development G->H I Measure Fluorescence (Plate Reader) H->I J Analyze Data: - Normalize to Control - Plot Dose-Response Curve - Calculate IC50 I->J

Caption: Workflow for in vitro HDAC inhibition assay.

Cell-Based HDAC Activity Assay

This assay measures the ability of an inhibitor to penetrate cells and inhibit HDAC activity in a more physiologically relevant context.

Principle: A cell-permeable HDAC substrate is taken up by cultured cells. Inside the cell, HDACs deacetylate the substrate. After cell lysis, a developer is added to generate a fluorescent signal proportional to the remaining HDAC activity.[18]

Step-by-Step Protocol:

  • Cell Culture:

    • Plate cells (e.g., a human cancer cell line like HeLa or A549) in a 96-well plate and culture overnight to allow for attachment.

  • Inhibitor Treatment:

    • Treat the cells with various concentrations of the test and benchmark inhibitors. Include a vehicle control (DMSO).

    • Incubate for a period sufficient for the inhibitor to exert its effects (e.g., 2-24 hours).

  • Assay Procedure:

    • Add the cell-permeable HDAC substrate to each well.

    • Incubate at 37°C for an optimized time (e.g., 1-2 hours) to allow for substrate deacetylation.[18]

    • Add a lysis buffer that also contains the developer solution.

    • Incubate for a short period (e.g., 15 minutes) to lyse the cells and develop the signal.[18]

    • Measure fluorescence as described in the in vitro assay.

  • Data Analysis:

    • Analyze the data as described for the in vitro assay to determine the cellular IC50.

Data Summary and Interpretation

The primary output of these experiments will be the IC50 values for this compound and the benchmark inhibitors against various HDAC isoforms.

Table 1: Hypothetical Comparative IC50 Data (nM)

InhibitorHDAC1HDAC2HDAC3HDAC6
This compound TBDTBDTBDTBD
Vorinostat (SAHA) ~70~20~160~40
Trichostatin A (TSA) ~20~20~20~20

Note: TBD = To Be Determined by experimentation. The values for SAHA and TSA are representative and can vary based on assay conditions.[16]

Interpretation of Results:

  • Potency: A lower IC50 value indicates higher potency. A direct comparison of the IC50 values will rank the inhibitors in terms of their ability to inhibit a specific HDAC isoform.

  • Selectivity: The selectivity profile is determined by comparing the IC50 values across different HDAC isoforms.[4][19] An inhibitor is considered selective if it has a significantly lower IC50 for one isoform or class of HDACs over others. For example, some inhibitors may show selectivity for class I HDACs (HDAC1, 2, 3) over class IIb (HDAC6).[20][21] This is a crucial aspect of modern HDAC inhibitor development, as isoform-selective inhibitors may offer improved therapeutic windows and reduced off-target effects.[3][19]

Conclusion: A Framework for Rigorous Evaluation

This guide provides the necessary framework for a comprehensive and objective evaluation of this compound as a potential HDAC inhibitor. By benchmarking it against established compounds like Vorinostat and Trichostatin A using standardized in vitro and cell-based assays, researchers can accurately determine its potency and isoform selectivity. This data is critical for understanding its therapeutic potential and guiding further drug development efforts. The emphasis on robust protocols and clear data interpretation ensures the scientific integrity of the findings, a cornerstone of successful preclinical research. It is also important to consider that some hydroxamate-based inhibitors may have HDAC-independent antioxidant properties that could contribute to their biological effects.[22]

References

  • Trichostatin A - Wikipedia. (n.d.). Retrieved from [Link]

  • Vorinostat - Wikipedia. (n.d.). Retrieved from [Link]

  • Khan, O., & La Thangue, N. B. (2012). Vorinostat—An Overview. PMC - NIH. Retrieved from [Link]

  • Shigematsu, N., et al. (1999). Potent histone deacetylase inhibitors built from trichostatin A and cyclic tetrapeptide antibiotics including trapoxin. PNAS. Retrieved from [Link]

  • Biochemical profiling of isoform selectivity of histone deacetylase... - ResearchGate. (n.d.). Retrieved from [Link]

  • The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - NIH. (2011). Retrieved from [Link]

  • Trichostatin A (TSA) is a Specific Inhibitor of HDAC Class I/II - Network of Cancer Research. (2021). Retrieved from [Link]

  • Marks, P. A., & Dokmanovic, M. (2006). Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor. PMC - NIH. Retrieved from [Link]

  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes. PubMed. Retrieved from [Link]

  • Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - NIH. (2017). Retrieved from [Link]

  • Selectivity of Hydroxamate- and Difluoromethyloxadiazole-Based Inhibitors of Histone Deacetylase 6 In Vitro and in Cells - PMC - NIH. (2023). Retrieved from [Link]

  • Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription - Frontiers. (2021). Retrieved from [Link]

  • Butler, L. M., et al. (2002). Trichostatin A is a Histone Deacetylase Inhibitor with Potent Antitumor Activity against Breast Cancer in Vivo. AACR Journals. Retrieved from [Link]

  • Banks, K. M., et al. (2020). Purification and enzymatic assay of class I histone deacetylase enzymes. PubMed Central. Retrieved from [Link]

  • Chemoproteomics profiling of HDAC inhibitors reveals selective targeting of HDAC complexes - ResearchGate. (2011). Retrieved from [Link]

  • Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 with Improved Activity against Chemoresistant Cancer Cells | Journal of Medicinal Chemistry - ACS Publications. (2011). Retrieved from [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) - EpigenTek. (n.d.). Retrieved from [Link]

  • Comparison of three zinc binding groups for HDAC inhibitors - A potency, selectivity and enzymatic kinetics study - PubMed. (2022). Retrieved from [Link]

  • Measuring Histone Deacetylase Inhibition in the Brain - PMC - PubMed Central. (2019). Retrieved from [Link]

  • Inhibition of Histone Deacetylases - PMC - NIH. (2012). Retrieved from [Link]

  • HDAC Assay - EpigenTek. (n.d.). Retrieved from [Link]

  • Structural analysis of hydroxamate versus benzamide binding to HDAC2.... - ResearchGate. (n.d.). Retrieved from [Link]

  • Potency of hydroxamic acid and benzamide HDAC inhibitors against... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • HDAC Assay Kits - Biocompare. (n.d.). Retrieved from [Link]

  • Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism - NIH. (2014). Retrieved from [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) - EpigenTek. (n.d.). Retrieved from [Link]

  • Design, synthesis, and biological evaluation of 2-(naphthalen-1-yloxy)-N-phenylacetamide derivatives as TRPM4 inhibitors for the treatment of prostate cancer - PubMed. (2024). Retrieved from [Link]

  • This compound CAS NO.105985-16-8. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC - PubMed Central. (2023). Retrieved from [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC - NIH. (2022). Retrieved from [Link]

  • N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E) - PubMed. (2003). Retrieved from [Link]

  • Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - MDPI. (2022). Retrieved from [Link]

  • Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PubMed Central. (2022). Retrieved from [Link]

  • ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. | Request PDF - ResearchGate. (2010). Retrieved from [Link]

  • 2-Amino-2-phenylacetamide | C8H10N2O | CID 12791 - PubChem. (n.d.). Retrieved from [Link]

  • N-hydroxy-2-phenylacetamide | C8H9NO2 | CID 220184 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Inhibitors of histone deacetylases enhance neurotoxicity of DNA damage - PubMed - NIH. (2014). Retrieved from [Link]

  • Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PubMed Central. (2021). Retrieved from [Link]

  • Histone deacetylase (HDAC) inhibitors reduce the glial inflammatory response in vitro and in vivo - PubMed. (2010). Retrieved from [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-amino-N-hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with not only innovative tools but also the critical knowledge to ensure safety, compliance, and environmental stewardship in the laboratory. The disposal of any chemical, particularly a novel or specialized research compound like 2-amino-N-hydroxy-2-phenylacetamide, is a process governed by the foundational principle of prudent practice. This guide provides a comprehensive, step-by-step framework for its safe management, grounded in regulatory standards and field-proven insights.

The overriding principle is that any laboratory activity should not begin until a clear plan for the disposal of all resulting waste, both hazardous and non-hazardous, has been established.[1] For a research chemical where extensive public safety data may be limited, it must be treated as hazardous waste to ensure the highest level of safety for laboratory personnel and the environment.

Part 1: Hazard Characterization and Waste Classification

Before any disposal action is taken, a thorough hazard assessment is mandatory. This step is not merely procedural; it is the logical foundation upon which a safe and compliant disposal plan is built. The properties of a chemical dictate its handling, segregation, and ultimate disposal pathway.

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, we can infer potential hazards from structurally similar compounds and its functional groups. The related compound, 2-amino-2-phenylacetamide, is classified as a skin and eye irritant and may cause respiratory irritation.[2] Therefore, it is prudent to assume this compound possesses similar properties.

Your institutional Chemical Hygiene Officer (CHO) or Environmental Health & Safety (EHS) department must be consulted to formally classify this waste according to federal and state regulations.[3][4] The classification is based on the characteristics defined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5]

Table 1: Hazard Assessment for Waste Classification

Hazard Characteristic Assessment Method Implication for Disposal
Toxicity Review SDS of precursors and structurally similar compounds. Assume toxicity in the absence of data. The compound is classified as harmful if swallowed.[6][7]Requires designation as "Toxic" hazardous waste. Prohibits drain or regular trash disposal. Dictates use of personal protective equipment (PPE) during handling.[8]
Reactivity Assess functional groups for instability (e.g., peroxides, azides). Note any violent reactions during synthesis.Requires segregation from incompatible waste streams to prevent dangerous reactions.[9] May require specialized handling by EHS.
Corrosivity Measure the pH of any solutions containing the compound.If pH is ≤ 2 or ≥ 12.5, it is a corrosive hazardous waste.[5] This dictates the type of compatible container used for storage.
Ignitability Review the flashpoint from any available data. Assess the flammability of any solvents used with the compound.If the compound or its solution has a low flashpoint, it is an ignitable hazardous waste and must be stored away from ignition sources.[5]

Part 2: Segregation, Containment, and Labeling

Proper segregation and containment are the most critical hands-on steps for preventing accidental exposures and environmental release.

Waste Segregation

Under no circumstances should this chemical waste be mixed with other waste streams.[9][10] Co-mingling of chemicals can lead to dangerous reactions, fires, explosions, or the release of toxic gases.[9]

  • Solid Waste: Keep pure this compound and contaminated solid materials (e.g., gloves, weigh boats, paper towels) separate from liquid waste.

  • Liquid Waste: Solutions containing the compound should be kept separate from other liquid wastes, especially halogenated and non-halogenated solvents, which have different disposal pathways and costs.[5]

  • Sharps: All contaminated sharps, including needles, broken glass, and scalpels, must be placed immediately into a designated, puncture-resistant sharps container.[11][12]

Containment and Labeling Protocol

Once generated, the waste must be immediately placed into a proper container and labeled. This is a strict requirement from the EPA and the Occupational Safety and Health Administration (OSHA).[11][13]

  • Select a Compatible Container: Use a container made of material that will not react with the waste. For most organic solids and solutions, a borosilicate glass or high-density polyethylene (HDPE) container is appropriate. The container must have a leak-proof, screw-on cap.

  • Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste.[5]

  • Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled. Your institution's EHS department will provide official labels, which must include:

    • The words "Hazardous Waste" [13]

    • The full chemical name: "this compound" (avoid abbreviations or formulas)

    • A clear indication of the hazards (e.g., "Irritant," "Toxic")[13]

    • The date accumulation began (the date the first waste was added)

    • The name of the principal investigator and the laboratory location

Part 3: Disposal Workflow and Step-by-Step Protocols

The specific form of the waste dictates the precise disposal protocol. The following workflow diagram illustrates the decision-making process for managing waste generated from experiments involving this compound.

G cluster_0 cluster_1 Categorize Waste Type cluster_2 Execute Disposal Protocol cluster_3 start Waste Generated (this compound) solid Solid / Pure Compound start->solid liquid Aqueous / Solvent Solution start->liquid ppe Contaminated PPE & Labware (Gloves, Tips) start->ppe sharps Contaminated Sharps (Glass, Needles) start->sharps proto_solid Protocol 1: Package in sealed, labeled hazardous waste container. solid->proto_solid proto_liquid Protocol 2: Collect in sealed, labeled hazardous liquid waste container. liquid->proto_liquid proto_ppe Protocol 3: Collect in lined, labeled hazardous solid waste bin. ppe->proto_ppe proto_sharps Protocol 4: Place in puncture-proof, labeled sharps container. sharps->proto_sharps end_point Store in Satellite Accumulation Area (SAA) proto_solid->end_point proto_liquid->end_point proto_ppe->end_point proto_sharps->end_point final_disposal Request Pickup from EHS for Final Disposal end_point->final_disposal

Caption: Disposal decision workflow for this compound waste.

Protocol 1: Disposal of Solid/Pure Compound
  • Containment: Carefully transfer the solid waste into a designated, sealable hazardous waste container. Ensure the exterior of the container is clean.

  • Labeling: Affix a completed hazardous waste label as described in Part 2.

  • Storage: Store the container in your lab's designated Satellite Accumulation Area (SAA).[13] The SAA must be at or near the point of generation and under the control of the lab personnel.[14]

  • Pickup: When the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 6-12 months), submit a chemical waste pickup request to your EHS department.[14][15]

Protocol 2: Disposal of Contaminated Labware & PPE
  • Gross Contamination: For items with significant amounts of residue, scrape the solid material into the solid waste container (Protocol 1).

  • Decontamination (for glassware): Glassware may be triple-rinsed with a suitable solvent. Crucially, the first two rinsates are considered hazardous waste and must be collected in a designated hazardous liquid waste container. The third rinsate may be disposed of down the drain, pending institutional policy.

  • Solid Waste Collection: Place non-reusable items like contaminated gloves, weigh paper, and pipette tips directly into a dedicated hazardous solid waste container (often a cardboard box with a plastic liner).

  • Labeling & Storage: Seal the liner and the box when full. Apply a hazardous waste label and store it in the SAA for EHS pickup.

Protocol 3: Disposal of Contaminated Sharps
  • Immediate Disposal: Place all contaminated sharps (needles, syringes, broken glass, etc.) into an approved, puncture-resistant sharps container immediately after use.[8]

  • Do Not Overfill: Fill the container only to the indicated fill line.

  • Labeling & Disposal: Close and lock the container. Label it as hazardous waste and request pickup from EHS. Sharps are typically disposed of via incineration.[11][12]

Part 4: Emergency Procedures for Spills and Exposure

A robust disposal plan includes protocols for accidental release.

  • Minor Spill (Contained on a benchtop):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (lab coat, safety goggles, double nitrile gloves), cover the spill with an absorbent material (e.g., chemical spill pillow or vermiculite).

    • Carefully collect the absorbed material using non-sparking tools and place it in the hazardous solid waste container.

    • Wipe the area with a suitable solvent, collecting the wipe as hazardous waste.

    • Wash the area with soap and water.

  • Major Spill (Outside of containment or on the floor):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and call your institution's EHS emergency number.

    • Prevent entry to the lab.

    • Provide emergency responders with as much information as possible.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.

    • In all cases of exposure, seek immediate medical attention and provide the medical staff with the name of the chemical.

This guide provides a comprehensive framework for the safe and compliant disposal of this compound. Adherence to these protocols, in close consultation with your institution's EHS department, is paramount to protecting yourself, your colleagues, and the environment.

References

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at: [Link]

  • Management of Waste. (From: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards). National Center for Biotechnology Information (NCBI) Bookshelf - NIH. Available at: [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • Properly Managing Chemical Waste in Laboratories. In-enviro. Available at: [Link]

  • Good Laboratory Practices: Waste Disposal. SCION Instruments. Available at: [Link]

  • Managing Hazardous Waste at Academic Laboratories. Clean Management Environmental Group. Available at: [Link]

  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. Available at: [Link]

  • Prudent Practices in the Laboratory: Handling and Disposal of Chemicals (1995). The National Academies Press. Available at: [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. Available at: [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Pros. Available at: [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World. Available at: [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). Available at: [Link]

  • Laboratory Safety Guidance. U.S. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Montclair State University. Available at: [Link]

  • 2-Amino-2-phenylacetamide. PubChem - National Center for Biotechnology Information. Available at: [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2-amino-N-hydroxy-2-phenylacetamide

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in drug discovery and development, 2-amino-N-hydroxy-2-phenylacetamide presents a unique set of handling requirements. While comprehensive safety data for this specific molecule is not yet widely available, a proactive and cautious approach grounded in the principles of chemical analogy is paramount. This guide synthesizes field-proven safety protocols for structurally related compounds to provide a robust framework for researchers, scientists, and drug development professionals. Our primary objective is to ensure your safety and the integrity of your research by establishing a self-validating system of protocols for handling this compound.

Understanding the Potential Hazards: An Evidence-Based Approach

Given the limited specific toxicological data on this compound, we must infer its potential hazards from analogous compounds that share key functional groups, such as the phenylacetamide core and amino/hydroxy moieties. Structurally similar chemicals like 2-amino-2-phenylacetamide and 2-hydroxy-N-phenylacetamide consistently exhibit a range of hazards under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Based on this data, it is prudent to handle this compound as a substance that may be:

  • A skin irritant (H315) [1][2][3]

  • A cause of serious eye irritation (H319) [1][2][3][4]

  • A potential respiratory tract irritant (H335) [1][2][3]

  • Harmful if swallowed (H302) [2][3]

Therefore, the following personal protective equipment (PPE) and handling procedures are not merely recommendations but essential safeguards against these anticipated risks.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to prevent exposure through all potential routes: dermal, ocular, and inhalation.

Hand Protection: The First Line of Defense
  • Requirement: Nitrile gloves are the standard for handling this and many other laboratory chemicals. Ensure they are of a suitable thickness (a minimum of 4 mil is recommended) and are changed frequently, especially if any sign of contamination, degradation, or puncture is observed.

  • Causality: The acetamide and aromatic amine functionalities suggest a potential for skin absorption. Nitrile provides excellent resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex.

Eye and Face Protection: Shielding Against Irritation
  • Requirement: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[2][4][5] A face shield should be worn in conjunction with goggles, particularly when handling larger quantities or if there is a significant risk of splashing.

  • Causality: The consistent classification of analogous compounds as serious eye irritants necessitates robust protection.[1][3][4] Accidental splashes can cause significant and potentially irreversible damage.

Body Protection: Preventing Dermal Contact
  • Requirement: A fully-buttoned laboratory coat, preferably made of a chemically resistant material, must be worn at all times.[4] Long-sleeved clothing is essential to cover all exposed skin.

  • Causality: This prevents accidental contact of the chemical with the skin, mitigating the risk of irritation.[1][2][3]

Respiratory Protection: Safeguarding Against Inhalation
  • Requirement: All handling of solid this compound should be conducted within a certified chemical fume hood to control airborne particulates. If there is a potential for aerosol generation and a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

  • Causality: The potential for respiratory irritation from fine powders or aerosols is a significant concern.[1][2][3] Engineering controls like a fume hood are the most effective way to mitigate this risk.

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (min. 4 mil thickness)Prevents skin absorption and irritation.
Eye/Face Protection Chemical safety goggles; face shield as neededProtects against serious eye irritation from splashes.
Body Protection Chemically resistant lab coat, long-sleeved clothingPrevents accidental skin contact and contamination.
Respiratory Protection Work in a chemical fume hood or use a respiratorMitigates the risk of respiratory tract irritation from dust or aerosols.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling and Operations
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[5]

  • Engineering Controls: All weighing and transfers of the solid compound must be performed in a certified chemical fume hood to contain any dust.

  • Spill Management: Have a spill kit readily available that is appropriate for solid chemical spills. In the event of a small spill, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][5] Do not eat, drink, or smoke in the laboratory.[2][5]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

Disposal Plan
  • Waste Collection: All waste materials, including contaminated gloves, weigh boats, and any spilled material, should be collected in a clearly labeled, sealed container.

  • Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program.[2][5] Do not dispose of this material down the drain or in the regular trash.

  • Decontamination: Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning procedure.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal A Verify fume hood certification B Check eyewash and safety shower A->B C Assemble all required PPE B->C D Don appropriate PPE C->D E Weigh and transfer compound D->E F Conduct experiment E->F G Decontaminate surfaces and equipment F->G H Segregate and label all waste G->H I Dispose of waste via hazardous waste program H->I J Remove PPE and wash hands thoroughly I->J

Caption: A flowchart outlining the key stages of safe handling.

References

  • PubChem. (n.d.). 2-Amino-2-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxy-N-phenylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-hydroxy-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-hydroxy-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.